Product packaging for 3-Undecanol(Cat. No.:CAS No. 6929-08-4)

3-Undecanol

Cat. No.: B1581812
CAS No.: 6929-08-4
M. Wt: 172.31 g/mol
InChI Key: HCARCYFXWDRVBZ-UHFFFAOYSA-N
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Description

3-Undecanol is a natural product found in Angelica gigas with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H24O B1581812 3-Undecanol CAS No. 6929-08-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

undecan-3-ol
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InChI

InChI=1S/C11H24O/c1-3-5-6-7-8-9-10-11(12)4-2/h11-12H,3-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCARCYFXWDRVBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(CC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.31 g/mol
Source PubChem
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CAS No.

6929-08-4
Record name 3-Undecanol
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Foundational & Exploratory

3-Undecanol and its Elusive Role in Insect Chemical Communication: A Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the current scientific literature reveals a notable absence of evidence for the natural occurrence of 3-undecanol as a significant semiochemical in insects. Despite extensive research into the chemical ecology of insects and the identification of a wide array of pheromones and other behavior-modifying compounds, this compound has not been identified as a key player in insect communication.

This technical guide provides a comprehensive overview of the search for this compound in insects, details the general methodologies employed for the discovery of insect semiochemicals, and discusses related compounds that are known to play a role in insect interactions. This information is intended for researchers, scientists, and drug development professionals working in the fields of chemical ecology, entomology, and pest management.

The Search for this compound in Insects

Initial investigations into the chemical composition of insect glandular secretions and volatile emissions have largely failed to identify this compound. A notable study on the fruit fly, Bactrocera (bactrocera) cacuminatus, investigated the presence of various compounds in its rectal glandular extracts and volatile emissions. While a range of substances were identified, the presence of 1,7-dioxaspiro[5.5]undecan-3-ol, a structurally related compound, could not be confirmed, suggesting that this compound is also not a significant component for this species[1]. Broader searches of scientific databases and literature on insect pheromones and semiochemicals similarly do not yield substantive reports of this compound's natural occurrence or its role in eliciting behavioral responses in insects.

While the general class of fatty alcohols is commonly associated with insect pheromones, the specific isomer this compound appears to be absent from the known repertoire of insect chemical signals. This is in contrast to other alcohols, such as 1-undecanol (B7770649) and 3-octanol, which have been identified in various insect species and are known to function as pheromones or kairomones.

General Experimental Protocol for Insect Semiochemical Identification

The identification of volatile and non-volatile compounds from insects is a meticulous process that involves several key steps. The following is a generalized workflow that researchers typically follow to identify potential semiochemicals.

Insect Rearing and Sample Collection
  • Insect Rearing : Insects of interest are reared under controlled laboratory conditions to ensure they are healthy and of a known age and mating status.

  • Glandular Extraction : For non-volatile or glandular-sequestered compounds, specific glands (e.g., rectal glands, mandibular glands, pheromone glands) are dissected and extracted with an appropriate solvent (e.g., hexane, dichloromethane).

  • Volatile Collection : To collect airborne signals, insects are placed in a clean, aerated chamber. Air is passed over the insects and then through a trapping material, such as Porapak Q or a solid-phase microextraction (SPME) fiber, to adsorb the volatile organic compounds (VOCs).

Chemical Analysis
  • Gas Chromatography-Mass Spectrometry (GC-MS) : This is the primary analytical technique used to separate and identify the components of the collected samples. The sample is injected into a gas chromatograph, which separates the compounds based on their volatility and interaction with a stationary phase. The separated compounds then enter a mass spectrometer, which bombards them with electrons to create charged fragments. The resulting mass spectrum is a chemical fingerprint that can be compared to libraries of known compounds for identification.

  • Electroantennography (EAG) : To determine which of the identified compounds are biologically active, an insect's antenna is used as a biological detector. The antenna is placed between two electrodes, and the collected volatile compounds are puffed over it. If a compound elicits a response from the olfactory receptor neurons on the antenna, a change in electrical potential is recorded.

Behavioral Assays
  • Olfactometer Bioassays : To confirm the behavioral effect of an identified compound, olfactometers are used. These devices typically have a Y-shaped or four-armed design, where insects are given a choice between clean air and air carrying the test compound. The number of insects choosing each arm is recorded to determine if the compound is an attractant or a repellent.

  • Field Trapping : For compounds that show promise in laboratory assays, field trials are conducted using traps baited with the synthetic compound to assess its efficacy under natural conditions.

Logical Workflow for Semiochemical Identification

The following diagram illustrates the general workflow for the identification and characterization of insect semiochemicals.

experimental_workflow cluster_collection Sample Collection cluster_analysis Chemical and Electrophysiological Analysis cluster_validation Behavioral Validation rearing Insect Rearing extraction Glandular Extraction rearing->extraction volatiles Volatile Collection rearing->volatiles gcms GC-MS Analysis extraction->gcms volatiles->gcms eag Electroantennography (EAG) gcms->eag olfactometer Olfactometer Assays eag->olfactometer field Field Trapping olfactometer->field

A generalized workflow for insect semiochemical identification.

Conclusion

References

The Enigmatic Pathway of 3-Undecanol Biosynthesis in Coleoptera: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

The intricate world of insect chemical communication is a burgeoning field of study, offering novel avenues for pest management and the development of targeted pharmaceuticals. Within the order Coleoptera, the largest and most diverse group of insects, long-chain alcohols frequently serve as crucial pheromonal components, mediating aggregation, mating, and other vital behaviors. Among these, 3-undecanol, an eleven-carbon secondary alcohol, has been identified as a significant semiochemical. This technical guide provides a comprehensive overview of the current understanding and hypothesized pathways of this compound biosynthesis in Coleoptera, drawing upon established principles of insect fatty acid metabolism and pheromone production. While a complete, empirically validated pathway for this compound remains to be fully elucidated in a specific coleopteran species, this document synthesizes available evidence to propose a scientifically grounded biosynthetic route.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound in Coleoptera is believed to originate from the ubiquitous fatty acid synthase (FAS) pathway, which is responsible for the de novo synthesis of saturated fatty acids.[1][2] The proposed pathway involves a series of enzymatic modifications, including hydroxylation and reduction, to yield the final C11 alcohol.

The central hypothesis posits that a common long-chain fatty acid, such as palmitic acid (C16:0) or stearic acid (C18:0), serves as the initial precursor.[3] This precursor then undergoes a critical hydroxylation step at the C-3 position, followed by subsequent chain shortening to achieve the 11-carbon backbone. The final step involves the reduction of the carboxyl group to an alcohol.

A key enzymatic player in this proposed pathway is a member of the cytochrome P450 (CYP) superfamily.[4][5] These enzymes are well-known for their role in the hydroxylation of a wide array of endogenous and exogenous compounds in insects, including fatty acids.[6][7] Specifically, a P450 enzyme with regioselectivity for the C-3 position of a fatty acyl chain is hypothesized to be the catalyst for the initial hydroxylation. Following hydroxylation, the 3-hydroxy fatty acid would likely undergo chain shortening via a modified β-oxidation process. The final step is the reduction of the 3-hydroxy-undecanoyl-CoA to this compound, a reaction catalyzed by a fatty acyl-CoA reductase (FAR).[1][8]

digraph "3-Undecanol_Biosynthesis_Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=rectangle, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes Acetyl_CoA [label="Acetyl-CoA"]; Malonyl_CoA [label="Malonyl-CoA"]; FAS [label="Fatty Acid Synthase\n(FAS) Complex", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Palmitoyl_CoA [label="Palmitoyl-CoA (C16:0)"]; P450 [label="Cytochrome P450\n3-Hydroxylase\n(Hypothesized)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "3_Hydroxy_Palmitoyl_CoA" [label="3-Hydroxy-Palmitoyl-CoA"]; Beta_Oxidation [label="Chain Shortening\n(Modified β-Oxidation)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "3_Hydroxy_Undecanoyl_CoA" [label="3-Hydroxy-Undecanoyl-CoA"]; FAR [label="Fatty Acyl-CoA\nReductase (FAR)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "3_Undecanol" [label="this compound", shape=rectangle, style="filled,bold", fillcolor="#FFFFFF", fontcolor="#202124", penwidth=2, color="#34A853"];

// Edges Acetyl_CoA -> Malonyl_CoA [label="ACC"]; Malonyl_CoA -> FAS; FAS -> Palmitoyl_CoA; Palmitoyl_CoA -> "3_Hydroxy_Palmitoyl_CoA" [label="Hydroxylation", arrowhead="normal"]; "3_Hydroxy_Palmitoyl_CoA" -> P450 [style=invis]; P450 -> "3_Hydroxy_Palmitoyl_CoA" [dir=none, style=dashed, color="#5F6368"]; "3_Hydroxy_Palmitoyl_CoA" -> Beta_Oxidation [style=invis]; Beta_Oxidation -> "3_Hydroxy_Undecanoyl_CoA" [label="2 cycles"]; "3_Hydroxy_Undecanoyl_CoA" -> "3_Undecanol" [label="Reduction", arrowhead="normal"]; "3_Undecanol" -> FAR [style=invis]; FAR -> "3_Undecanol" [dir=none, style=dashed, color="#5F6368"];

// Invisible edges for alignment FAS -> P450 [style=invis]; P450 -> Beta_Oxidation [style=invis]; Beta_Oxidation -> FAR [style=invis]; }

Figure 1: Hypothesized biosynthetic pathway of this compound in Coleoptera.

Quantitative Data on Related Pheromone Components

SpeciesPheromone ComponentRatioReference
Pyrrhidium sanguineum(R)-3-hydroxy-2-hexanoneMajor Component[9]
(R)-2-methyl-1-butanol1-15:100 (relative to major)[9]
Phymatodes testaceus(R)-2-methyl-1-butanolPrimary Component[9]
Multiple Cerambycinae species(R)-3-hydroxyhexan-2-oneCommon major component[10]
2,3-hexanediolsCommon minor components[10]

Key Experimental Protocols

The elucidation of insect pheromone biosynthetic pathways relies on a combination of analytical chemistry, molecular biology, and biochemical techniques. The following are detailed methodologies for key experiments relevant to investigating the this compound pathway.

Pheromone Collection and Identification

Objective: To collect and identify volatile compounds produced by the target coleopteran species.

Protocol: Headspace Volatile Collection using Solid-Phase Microextraction (SPME)

  • Insect Preparation: Place individual or small groups of insects (separated by sex) into a glass aeration chamber.

  • Volatile Trapping: Insert a conditioned SPME fiber (e.g., PDMS/DVB) into the chamber, ensuring it does not touch the insects.

  • Collection Period: Allow volatiles to adsorb onto the fiber for a defined period (e.g., 2-24 hours) at a controlled temperature and photoperiod that mimics the insect's natural activity period.

  • Analysis: Immediately desorb the collected volatiles in the heated injection port of a Gas Chromatograph-Mass Spectrometer (GC-MS) for separation and identification.[6]

digraph "SPME_Workflow" { graph [rankdir="LR", splines=ortho]; node [shape=rectangle, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes Insect [label="Insect in\nAeration Chamber"]; SPME_Fiber [label="SPME Fiber\n(Adsorption)"]; GC_MS [label="GC-MS Analysis"]; Data_Analysis [label="Compound\nIdentification"];

// Edges Insect -> SPME_Fiber [label="Volatile Release"]; SPME_Fiber -> GC_MS [label="Thermal Desorption"]; GC_MS -> Data_Analysis [label="Mass Spectra"]; }

Figure 2: Experimental workflow for SPME-GC-MS analysis of insect volatiles.

Radiolabeling Studies to Trace Biosynthetic Precursors

Objective: To identify the fatty acid precursors of this compound.

Protocol: Topical Application of Labeled Precursors

  • Precursor Synthesis: Synthesize or procure a radiolabeled (e.g., ¹⁴C or ³H) or stable isotope-labeled (e.g., ²H or ¹³C) potential fatty acid precursor (e.g., [¹⁴C]palmitic acid).

  • Application: Topically apply a small, known amount of the labeled precursor in a suitable solvent (e.g., hexane) to the insect's abdomen, near the site of the pheromone gland.

  • Incubation: Allow the insect to metabolize the precursor for a specific period.

  • Extraction: Extract the pheromone gland or collect headspace volatiles as described previously.

  • Analysis: Analyze the extract or collected volatiles using radio-GC or GC-MS to detect the incorporation of the label into this compound and potential intermediates.[11][12]

Heterologous Expression and Functional Characterization of Candidate Enzymes

Objective: To identify and characterize the enzymes (e.g., P450 hydroxylase, FAR) involved in the biosynthetic pathway.

Protocol: Expression in a Baculovirus-Insect Cell System

  • Gene Identification and Cloning: Identify candidate genes (e.g., from transcriptome data) and clone the full-length cDNA into a baculovirus transfer vector.

  • Recombinant Baculovirus Production: Co-transfect insect cells (e.g., Sf9) with the transfer vector and linearized baculovirus DNA to generate a recombinant virus.

  • Protein Expression: Infect a larger culture of insect cells with the high-titer recombinant virus to express the target enzyme.[13][14]

  • Enzyme Assay: Prepare cell lysates or microsomes and incubate with the hypothesized substrate (e.g., palmitoyl-CoA for a P450 hydroxylase, or 3-hydroxy-undecanoyl-CoA for a FAR) and necessary co-factors (e.g., NADPH).

  • Product Analysis: Analyze the reaction products by GC-MS or LC-MS to confirm the enzymatic activity and identify the products.[7]

digraph "Enzyme_Characterization_Workflow" { graph [rankdir="TB", splines=ortho]; node [shape=rectangle, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes Gene_Cloning [label="Candidate Gene Cloning"]; Baculovirus_Production [label="Recombinant Baculovirus\nProduction"]; Protein_Expression [label="Heterologous Protein\nExpression in Insect Cells"]; Enzyme_Assay [label="Enzyme Assay with\nHypothesized Substrate"]; Product_Analysis [label="Product Analysis\n(GC-MS / LC-MS)"]; Functional_Confirmation [label="Functional Confirmation\nof Enzyme"];

// Edges Gene_Cloning -> Baculovirus_Production; Baculovirus_Production -> Protein_Expression; Protein_Expression -> Enzyme_Assay; Enzyme_Assay -> Product_Analysis; Product_Analysis -> Functional_Confirmation; }

Figure 3: Workflow for heterologous expression and functional characterization of candidate biosynthetic enzymes.

Conclusion and Future Directions

The biosynthesis of this compound in Coleoptera is a compelling area of research with significant implications for understanding insect chemical ecology and developing novel pest management strategies. While the complete pathway is yet to be definitively elucidated, the proposed route, originating from fatty acid metabolism and involving key enzymatic modifications by cytochrome P450s and fatty acyl-CoA reductases, provides a strong framework for future investigation. The experimental protocols detailed in this guide offer a roadmap for researchers to systematically unravel this enigmatic pathway. Future efforts should focus on the identification and characterization of the specific enzymes involved, particularly the elusive 3-hydroxylase, in a model coleopteran species. Such discoveries will not only fill a critical knowledge gap but also open doors to the biotechnological production of this and other valuable semiochemicals.

References

3-Undecanol as a Semiochemical in Pest Management: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Semiochemicals, chemical signals that mediate interactions between organisms, are increasingly integral to modern integrated pest management (IPM) strategies. These compounds offer a targeted and environmentally benign alternative to broad-spectrum pesticides. Among the vast array of semiochemicals, 3-undecanol, a secondary fatty alcohol, has been identified as a pheromone in several insect species. This technical guide provides an in-depth overview of the current understanding of this compound and its isomers as semiochemicals, with a focus on their potential applications in pest management. The guide summarizes key quantitative data, details relevant experimental protocols, and visualizes the known signaling pathways and experimental workflows.

This compound and its Isomers in Insect Communication

This compound and its structural isomer, 1-undecanol (B7770649), have been identified as behaviorally active compounds for several insect species. While this compound is listed as a pheromone for the cuckoo bee Coelioxys quadridentata and the red postman butterfly Heliconius erato, quantitative data on its effects on these species are limited. In contrast, significant research has been conducted on the synergistic effect of 1-undecanol on the sex pheromone of the oriental fruit moth, Grapholita molesta, a major pest of stone and pome fruits.

Grapholita molesta (Oriental Fruit Moth)

Research has demonstrated that while 1-undecanol alone does not attract male G. molesta, it significantly enhances the attractiveness of the primary sex pheromone, (Z)-8-dodecenyl acetate.[1] This synergistic effect makes it a promising candidate for improving the efficacy of pheromone-based monitoring and control strategies for this pest.

Quantitative Data: Field Trapping of Grapholita molesta

The following table summarizes the mean number of male G. molesta captured in traps baited with the sex pheromone alone versus in combination with 1-undecanol at different dosages.

TreatmentDose (mg)Mean No. of Moths Captured (±SE)Statistical Significance (p < 0.05)
Sex Pheromone (Ph)10025.3 ± 2.5 a-
Ph + 1-undecanol5038.7 ± 3.1 bYes
Ph + 1-undecanol10045.1 ± 3.8 bYes
Ph + 1-undecanol20035.6 ± 2.9 bYes
1-undecanol alone50-2000 ± 0 c-
Control (unbaited)-0 ± 0 c-
Data adapted from a field study on G. molesta attraction. Means followed by the same letter are not significantly different.
Coelioxys quadridentata (Sharp-tailed Cuckoo Bee)

The Pherobase database lists this compound as a pheromone for the cleptoparasitic bee Coelioxys quadridentata. These bees lay their eggs in the nests of other bees, and their larvae consume the provisions intended for the host's offspring. It is plausible that this compound plays a role in host location or mate recognition. However, peer-reviewed studies with quantitative data on the behavioral or electrophysiological responses of C. quadridentata to this compound are currently lacking. Further research is required to validate this claim and elucidate the specific function of this compound in the chemical ecology of this species.

Heliconius erato (Red Postman Butterfly)

Experimental Protocols

The investigation of semiochemicals like this compound involves a combination of electrophysiological and behavioral assays.

Electroantennography (EAG)

EAG is a technique used to measure the summed electrical response of an insect's antenna to a volatile stimulus. It is a primary screening tool to identify compounds that can be detected by the insect's olfactory system.

Generalized EAG Protocol:

  • Insect Preparation: An adult insect is immobilized, and one antenna is excised at the base.

  • Electrode Placement: The base of the antenna is placed in contact with a reference electrode, and the tip is connected to a recording electrode. Both electrodes are filled with a conductive solution.

  • Odorant Delivery: A purified air stream is continuously passed over the antenna. A puff of air carrying a known concentration of the test compound (e.g., this compound) is injected into the airstream.

  • Signal Recording: The change in electrical potential between the electrodes is amplified and recorded. The amplitude of the EAG response is indicative of the level of antennal stimulation.

Behavioral Bioassays

Behavioral assays are crucial for determining the function of a semiochemical (e.g., attractant, repellent, synergist).

Wind Tunnel Bioassay for Grapholita molesta

  • Apparatus: A glass or acrylic wind tunnel with controlled airflow, temperature, and light conditions.

  • Insect Release: Male G. molesta are released at the downwind end of the tunnel.

  • Odor Source: A dispenser releasing the test compound(s) (e.g., sex pheromone with and without 1-undecanol) is placed at the upwind end.

  • Observation: The flight behavior of the moths is recorded, including upwind flight, casting, and contact with the source. The percentage of moths exhibiting these behaviors is quantified.

Field Trapping Experiments

  • Trap Design: Standard sticky traps or delta traps are used.

  • Lure Preparation: Lures containing the semiochemicals (e.g., rubber septa impregnated with the test compounds) are prepared.

  • Experimental Layout: Traps with different lure combinations (including a control) are deployed in a randomized block design in the field.

  • Data Collection: The number of target insects captured in each trap is recorded at regular intervals.

Signaling Pathways and Molecular Mechanisms

The perception of odorants like this compound in insects is initiated by the binding of these molecules to Olfactory Receptors (ORs) located on the dendrites of Olfactory Sensory Neurons (OSNs), which are housed in sensilla on the antennae.

While the specific ORs that detect this compound in the target species are yet to be definitively identified, research on G. molesta has identified several ORs that respond to plant volatiles, including alcohols. For instance, GmolOR12 has been shown to respond to decanol, a C10 alcohol.[2][3] It is plausible that a related OR is responsible for the detection of undecanols.

The general signaling cascade following odorant binding is as follows:

  • Odorant Binding: The volatile molecule enters the sensillum lymph and binds to an Odorant Binding Protein (OBP), which transports it to an OR on the OSN membrane.

  • Receptor Activation: The binding of the odorant to the OR activates the receptor, which is a ligand-gated ion channel.

  • Ion Channel Opening: The activated OR complex opens, allowing for an influx of cations into the neuron.

  • Depolarization and Action Potential: This influx of ions depolarizes the neuronal membrane, generating an action potential (nerve impulse).

  • Signal Transmission: The action potential travels down the axon of the OSN to the antennal lobe of the insect's brain, where the information is processed.

Signaling_Pathway cluster_sensillum Sensillum cluster_brain Brain 3_Undecanol 3_Undecanol OBP OBP OR OR OSN Olfactory Sensory Neuron Antennal_Lobe Antennal_Lobe OSN->Antennal_Lobe Action Potential

Experimental Workflows

The process of identifying and validating a semiochemical for pest management typically follows a structured workflow.

Experimental_Workflow cluster_lab Laboratory Studies cluster_field Field Studies EAG Electroantennography (EAG) Screening GC_EAD Gas Chromatography- Electroantennographic Detection (GC-EAD) EAG->GC_EAD Identify Active Compounds Behavioral_Bioassay Behavioral Bioassays (Wind Tunnel, Olfactometer) GC_EAD->Behavioral_Bioassay Confirm Behavioral Activity Field_Trapping Field Trapping Experiments Behavioral_Bioassay->Field_Trapping Test Efficacy in Field Mating_Disruption Mating Disruption Trials Field_Trapping->Mating_Disruption Develop Control Strategy

Conclusion and Future Directions

This compound and its isomers show promise as semiochemicals for the management of certain insect pests. The synergistic effect of 1-undecanol on the sex pheromone of Grapholita molesta is a well-documented example of its potential to enhance current IPM strategies. However, significant research gaps remain, particularly for species like Coelioxys quadridentata and Heliconius erato, where the role of this compound is less understood.

Future research should focus on:

  • Quantitative Behavioral and Electrophysiological Studies: Conducting detailed dose-response experiments for C. quadridentata and H. erato to quantify their sensitivity and behavioral reactions to this compound.

  • Olfactory Receptor Deorphanization: Identifying and characterizing the specific olfactory receptors that bind to this compound and its isomers in these and other relevant insect species.

  • Field Validation: For species where this compound shows significant activity in the lab, conducting field trials to assess its efficacy under natural conditions for monitoring or control.

  • Enantiomer Specificity: Investigating the differential effects of the (R) and (S) enantiomers of this compound, as chirality often plays a crucial role in the specificity of semiochemical interactions.

By addressing these research questions, a more complete understanding of the role of this compound in insect communication can be achieved, paving the way for the development of novel and effective pest management tools.

References

Enantioselective Synthesis of (R)-3-Undecanol and (S)-3-Undecanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core methodologies for the enantioselective synthesis of (R)-3-Undecanol and (S)-3-Undecanol. Chiral secondary alcohols, such as the enantiomers of 3-undecanol, are valuable building blocks in the synthesis of pharmaceuticals and other biologically active molecules. Their precise stereochemistry is often crucial for their desired therapeutic effects. This document details key strategies, including enzymatic kinetic resolution and asymmetric reduction of the corresponding prochiral ketone, complete with experimental protocols and comparative data.

Overview of Synthetic Strategies

The primary routes for obtaining enantiomerically pure (R)- and (S)-3-undecanol involve two main approaches:

  • Enzymatic Kinetic Resolution (EKR): This method relies on the selective reaction of one enantiomer from a racemic mixture of this compound, catalyzed by an enzyme, typically a lipase (B570770). This leaves the unreacted enantiomer in high enantiomeric excess.

  • Asymmetric Reduction of 3-Undecanone (B1584539): This strategy involves the direct conversion of the prochiral ketone, 3-undecanone, into a single enantiomer of the alcohol using a chiral reducing agent or a catalyst.

Enzymatic Kinetic Resolution of (±)-3-Undecanol

Lipase-catalyzed kinetic resolution is a widely used and effective method for separating enantiomers of secondary alcohols.[1] The process typically involves the acylation of the racemic alcohol, where the enzyme selectively acylates one enantiomer at a much faster rate than the other.

Workflow for Enzymatic Kinetic Resolution

EKR_Workflow sub Racemic This compound reaction Enzymatic Acylation sub->reaction reagents Lipase (e.g., Novozym 435) Acyl Donor (e.g., Vinyl Acetate) Organic Solvent (e.g., Hexane) reagents->reaction separation Chromatographic Separation reaction->separation s_alcohol (S)-3-Undecanol separation->s_alcohol r_ester (R)-3-Undecyl Acetate (B1210297) separation->r_ester hydrolysis Hydrolysis r_ester->hydrolysis r_alcohol (R)-3-Undecanol hydrolysis->r_alcohol

Caption: Workflow for the lipase-catalyzed kinetic resolution of racemic this compound.

Quantitative Data for Lipase-Catalyzed Resolution
Acyl DonorSubstrate Conc. (M)Enzyme/Substrate Ratio ( g/mol )Temp. (°C)Time (min)Substrate ee (%)Reference
Butyric Acid1.513.840180~60[2]
Vinyl Acetate1.513.84090~90[2]
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

This protocol is adapted from a general procedure for the kinetic resolution of secondary alcohols.[2]

Materials:

  • Racemic this compound

  • Immobilized Lipase (e.g., Novozym 435®)

  • Vinyl acetate (acyl donor)

  • n-Hexane (solvent)

  • Magnetic stirrer

  • Thermostated reaction vessel

Procedure:

  • To a solution of racemic this compound (1.0 eq) in n-hexane, add the immobilized lipase (e.g., 10-20 mg per mmol of substrate).

  • Add vinyl acetate (1.1-1.5 eq) to the mixture.

  • Stir the reaction mixture at a constant temperature (e.g., 30-40 °C).

  • Monitor the reaction progress by periodically taking samples and analyzing the enantiomeric excess (ee) of the substrate and product by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Once the desired conversion (ideally close to 50%) and enantiomeric excess are achieved, stop the reaction by filtering off the enzyme.

  • Wash the enzyme with fresh solvent to recover any adsorbed product.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Separate the unreacted (S)-3-undecanol from the acylated product, (R)-3-undecyl acetate, using column chromatography.

  • To obtain (R)-3-undecanol, hydrolyze the separated (R)-3-undecyl acetate using a mild base (e.g., K₂CO₃ in methanol).

Asymmetric Reduction of 3-Undecanone

The asymmetric reduction of prochiral ketones is a direct and efficient method for producing enantiomerically pure alcohols.[3] This can be achieved using biocatalysts like baker's yeast or with chemical catalysts, such as those based on ruthenium complexes.

Reaction Pathway for Asymmetric Reduction

Asymmetric_Reduction ketone 3-Undecanone reduction_R Asymmetric Reduction ketone->reduction_R reduction_S Asymmetric Reduction ketone->reduction_S catalyst_R Chiral Catalyst (e.g., (R,R)-Ru-TsDPEN) catalyst_R->reduction_R catalyst_S Chiral Catalyst (e.g., (S,S)-Ru-TsDPEN) catalyst_S->reduction_S r_alcohol (R)-3-Undecanol reduction_R->r_alcohol s_alcohol (S)-3-Undecanol reduction_S->s_alcohol

Caption: Asymmetric reduction of 3-undecanone to (R)- and (S)-3-undecanol using chiral catalysts.

Quantitative Data for Asymmetric Reduction of Ketones

The following table shows representative data for the asymmetric reduction of acetophenone (B1666503) derivatives using baker's yeast, which can provide an indication of the potential results for 3-undecanone.[3]

SubstrateYield (%)Enantiomeric Excess (ee, %)ConfigurationReference
Acetophenone>8070R[3]
4-Methylacetophenone>8065R[3]
4-Chloroacetophenone>8068R[3]

For metal-catalyzed hydrogenations, much higher enantioselectivities are often achieved. For example, the hydrogenation of α-chloroacetophenone using a Ru(OTf)--INVALID-LINK-- catalyst can yield the corresponding alcohol in 96% ee.

Experimental Protocol: Asymmetric Reduction with Baker's Yeast

This protocol is based on a general procedure for the asymmetric reduction of prochiral ketones using baker's yeast.[3]

Materials:

  • 3-Undecanone

  • Baker's yeast

  • Sucrose (B13894)

  • Water

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • Suspend baker's yeast in a solution of sucrose in warm water (around 30-40 °C) and allow it to activate for about 30 minutes.

  • Add 3-undecanone to the yeast suspension. The ketone can be added directly or dissolved in a minimal amount of a water-miscible solvent like ethanol (B145695) to aid dispersion.

  • Maintain the reaction mixture at a constant temperature (e.g., 30 °C) with gentle stirring for 24-72 hours. The progress of the reduction can be monitored by TLC or GC.

  • After the reaction is complete, add a filter aid (e.g., Celite) and filter the mixture to remove the yeast cells.

  • Saturate the aqueous filtrate with NaCl and extract it multiple times with an organic solvent such as ethyl acetate.

  • Combine the organic extracts, dry them over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting chiral this compound by column chromatography.

  • Determine the enantiomeric excess of the product by chiral GC or HPLC.

Conclusion

Both enzymatic kinetic resolution and asymmetric reduction are powerful and viable strategies for the enantioselective synthesis of (R)- and (S)-3-undecanol. The choice of method will depend on factors such as the availability of the starting material (racemic alcohol vs. ketone), the desired enantiomer, and the required level of enantiopurity. Lipase-catalyzed resolution offers a robust method for separating enantiomers from a racemic mixture, often with high selectivity. Asymmetric reduction provides a more direct route from the prochiral ketone, with the potential for very high enantiomeric excess, particularly with the use of sophisticated metal catalysts. The experimental protocols provided herein offer a solid foundation for researchers to develop and optimize the synthesis of these valuable chiral building blocks for applications in drug discovery and development.

References

The Chemical Ecology of 3-Undecanol in Plant-Insect Interactions: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Undecanol, a secondary alcohol, is an intriguing semiochemical involved in the complex interplay between plants and insects. As a volatile organic compound (VOC), it can act as an attractant or repellent, influencing insect behavior such as host-plant selection, oviposition, and aggregation. This technical guide delves into the core aspects of the chemical ecology of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of key biological and experimental processes. Understanding the role of this compound can provide valuable insights for the development of novel pest management strategies and the formulation of new attractants or repellents for various applications, including public health and agriculture.

Data Presentation

The following tables summarize the available quantitative data on the effects of undecanols and related compounds on insect behavior and physiology. Due to the limited specific data for this compound, information on the closely related 2-undecanol (B40161) is also presented to provide a comparative context.

Table 1: Behavioral Responses of Insects to Undecanols in Olfactometer Assays

Insect SpeciesCompoundConcentrationAssay TypeBehavioral Response (% Attraction/Repellency)Reference
Grapholita molesta (Oriental Fruit Moth)1-Undecanol (B7770649)50 mg, 100 mg, 200 mgField TrapSynergist with sex pheromone, increasing male capture[1]
Aedes aegypti (Yellow Fever Mosquito)Undecanoic Acid3.6 µg/cm²In vitro bioassayMinimum Effective Dose (MED) for repellency[2]

Table 2: Electrophysiological Responses of Insects to Undecanols and Related Alcohols

Insect SpeciesOlfactory Receptor/NeuronCompoundResponse (spikes/s ± SEM)Measurement MethodReference
Drosophila melanogasterOr47b expressing OSN2-Undecanol155 ± 10Single-Sensillum Recording (SSR)[3]
Drosophila melanogasterOr47b expressing OSN2-Decanol120 ± 8Single-Sensillum Recording (SSR)[3]
Drosophila melanogasterOr47b expressing OSN2-Nonanol85 ± 6Single-Sensillum Recording (SSR)[3]
Drosophila melanogasterOr47b expressing OSN2-Octanol40 ± 5Single-Sensillum Recording (SSR)[3]
Athetis dissimilisFemale AntennaUndecane (B72203)0.24 ± 0.02 mVElectroantennography (EAG)[4]

Note: The response to 2-undecanol is the highest among the tested homologous series in Drosophila, suggesting a potential high sensitivity to C11 secondary alcohols.[3] The EAG response to undecane in Athetis dissimilis indicates that insects can detect C11 hydrocarbons.[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research in chemical ecology. Below are protocols for key experiments cited in the study of plant-insect interactions involving volatile compounds like this compound.

Y-Tube Olfactometer Bioassay

This bioassay is a standard method to assess the behavioral response (attraction or repellency) of an insect to a specific volatile compound.[5][6][7]

Objective: To determine if an insect is attracted to, repelled by, or indifferent to this compound.

Materials:

  • Y-tube olfactometer (glass or PTFE)

  • Air pump or compressed air source

  • Flow meters

  • Humidifier (e.g., gas washing bottle with distilled water)

  • Activated charcoal filter

  • Odor source chambers

  • Filter paper

  • This compound

  • Solvent (e.g., paraffin (B1166041) oil or hexane)

  • Test insects

Procedure:

  • Setup: Assemble the Y-tube olfactometer. Connect the air source to the charcoal filter and then to the humidifier. Split the airflow and connect it to the two odor source chambers through flow meters. Connect the outlets of the odor source chambers to the arms of the Y-tube.

  • Stimulus Preparation: Prepare a solution of this compound in a suitable solvent at the desired concentration. Apply a known volume of the this compound solution to a filter paper and place it in one of the odor source chambers. In the other chamber, place a filter paper with the same volume of solvent only (control).

  • Acclimatization: Place the test insects in a clean, ventilated container for a period of acclimatization (e.g., 1 hour) before the experiment.

  • Assay: Introduce a single insect at the base of the Y-tube. Allow the insect a set amount of time (e.g., 5-10 minutes) to make a choice. A choice is recorded when the insect walks a predetermined distance into one of the arms.

  • Data Collection: Record the number of insects choosing the arm with this compound, the control arm, and the number of insects that make no choice.

  • Replication and Cleaning: After each trial, clean the Y-tube thoroughly with a solvent (e.g., ethanol) and bake it in an oven to remove any residual odors. Rotate the arms of the Y-tube between trials to avoid positional bias. Replicate the experiment with a sufficient number of insects for statistical analysis.

G cluster_setup Y-Tube Olfactometer Setup cluster_procedure Experimental Procedure Air_Source Air Source Filter Charcoal Filter Air_Source->Filter Humidifier Humidifier Filter->Humidifier Flow_Meters Flow Meters Humidifier->Flow_Meters Odor_Chamber_1 Odor Chamber 1 (this compound) Flow_Meters->Odor_Chamber_1 Odor_Chamber_2 Odor Chamber 2 (Control) Flow_Meters->Odor_Chamber_2 Y_Tube Arm 1 Base Arm 2 Odor_Chamber_1->Y_Tube:f0 Odor_Chamber_2->Y_Tube:f2 Insect_Release Insect Release at Base Observation Observation of Choice Insect_Release->Observation Data_Recording Data Recording Observation->Data_Recording G cluster_preparation Preparation cluster_recording Recording cluster_analysis Analysis Insect Immobilized Insect Antenna Excised or Intact Antenna Insect->Antenna Electrodes Glass Capillary Electrodes Antenna->Electrodes Amplifier Amplifier Electrodes->Amplifier Stimulus This compound Stimulus DAQ Data Acquisition System Amplifier->DAQ EAG_Response EAG Response Waveform DAQ->EAG_Response Dose_Response_Curve Dose-Response Curve EAG_Response->Dose_Response_Curve G FattyAcid Fatty Acid Pool (e.g., Lauric Acid C12) Elongation Fatty Acid Elongation/Modification FattyAcid->Elongation Chain shortening UndecanoicAcid Undecanoic Acid (C11) Elongation->UndecanoicAcid Hydroxylation Hydroxylation (P450 monooxygenase) UndecanoicAcid->Hydroxylation Oxidation Three_Undecanol This compound Hydroxylation->Three_Undecanol G Odorant This compound OR Odorant Receptor (OR) Odorant->OR IonChannel Ion Channel Opening OR->IonChannel Conformational Change Orco Orco Co-receptor Orco->IonChannel Associated with Depolarization Neuron Depolarization IonChannel->Depolarization Cation Influx ActionPotential Action Potential Depolarization->ActionPotential Brain Antennal Lobe of Brain ActionPotential->Brain Signal Transmission Behavior Behavioral Response (Attraction/Repellency) Brain->Behavior Signal Processing G Plant Plant Herbivore Herbivore Plant->Herbivore Releases this compound (Repellent) NaturalEnemy Natural Enemy (Predator/Parasitoid) Plant->NaturalEnemy Releases this compound (Attractant) Herbivore->Plant Feeding NaturalEnemy->Herbivore Predation/Parasitism

References

Unveiling the Binding Dynamics of 3-Undecanol in Insect Olfactory Systems: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide offers researchers, scientists, and drug development professionals an in-depth exploration of 3-undecanol receptor binding affinity studies within insect models. As the scientific community continues to unravel the complexities of insect olfaction for applications in pest management and disease vector control, understanding the interactions between semiochemicals like this compound and their corresponding receptors is paramount. This document provides a comprehensive overview of the current quantitative data, detailed experimental protocols, and visualizations of the underlying biological pathways.

Quantitative Data Summary: Receptor and Binding Protein Affinity

The binding affinity of odorants to insect olfactory receptors (ORs) and odorant-binding proteins (OBPs) is a critical measure of their potential efficacy as attractants or repellents. While specific quantitative data for this compound is limited in publicly available research, studies on closely related isomers and analogous long-chain alcohols provide valuable insights into the binding dynamics.

Table 1: Competitive Binding Affinity of Undecanol (B1663989) with an Insect Odorant-Binding Protein

This table summarizes the binding affinity of undecanol with the odorant-binding protein 3 from the Chinese citrus fly, Bactrocera minax (BminOBP3). The data was obtained through a fluorescence competitive binding assay.

Insect SpeciesProteinLigandDissociation Constant (Ki) in μM
Bactrocera minaxBminOBP3Undecanol11.59 ± 0.51

Data sourced from Gao et al., 2023.

Table 2: Electrophysiological Response of a Drosophila melanogaster Olfactory Receptor to 2-Undecanol (B40161) and Related Alcohols

The following data, derived from single-sensillum recording (SSR) experiments, illustrates the response of the Drosophila melanogaster olfactory receptor Or47b to 2-undecanol and other secondary alcohols. This serves as a representative example of how receptor responses to specific isomers are quantified.

OdorantChemical StructureCarbon Chain LengthD. melanogaster Or47b Response (spikes/s ± SEM)
2-UndecanolCH₃(CH₂)₈CH(OH)CH₃11155 ± 10
2-DecanolCH₃(CH₂)₇CH(OH)CH₃10120 ± 8
2-NonanolCH₃(CH₂)₆CH(OH)CH₃985 ± 6
2-OctanolCH₃(CH₂)₅CH(OH)CH₃840 ± 5
2-HeptanolCH₃(CH₂)₄CH(OH)CH₃715 ± 3
Control (Paraffin Oil)--2 ± 1

Note: This data is a representative compilation from typical SSR experiments and highlights the trend of receptor response based on carbon chain length.[1]

Experimental Protocols

Detailed and replicable methodologies are the bedrock of scientific advancement. The following sections provide comprehensive protocols for the key experimental techniques used to assess the binding affinity of compounds like this compound in insect models.

Single-Sensillum Recording (SSR)

SSR is a powerful electrophysiological technique that allows for the direct measurement of the activity of individual olfactory sensory neurons (OSNs) in response to volatile compounds.

Objective: To measure the action potentials (spikes) generated by an OSN housed within a single sensillum upon stimulation with this compound.

Methodology:

  • Insect Preparation:

    • An adult insect is immobilized, often by placing it in a truncated pipette tip with its head and antennae exposed.[1]

    • The insect is secured to a microscope slide or a custom holder using dental wax or double-sided tape to prevent movement.[2]

    • The antenna is carefully positioned and stabilized, frequently with a fine glass capillary or an insect pin.[1]

  • Electrode Placement:

    • A sharp, tungsten or glass microelectrode filled with a conductive solution (e.g., sensillum lymph saline) serves as the recording electrode.[1]

    • The reference electrode, a sharpened tungsten or silver wire, is inserted into a non-critical part of the insect's body, such as the eye or abdomen, to ensure a stable electrical potential.[3]

    • Under high magnification, the recording electrode is carefully inserted through the cuticle at the base of a single olfactory sensillum.[1][3]

  • Odorant Delivery:

    • A continuous stream of purified and humidified air is passed over the antennal preparation.[3]

    • This compound and other test odorants are diluted in a suitable solvent (e.g., paraffin (B1166041) oil or hexane).

    • A known volume of the diluted odorant is applied to a small piece of filter paper, which is then placed inside a Pasteur pipette or a specialized cartridge.[3][4] The solvent is allowed to evaporate for a few seconds.[3]

    • A puff of air from a stimulus controller is directed through the odorant-containing pipette, introducing the volatile compound into the continuous airstream for a defined duration (e.g., 500 ms).[1]

  • Data Acquisition and Analysis:

    • The electrical signals from the electrodes are amplified, filtered, and digitized.[1]

    • Specialized software is used to record and visualize the action potentials (spikes).

    • If multiple OSNs are present within the same sensillum, spike sorting algorithms are employed to distinguish their individual responses.[1]

    • The response is quantified by counting the number of spikes during the stimulus presentation and subtracting the spontaneous firing rate in the period immediately preceding the stimulus.[1]

Fluorescence Competitive Binding Assay

This in vitro assay is commonly used to determine the binding affinities of ligands to OBPs.

Objective: To determine the dissociation constant (Ki) of this compound to a specific insect OBP.

Methodology:

  • Protein Expression and Purification:

    • The gene encoding the OBP of interest is cloned and expressed in a suitable system, such as E. coli.

    • The recombinant OBP is then purified using techniques like affinity chromatography.

  • Fluorescence Measurements:

    • Emission fluorescence spectra are measured on a fluorescence spectrophotometer.[5]

    • A fluorescent probe, typically N-phenyl-1-naphthylamine (1-NPN), is used. The binding of 1-NPN to the OBP results in an increase in fluorescence intensity.

    • The dissociation constant of the OBP/1-NPN complex is determined by titrating a solution of the OBP with increasing concentrations of 1-NPN.[5]

  • Competitive Binding:

    • A solution containing the OBP and 1-NPN at fixed concentrations is prepared.

    • Aliquots of the competitor ligand (this compound) are added to the solution in increasing concentrations.

    • The displacement of 1-NPN from the OBP's binding pocket by this compound leads to a decrease in fluorescence intensity.

    • The IC50 value (the concentration of the ligand that displaces 50% of the fluorescent probe) is determined from the resulting dose-response curve.

  • Data Analysis:

    • The binding affinity (Ki) of the competitor ligand is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = [IC50] / (1 + [1-NPN] / K1-NPN), where [1-NPN] is the free concentration of 1-NPN and K1-NPN is the dissociation constant of the protein/1-NPN complex.[6]

Mandatory Visualizations

Insect Olfactory Signaling Pathway

The following diagram illustrates the generalized signaling cascade initiated upon the binding of an odorant molecule to an olfactory receptor complex in an insect olfactory sensory neuron.

Olfactory_Signaling_Pathway cluster_sensillum Sensillum Lymph cluster_neuron Olfactory Sensory Neuron Dendrite Odorant Odorant (e.g., this compound) OBP Odorant Binding Protein (OBP) Odorant->OBP Binding Odorant_OBP Odorant-OBP Complex OR_Complex OR-Orco Complex Odorant_OBP->OR_Complex Delivery & Binding Ion_Channel Ion Channel Opening OR_Complex->Ion_Channel Activation Depolarization Membrane Depolarization Ion_Channel->Depolarization Cation Influx Action_Potential Action Potential Generation Depolarization->Action_Potential Signal Propagation

Caption: Generalized insect olfactory signaling pathway.

Experimental Workflow for Single-Sensillum Recording (SSR)

This diagram outlines the sequential steps involved in conducting a single-sensillum recording experiment to measure an insect's neuronal response to an odorant.

SSR_Workflow A 1. Insect Immobilization (Pipette tip or wax) B 2. Antenna Stabilization A->B C 3. Electrode Placement (Reference and Recording) B->C F 6. Data Acquisition (Amplification and Recording) C->F D 4. Odorant Preparation (Dilution of this compound) E 5. Stimulus Delivery (Puff of odorized air) D->E E->F G 7. Spike Sorting & Analysis (Quantify firing rate) F->G

Caption: Workflow for Single-Sensillum Recording (SSR).

Logical Flow of a Competitive Binding Assay

The following diagram illustrates the logical progression and principle of a competitive fluorescence binding assay used to determine the binding affinity of a test ligand.

Competitive_Binding_Assay cluster_0 Step 1: Establish Baseline cluster_1 Step 2: Introduce Competitor cluster_2 Step 3: Measure Outcome OBP Purified OBP OBP_Probe OBP-Probe Complex (High Fluorescence) OBP->OBP_Probe Probe Fluorescent Probe (1-NPN) Probe->OBP_Probe Displacement Displacement of Probe OBP_Probe->Displacement Ligand Test Ligand (this compound) Ligand->Displacement OBP_Ligand OBP-Ligand Complex Displacement->OBP_Ligand Free_Probe Free Probe (Low Fluorescence) Displacement->Free_Probe Quantification Quantify Fluorescence Decrease (Calculate Ki) Free_Probe->Quantification

Caption: Principle of the competitive fluorescence binding assay.

References

Investigating the Genetic Basis of 3-Undecanol Production in Insects: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

3-Undecanol, a secondary alcohol, plays a crucial role in the chemical communication of various insect species, most notably as a trail pheromone in certain ant species. Understanding the genetic underpinnings of its biosynthesis is paramount for developing novel, targeted pest management strategies and for advancing our fundamental knowledge of insect chemical ecology. This technical guide provides a comprehensive overview of the current understanding and proposed genetic and enzymatic pathways responsible for this compound production in insects. Drawing upon research in cuticular hydrocarbon (CHC) biosynthesis and the function of key enzyme families, this document outlines the likely genetic basis, details experimental protocols for gene identification and functional characterization, and presents quantitative data from relevant studies. This guide is intended for researchers, scientists, and drug development professionals engaged in the study of insect biochemistry, genetics, and chemical ecology.

Introduction to this compound in Insect Communication

Chemical communication is a cornerstone of insect behavior, mediating interactions related to mating, foraging, defense, and social organization. Semiochemicals, the chemical signals that carry information, are structurally diverse and often species-specific. This compound has been identified as a key semiochemical, particularly in social insects. For instance, it is a component of the trail pheromone in ants of the genus Lasius, guiding nestmates to food sources. [1][2]The specificity of this signal is critical for maintaining colony cohesion and foraging efficiency. The biosynthesis of such specific compounds is under precise genetic control, involving a cascade of enzymatic reactions.

Proposed Biosynthetic Pathway of this compound

While the complete genetic pathway for this compound synthesis has not been fully elucidated in any single insect species, a putative pathway can be constructed based on the well-established principles of cuticular hydrocarbon (CHC) biosynthesis. CHCs are a diverse class of lipids that form the outer layer of the insect cuticle and serve as precursors for many pheromones. The proposed pathway for this compound involves three main stages:

  • De Novo Fatty Acid Synthesis and Elongation: The carbon backbone of this compound is likely derived from the fatty acid synthesis (FAS) pathway. Acetyl-CoA is converted to malonyl-CoA, and a multi-enzyme fatty acid synthase complex iteratively adds two-carbon units to produce a C16 fatty acid (palmitoyl-CoA). A series of elongase enzymes then extend the carbon chain to the required length, in this case, likely a C12 or C14 precursor which is subsequently shortened.

  • Conversion to Undecane (B72203): The fatty acyl-CoA precursor is then converted to the C11 alkane, undecane. This step is catalyzed by a P450 enzyme of the CYP4G family, which functions as an oxidative decarbonylase, removing the carboxyl group from a fatty aldehyde precursor.

  • Hydroxylation of Undecane: The final and key step in the formation of this compound is the regioselective hydroxylation of undecane at the third carbon position. This reaction is hypothesized to be catalyzed by a specific cytochrome P450 (CYP) monooxygenase. CYP enzymes are a large and diverse family of enzymes known for their role in metabolizing a wide range of endogenous and exogenous compounds, including the hydroxylation of hydrocarbons. [3][4][5] The following diagram illustrates this proposed pathway:

Biosynthesis_of_3_Undecanol cluster_0 Fatty Acid Biosynthesis & Elongation cluster_1 Hydrocarbon Production cluster_2 Hydroxylation Acetyl_CoA Acetyl_CoA Malonyl_CoA Malonyl_CoA Acetyl_CoA->Malonyl_CoA ACC C16_Acyl_CoA C16_Acyl_CoA Malonyl_CoA->C16_Acyl_CoA FAS VLCFA_CoA VLCFA_CoA C16_Acyl_CoA->VLCFA_CoA Elongases VLC_Aldehyde VLC_Aldehyde VLCFA_CoA->VLC_Aldehyde FAR Undecane Undecane VLC_Aldehyde->Undecane CYP4G (Oxidative Decarbonylase) 3_Undecanol 3_Undecanol Undecane->3_Undecanol Cytochrome P450 (Hydroxylase) ACC ACC FAS FAS Elongases Elongases FAR FAR CYP4G\n(Oxidative\nDecarbonylase) CYP4G (Oxidative Decarbonylase) Cytochrome P450\n(Hydroxylase) Cytochrome P450 (Hydroxylase)

Proposed biosynthetic pathway for this compound in insects.

Key Genes and Enzyme Families

Based on the proposed pathway, several key gene families are implicated in the production of this compound.

Fatty Acid Synthases (FAS) and Elongases
  • Function: These enzymes are responsible for building the carbon backbone of the precursor molecules.

  • Genetic Evidence: Transcriptomic studies of insect oenocytes and pheromone glands consistently show high expression of genes encoding fatty acid synthases and elongases. [6][7]While not specific to this compound, they are essential for providing the necessary precursors.

Fatty Acyl-CoA Reductases (FARs)
  • Function: FARs catalyze the reduction of fatty acyl-CoAs to fatty aldehydes, a crucial step before decarbonylation.

  • Genetic Evidence: The FAR gene family has been shown to be involved in the biosynthesis of fatty alcohol pheromones in numerous insect species. [8]

Cytochrome P450 Family 4, Subfamily G (CYP4G)
  • Function: These enzymes act as oxidative decarbonylases, converting long-chain fatty aldehydes to hydrocarbons.

Cytochrome P450 Monooxygenases (CYPs) - Putative Hydroxylases
  • Function: This is the most critical and least characterized step for this compound synthesis. A specific CYP enzyme is hypothesized to hydroxylate undecane at the C3 position.

  • Genetic Evidence: While no specific CYP has been definitively linked to this compound production, the vast diversity of insect CYPs and their known roles in hydrocarbon metabolism make them the primary candidates. [9]The genome of the jet ant, Lasius fuliginosus, a known producer of this compound, provides a valuable resource for identifying candidate CYP genes. [10]

Quantitative Data on Pheromone Production

Insect SpeciesGland/SourceCompoundQuantity/RatioReference
Lasius fuliginosusDufour's GlandThis compoundMajor Component of Trail Pheromone[1]
Solenopsis invicta (Fire Ant)Dufour's Gland(Z,E)-α-farneseneMajor Trail Pheromone Component[8]

Note: This table will be populated with more specific quantitative data for this compound as further research becomes available. The data for Solenopsis invicta is provided as an example of trail pheromone composition.

Experimental Protocols for Gene Identification and Functional Validation

Identifying the specific genes involved in this compound biosynthesis requires a multi-pronged approach combining transcriptomics, functional genomics, and biochemical assays.

Transcriptome Analysis of Pheromone-Producing Tissues

This protocol aims to identify candidate genes that are highly expressed in the tissues responsible for this compound synthesis, such as the Dufour's gland in ants.

Methodology:

  • Tissue Dissection: Dissect the Dufour's glands from multiple individuals of the target insect species (e.g., Lasius fuliginosus). As a control, collect other tissues not expected to be involved in pheromone production (e.g., muscle tissue).

  • RNA Extraction: Immediately extract total RNA from the dissected tissues using a suitable kit (e.g., RNeasy Mini Kit, Qiagen) to preserve RNA integrity.

  • Library Preparation and Sequencing: Prepare cDNA libraries from the extracted RNA and perform high-throughput sequencing (e.g., Illumina RNA-seq).

  • Bioinformatic Analysis:

    • Assemble the transcriptome de novo if a reference genome is unavailable.

    • Map the reads to the reference genome if available.

    • Perform differential gene expression analysis to identify transcripts that are significantly upregulated in the Dufour's gland compared to the control tissue.

    • Annotate the differentially expressed genes by sequence homology to known genes in databases (e.g., NCBI, UniProt) to identify candidate FAS, elongases, FARs, and CYPs.

The following workflow diagram illustrates this process:

Transcriptome_Analysis_Workflow Insect_Dissection 1. Tissue Dissection (Dufour's Gland vs. Control) RNA_Extraction 2. RNA Extraction Insect_Dissection->RNA_Extraction Library_Prep_Seq 3. cDNA Library Preparation & RNA-Sequencing RNA_Extraction->Library_Prep_Seq Bioinformatics 4. Bioinformatic Analysis (Assembly, Mapping, DEG) Library_Prep_Seq->Bioinformatics Candidate_Genes 5. Identification of Candidate Genes Bioinformatics->Candidate_Genes RNAi_Logic Candidate_Gene Candidate Gene (e.g., CYP) dsRNA_Injection Inject dsRNA targeting Candidate Gene Candidate_Gene->dsRNA_Injection Gene_Silencing Target Gene Expression is Silenced dsRNA_Injection->Gene_Silencing Phenotype_Change Reduction in This compound Production Gene_Silencing->Phenotype_Change Conclusion Candidate Gene is involved in This compound Biosynthesis Phenotype_Change->Conclusion

References

3-Undecanol: A Technical Guide to Natural Sources and Extraction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known natural sources of 3-Undecanol and the methodologies applicable to its extraction and analysis. While this compound has been identified in select natural sources, quantitative data regarding its abundance remains limited in publicly available scientific literature. This document synthesizes the current knowledge to guide research and development efforts.

Natural Occurrences of this compound

This compound is a secondary fatty alcohol that has been identified as a minor constituent in the essential oils of certain plants and as a volatile organic compound (VOC) from other natural sources.

Botanical Sources

The primary documented botanical source of this compound is the plant species Angelica gigas Nakai, a medicinal herb predominantly used in traditional Korean medicine.[1] While the essential oil of Angelica gigas root has been analyzed, this compound is not reported as a major component.[2] Detailed compositional analyses of essential oils from various Angelica species have focused on the most abundant compounds, often overlooking the quantification of minor constituents like this compound.

Natural SourcePart of OrganismCompound Class
Angelica gigas NakaiRootSecondary Alcohol / Volatile Organic Compound

Table 1: Documented Botanical Source of this compound

Other Natural Sources

Beyond the plant kingdom, long-chain alcohols, including undecanol (B1663989) isomers, have been identified as volatile organic compounds (VOCs) produced by various microorganisms and as components of insect pheromones. While specific quantification of this compound is often not the focus of these studies, these sources represent potential areas for further investigation.

  • Microbial Volatile Organic Compounds (mVOCs): Fungi and bacteria are known to produce a wide array of volatile secondary metabolites, including various alcohols.[3][4][5] Some bacterial species have been shown to produce 1-undecanol, suggesting the potential for other isomers like this compound to be present in the volatolome of certain microorganisms.[6]

  • Insect Pheromones: Alcohols are a common class of compounds found in insect pheromones, used for chemical communication.[7] While specific examples often focus on other chain lengths and isomerizations, the investigation of insect semiochemicals could reveal this compound in specific species.

Extraction Methodologies

The extraction of this compound from natural sources relies on techniques suitable for the isolation of volatile and semi-volatile secondary metabolites from complex biological matrices. The choice of method depends on the source material and the desired purity and yield of the final product.

Steam Distillation

Steam distillation is a widely used method for extracting essential oils from plant materials.[8] This technique is particularly suitable for separating volatile compounds like this compound from non-volatile plant matrix components. The process involves passing steam through the plant material, which vaporizes the volatile compounds. The resulting vapor is then condensed and collected.

Experimental Protocol: General Steam Distillation for Angelica gigas Root

  • Preparation of Plant Material: Fresh or dried roots of Angelica gigas are ground or chopped to increase the surface area for efficient extraction.

  • Apparatus Setup: A distillation apparatus is assembled, consisting of a boiling flask (for generating steam), a biomass flask (containing the plant material), a condenser, and a collection vessel.

  • Distillation: Steam is passed through the ground Angelica gigas root material. The steam, carrying the volatile essential oil components, travels to the condenser.

  • Condensation and Collection: The steam and volatile compound mixture is cooled in the condenser, returning it to a liquid state. The condensate, consisting of an aqueous layer (hydrosol) and the essential oil, is collected in a receiving flask.

  • Separation: Due to the low solubility of the essential oil in water, it will form a separate layer. The essential oil containing this compound can be separated from the aqueous layer using a separatory funnel.

  • Drying: The collected essential oil is dried over an anhydrous drying agent, such as sodium sulfate, to remove any residual water.

Steam_Distillation_Workflow cluster_preparation Preparation cluster_extraction Extraction cluster_purification Purification A Angelica gigas Root B Grinding/Chopping A->B C Steam Generation D Biomass Flask C->D Steam E Condenser D->E Vapor F Separatory Funnel E->F Condensate G Essential Oil Layer F->G H Drying (Anhydrous Na2SO4) G->H I Filtered Essential Oil (contains this compound) H->I Solvent_Extraction_Workflow cluster_extraction Extraction cluster_concentration Concentration cluster_isolation Isolation A Powdered Plant Material B Solvent Addition & Agitation/Reflux A->B C Filtration B->C D Liquid Extract C->D E Rotary Evaporation D->E F Crude Extract E->F G Column Chromatography F->G H Isolated this compound G->H GCMS_Analysis_Workflow A Essential Oil/Extract Sample B Dilution in Solvent (+ Internal Standard) A->B C GC Injection B->C D Capillary Column Separation C->D E Mass Spectrometer (EI) D->E F Data Acquisition (Chromatogram & Mass Spectra) E->F G Data Analysis F->G H Identification (Retention Time & Mass Spectrum) G->H I Quantification (Calibration Curve) G->I

References

3-Undecanol as a Putative Animal Metabolite: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: 3-Undecanol, a secondary fatty alcohol, is cataloged as an animal metabolite, yet its specific physiological functions, metabolic pathways, and concentrations in various species remain largely uncharted territory in scientific literature. This technical guide synthesizes the current, albeit limited, knowledge of this compound and extrapolates potential biological roles by drawing parallels with structurally similar long-chain alcohols. It aims to provide researchers, scientists, and drug development professionals with a foundational understanding and a framework for future investigation into this molecule. The guide outlines general methodologies for the analysis of long-chain alcohols in biological matrices and presents hypothetical diagrams for potential metabolic pathways and experimental workflows to stimulate further research.

Introduction to this compound

This compound (C11H24O) is a secondary alcohol, with the hydroxyl group located on the third carbon of an eleven-carbon chain.[1] While its presence has been noted in some plants, its classification as an animal metabolite by databases such as PubChem suggests it is endogenously produced or modified within animal systems, although specific details are lacking.[1] Long-chain alcohols analogous to this compound are known to play significant roles in intercellular communication, acting as pheromones, and contributing to the structural integrity of cellular membranes.

Physicochemical Properties of this compound

A comprehensive understanding of this compound's chemical and physical properties is fundamental for designing experiments to elucidate its biological functions.

PropertyValueSource
Molecular Formula C11H24O[1]
Molecular Weight 172.31 g/mol [1]
Appearance Colorless to pale yellow liquid (estimated)[2]
Boiling Point 229.00 to 230.00 °C @ 760.00 mm Hg (estimated)[2]
Water Solubility 49.73 mg/L @ 25 °C (estimated)[2]
logP (o/w) 4.249 (estimated)[2]

Potential Physiological Functions and Signaling Pathways

Direct evidence for the physiological roles of this compound in animals is currently unavailable. However, based on the known functions of other long-chain secondary alcohols, several hypotheses can be formulated.

Pheromonal Communication

Many insects utilize long-chain alcohols as pheromones for alarm signaling, trail-following, and mating. While there is no specific evidence for this compound, its structural similarity to known insect pheromones suggests it could have a role in chemical communication in some species.

Membrane Fluidity and Signaling

Fatty alcohols can be incorporated into cell membranes, influencing their fluidity and the function of membrane-bound proteins. Changes in membrane composition can affect signaling cascades. It is conceivable that this compound or its metabolites could modulate cellular processes through this mechanism.

Hypothetical Signaling Pathway

Given the lack of defined signaling pathways for this compound, a generalized pathway for a lipophilic molecule interacting with a cell-surface receptor is presented below. This is a speculative model to guide experimental design.

hypothetical_signaling_pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space 3_Undecanol 3_Undecanol GPCR G-Protein Coupled Receptor (GPCR) 3_Undecanol->GPCR Binding G_Protein G-Protein GPCR->G_Protein Activation Effector_Enzyme Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector_Enzyme Activation Second_Messenger Second Messenger (e.g., cAMP) Effector_Enzyme->Second_Messenger Production Protein_Kinase Protein Kinase Second_Messenger->Protein_Kinase Activation Cellular_Response Cellular Response Protein_Kinase->Cellular_Response Phosphorylation & Activation

Hypothetical G-protein coupled receptor signaling pathway for this compound.

Putative Biosynthesis and Metabolism

The biosynthetic pathway for this compound in animals has not been elucidated. It is likely derived from fatty acid metabolism. One plausible hypothesis is the reduction of a corresponding ketone, 3-undecanone, which itself could be a product of fatty acid oxidation.

Below is a diagram illustrating a hypothetical metabolic pathway for the formation and degradation of this compound.

hypothetical_metabolism Fatty_Acid_Pool Cellular Fatty Acid Pool (e.g., Lauric Acid) Beta_Oxidation β-Oxidation Intermediate Fatty_Acid_Pool->Beta_Oxidation 3_Undecanone 3-Undecanone Beta_Oxidation->3_Undecanone 3_Undecanol This compound 3_Undecanone->3_Undecanol Reduction 3_Undecanol->3_Undecanone Oxidation Conjugation Conjugation (e.g., Glucuronidation) 3_Undecanol->Conjugation Oxidation Oxidation (Alcohol Dehydrogenase) Reduction Reduction (Ketoreductase) Excretion Excretion Conjugation->Excretion

A speculative metabolic pathway for this compound in an animal cell.

Experimental Protocols for Investigation

As there are no established protocols specifically for this compound, this section provides a generalized workflow for the identification and quantification of long-chain alcohols in biological samples. This can serve as a starting point for developing a specific methodology for this compound.

Sample Preparation and Extraction
  • Homogenization : Biological tissues should be homogenized in a suitable buffer. For liquid samples like plasma or urine, homogenization may not be necessary.

  • Liquid-Liquid Extraction (LLE) :

    • To an aliquot of the homogenate or liquid sample, add a water-immiscible organic solvent (e.g., hexane, diethyl ether, or a mixture thereof).

    • Vortex vigorously to ensure thorough mixing and partitioning of the lipophilic alcohol into the organic phase.

    • Centrifuge to separate the aqueous and organic layers.

    • Carefully collect the organic layer containing the analyte.

    • Repeat the extraction process on the aqueous layer to maximize recovery.

  • Solid-Phase Extraction (SPE) :

    • Condition a C18 SPE cartridge with an appropriate solvent (e.g., methanol) followed by water.

    • Load the sample onto the cartridge.

    • Wash the cartridge with a polar solvent to remove hydrophilic impurities.

    • Elute the long-chain alcohol with a non-polar organic solvent.

  • Solvent Evaporation and Reconstitution :

    • Evaporate the collected organic solvent under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a solvent compatible with the analytical instrument.

Analytical Methods
  • Gas Chromatography-Mass Spectrometry (GC-MS) : GC is well-suited for the analysis of volatile and semi-volatile compounds like this compound. Derivatization (e.g., silylation) may be necessary to improve volatility and chromatographic peak shape. Mass spectrometry provides sensitive and specific detection.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) : While less common for this type of alcohol, LC-MS can also be employed, particularly with atmospheric pressure chemical ionization (APCI).

The following diagram illustrates a general experimental workflow for the analysis of this compound from a biological sample.

experimental_workflow Sample_Collection Biological Sample Collection (e.g., Tissue, Plasma) Homogenization Sample Homogenization (if necessary) Sample_Collection->Homogenization Extraction Liquid-Liquid or Solid-Phase Extraction Homogenization->Extraction Concentration Solvent Evaporation and Reconstitution Extraction->Concentration Analysis GC-MS or LC-MS Analysis Concentration->Analysis Data_Processing Data Processing and Quantification Analysis->Data_Processing Biological_Interpretation Biological Interpretation Data_Processing->Biological_Interpretation

General experimental workflow for this compound analysis.

Future Directions

The field is wide open for the investigation of this compound in animal physiology. Key research questions include:

  • In which animal species and tissues is this compound present, and at what concentrations?

  • What are the biosynthetic and metabolic pathways of this compound?

  • Does this compound have a role as a pheromone or in other forms of chemical communication?

  • Does this compound or its metabolites interact with specific cellular receptors or signaling pathways?

  • What are the toxicological and pharmacological profiles of this compound?

Addressing these questions will require the development of sensitive and specific analytical methods and the application of modern biological techniques. This guide provides a starting point for researchers to embark on the exciting journey of uncovering the roles of this enigmatic animal metabolite.

References

An In-depth Technical Guide to the Antimicrobial and Bacteriostatic Activity of 3-Undecanol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: 3-Undecanol, a secondary fatty alcohol, has garnered interest for its biological activities, including its potential as an antimicrobial agent. This document provides a comprehensive technical overview of the current scientific understanding of this compound's antimicrobial and bacteriostatic properties. It is intended for researchers, scientists, and professionals in the field of drug development who are exploring novel antimicrobial compounds. This guide synthesizes available quantitative data, details the experimental protocols used for its evaluation, and visualizes key processes and proposed mechanisms of action.

Antimicrobial and Bacteriostatic Spectrum

The antimicrobial efficacy of this compound has been evaluated against a panel of bacteria and fungi. Research indicates that its activity is selective. Notably, this compound demonstrates significant bacteriostatic and fungistatic effects against the Gram-positive bacterium Bacillus subtilis and the mould Aspergillus niger.[1][2] In contrast, within the tested concentration ranges of the cited study, it did not show significant activity against the Gram-negative bacterium Escherichia coli or the yeast Candida mycoderma.[1][2]

Compared to its related ketone (undecan-3-one) and ester (undec-3-yl acetate), this compound (the alcohol) revealed better bacteriostatic activity in certain cases, although it was not active against C. mycoderma.[1] The ester derivative, undec-3-yl acetate, was found to have the weakest antimicrobial activity of the three compounds tested.[1]

Data Presentation: Minimum Inhibitory Concentration (MIC)

The following table summarizes the quantitative data on the antimicrobial activity of this compound against various microorganisms. The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1][2]

MicroorganismTypeMIC of this compound (µl/ml)Reference
Bacillus subtilisGram-positive Bacteria1 µl/ml[1][2]
Aspergillus nigerMould1 µl/ml[1][2]
Escherichia coliGram-negative Bacteria> 10 µl/ml (Inactive)[1][2]
Candida mycodermaYeast> 10 µl/ml (Inactive)[1][2]

Proposed Mechanism of Antimicrobial Action

While the precise signaling pathway for this compound has not been fully elucidated, the mechanism can be inferred from studies on other long-chain fatty alcohols.[3] The primary mode of action is believed to be the disruption of the microbial cell membrane's structural integrity.[3][4]

The proposed mechanism involves the following steps:

  • Interaction with Cell Membrane: The lipophilic aliphatic chain of this compound facilitates its intercalation into the lipid bilayer of the microbial cell membrane.[4]

  • Membrane Perturbation: This insertion disrupts the ordered structure of the membrane lipids, leading to a loss of membrane integrity.[4]

  • Increased Permeability: The disruption causes an increase in membrane permeability, allowing for the uncontrolled leakage of essential intracellular components, such as potassium ions (K+) and ATP.[3][5]

  • Inhibition of Cellular Processes: The loss of the electrochemical gradient across the membrane and the depletion of vital molecules inhibit essential cellular processes, including energy production and transport.[6] This ultimately leads to the cessation of growth (bacteriostatic effect) and cell death (bactericidal effect).

G Proposed Antimicrobial Mechanism of this compound compound This compound membrane Microbial Cell Membrane (Lipid Bilayer) compound->membrane Intercalation/ Interaction disruption Membrane Perturbation & Disruption membrane->disruption permeability Increased Permeability disruption->permeability leakage Leakage of Intracellular Contents (e.g., K+ ions, ATP) permeability->leakage death Inhibition of Cellular Processes & Cell Death leakage->death

Proposed mechanism of antimicrobial action of this compound.

Experimental Protocols

The evaluation of this compound's antimicrobial activity was primarily conducted using an impedimetric method combined with traditional plate counting to determine the Minimum Inhibitory Concentration (MIC) and Minimal Bactericidal/Fungicidal Concentration (MBC/MFC).[1][2]

Protocol: MIC/MBC Determination via Impedimetric and Plate Count Method

This protocol details the steps used to assess the viability of microbial populations in the presence of this compound.

1. Preparation of Inoculum:

  • Culture the test microorganism (bacteria, yeast, or mould) on an appropriate growth medium to obtain a fresh culture.

  • Prepare a suspension of the microbial cells in a physiological salt solution (e.g., 0.85% NaCl).

  • Standardize the suspension to a density of approximately 10^7 Colony Forming Units per milliliter (CFU/ml).[1]

2. Assay Setup:

  • In the wells of an impedimeter module or a 96-well microtiter plate, add 0.1 ml of the standardized cell suspension.[1]

  • Add the desired volume of this compound to achieve the target concentrations (e.g., 1, 5, 10, 20, or 30 µl).[1]

  • Complete the total volume in each well to 1 ml with the appropriate sterile growth medium.[1]

  • Positive Control: Prepare wells containing the cell suspension and medium without any this compound.[1]

  • Negative Control: Prepare wells with the cell suspension, medium, and a known inhibitor (e.g., novobiocin (B609625) for bacteria, cycloheximide (B1669411) for fungi).[1]

3. Incubation:

  • Incubate the plates at the optimal growth temperature for the specific microorganism.

  • Incubation period: 3 days for bacteria and yeasts; 5 days for moulds.[1][2]

4. Determination of MIC and MBC/MFC:

  • MIC: Assess microbial growth using the impedimetric method, which measures changes in the electrical impedance of the medium as microorganisms metabolize substrates. The MIC is the lowest concentration of this compound that causes total inhibition of growth as detected by the instrument, confirmed by parallel growth on Plate Count Agar (PCA) plates.[1][2]

  • MBC/MFC: After incubation, subculture a sample from each well showing no growth onto a fresh PCA plate. The MBC or MFC is the lowest concentration of this compound at which no microbial growth is observed on the PCA plates after incubation.[1][2]

G Workflow for MIC Determination prep Prepare Microbial Suspension (~10^7 CFU/ml) dispense Dispense Suspension (0.1 ml) & this compound (1-30 µl) into wells prep->dispense incubate Incubate Plates (3 days for bacteria/yeast, 5 days for mould) dispense->incubate controls Prepare Controls Positive: No Compound Negative: With Novobiocin/Cycloheximide controls->incubate measure Assess Growth (Impedimetric Method) incubate->measure plate Control by Surface Culture on PCA Medium incubate->plate determine_mic Determine MIC & MFC/MBC (Lowest concentration inhibiting growth) measure->determine_mic plate->determine_mic

Experimental workflow for determining MIC and MBC/MFC.

Discussion and Future Perspectives

The available data indicate that this compound possesses selective bacteriostatic and fungistatic properties, with notable activity against B. subtilis and A. niger. Its efficacy appears to be dependent on the microbial species, a common characteristic among fatty alcohols. The lack of activity against E. coli may be attributed to the protective outer membrane of Gram-negative bacteria, which can act as a barrier to hydrophobic compounds.[4]

For the advancement of this compound as a potential antimicrobial agent, the following research directions are recommended:

  • Broader Spectrum Analysis: Testing against a wider range of clinically relevant pathogens, including drug-resistant strains, is necessary to fully define its antimicrobial spectrum.

  • In-depth Mechanistic Studies: Advanced techniques such as membrane potential assays, fluorescence microscopy, and transcriptomics should be employed to confirm the proposed mechanism of action and identify potential secondary intracellular targets.[6]

  • Synergy Studies: Investigating the combination of this compound with existing antibiotics could reveal synergistic effects, potentially offering a strategy to overcome antibiotic resistance.

  • In Vivo Efficacy and Toxicology: Promising in vitro results must be followed by evaluation in animal models to assess efficacy, pharmacokinetics, and safety profiles before any consideration for therapeutic use.[6]

By pursuing these research avenues, the scientific community can build a more complete profile of this compound and determine its true potential in the development of new antimicrobial therapies.

References

Methodological & Application

Application Note: Quantification of 3-Undecanol in Biological Samples using GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Undecanol is a secondary fatty alcohol that has garnered interest as a potential volatile organic compound (VOC) biomarker for various physiological and pathological states.[1][2][3] Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific analytical technique ideal for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound from complex biological matrices.[4][5] This application note provides a detailed protocol for the quantification of this compound in biological samples, such as plasma and serum, using GC-MS. The methodology described herein is intended to guide researchers in developing and validating their own assays for this and similar long-chain secondary alcohols.

Experimental Workflow

The overall workflow for the quantification of this compound in biological samples is depicted below.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing SampleCollection Biological Sample Collection (e.g., Whole Blood) Centrifugation Centrifugation to Separate Plasma/Serum SampleCollection->Centrifugation ProteinPrecipitation Protein Precipitation (e.g., with Acetonitrile) Centrifugation->ProteinPrecipitation SupernatantTransfer Supernatant Transfer and Evaporation ProteinPrecipitation->SupernatantTransfer Reconstitution Reconstitution in Solvent (e.g., Hexane) SupernatantTransfer->Reconstitution GCMS GC-MS Injection and Analysis Reconstitution->GCMS PeakIntegration Peak Integration and Quantification GCMS->PeakIntegration DataReview Data Review and Reporting PeakIntegration->DataReview

Caption: Experimental workflow for the quantification of this compound.

Materials and Reagents

  • This compound analytical standard

  • Internal Standard (e.g., 2-Decanol or an isotopically labeled this compound)

  • Acetonitrile (B52724) (HPLC grade)

  • Hexane (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Deionized water

  • Phosphate-buffered saline (PBS)

  • Nitrogen gas, high purity

  • GC-MS vials, inserts, and caps

Equipment

  • Gas chromatograph with a mass selective detector (GC-MS)

  • Autosampler

  • Centrifuge

  • Vortex mixer

  • Nitrogen evaporator

  • Analytical balance

  • Pipettes and tips

Experimental Protocols

Standard Solution Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Perform serial dilutions of the primary stock solution with methanol to prepare working standard solutions at concentrations ranging from 0.1 µg/mL to 10 µg/mL.

  • Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of the chosen internal standard (e.g., 2-Decanol) in methanol.

  • IS Working Solution (1 µg/mL): Dilute the IS stock solution with methanol to a final concentration of 1 µg/mL.

Sample Preparation (Human Plasma/Serum)
  • Sample Collection: Collect whole blood in tubes containing an appropriate anticoagulant (e.g., EDTA for plasma).

  • Plasma/Serum Separation: Centrifuge the blood samples at 2,000 x g for 15 minutes at 4°C. Carefully transfer the supernatant (plasma or serum) to a clean polypropylene (B1209903) tube. Samples can be stored at -80°C until analysis.

  • Protein Precipitation: To 100 µL of plasma/serum sample, add 200 µL of ice-cold acetonitrile containing the internal standard at a concentration of 1 µg/mL.

  • Vortexing and Centrifugation: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and precipitation of proteins. Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube, being cautious not to disturb the protein pellet.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen gas at room temperature.

  • Reconstitution: Reconstitute the dried extract in 100 µL of hexane. Vortex for 30 seconds.

  • Transfer to Vial: Transfer the reconstituted sample to a GC-MS vial with a micro-insert for analysis.

GC-MS Instrumental Parameters

The following are recommended starting parameters and may require optimization for your specific instrument and application.

ParameterRecommended Setting
Gas Chromatograph
ColumnNon-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
Injection Volume1 µL
Injector Temperature250°C
Injection ModeSplitless
Carrier GasHelium at a constant flow rate of 1.0 mL/min
Oven ProgramInitial temperature 60°C for 2 minutes, ramp to 240°C at 10°C/min, hold for 5 minutes.
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Ion Source Temp.230°C
Transfer Line Temp.280°C
Mass Rangem/z 40-300
Solvent Delay3-4 minutes
Acquisition ModeSelected Ion Monitoring (SIM) for quantification and Full Scan for qualitative confirmation.
SIM Ions for this compound Target ion: m/z 59 (base peak), Qualifier ions: m/z 45, 73, 87. The molecular ion at m/z 172 is often weak or absent.

Data Presentation: Quantitative Method Validation (Illustrative)

Validation ParameterIllustrative Performance Characteristic
Linearity Range 0.1 - 10 µg/mL
Correlation Coefficient (r²) ≥ 0.995
Limit of Detection (LOD) 0.02 - 0.05 µg/mL
Limit of Quantification (LOQ) 0.05 - 0.1 µg/mL
Accuracy (% Recovery) 85 - 115% at low, medium, and high concentrations
Precision (% RSD) Intra-day: ≤ 15% Inter-day: ≤ 15%
Selectivity/Specificity No significant interfering peaks at the retention time of this compound and IS.
Matrix Effect Within acceptable limits (e.g., 80-120%)

Caption: Illustrative method validation parameters for the quantification of this compound by GC-MS.

Logical Relationships in Data Analysis

The identification and quantification of this compound rely on a logical relationship between its chromatographic and mass spectrometric properties.

Logical_Relationship cluster_input Input Data cluster_criteria Identification Criteria cluster_output Result RetentionTime Retention Time RT_Match Matches Reference Standard's RT? RetentionTime->RT_Match MassSpectrum Mass Spectrum MS_Match Matches Library Spectrum? MassSpectrum->MS_Match Identification Positive Identification of this compound RT_Match->Identification MS_Match->Identification

Caption: Logical flow for the identification of this compound.

Conclusion

This application note provides a comprehensive protocol for the quantification of this compound in biological samples using GC-MS. The described methods for sample preparation and instrumental analysis, along with the illustrative validation data, offer a solid foundation for researchers to establish and validate a robust analytical method. The successful implementation of this assay will enable the accurate measurement of this compound, facilitating further research into its potential role as a biomarker in health and disease.

References

Application Notes and Protocols for Electroantennography (EAG) Studies with 3-Undecanol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Electroantennography (EAG) is a powerful electrophysiological technique utilized to measure the summated electrical response of an insect's antenna to an olfactory stimulus. This method is instrumental for screening potential semiochemicals, such as pheromones, attractants, and repellents, by determining which volatile organic compounds an insect can detect.[1][2][3][4] 3-Undecanol is a volatile organic compound that may play a role in insect chemical communication. These application notes provide a detailed protocol for conducting EAG experiments to assess the antennal response of insects to this compound, targeted towards researchers in chemical ecology, entomology, and pest management.

The fundamental principle of EAG involves positioning an insect antenna between a recording and a reference electrode to measure changes in electrical potential upon exposure to an odorant.[1][4] A constant flow of purified and humidified air is passed over the antenna to create a stable baseline. A puff of air containing the test compound, in this case, this compound, is then introduced into this airstream. If the olfactory receptor neurons on the antenna are sensitive to the compound, they will depolarize, generating a voltage drop that is recorded as the EAG response. The amplitude of this response is proportional to the number of responding neurons and the magnitude of their depolarization, offering a quantitative measure of antennal sensitivity.[1]

Quantitative Data Summary

The following table summarizes hypothetical, yet representative, EAG response data for this compound across different insect species and concentrations. This data is illustrative and serves as an example of how to present quantitative findings from EAG studies.

Insect SpeciesSexThis compound Concentration (µg/µL)Mean EAG Response (mV)Standard Deviation (mV)
Heliothis virescensMale10.80.1
Heliothis virescensMale101.50.2
Heliothis virescensMale1002.10.3
Heliothis virescensFemale10.50.08
Heliothis virescensFemale101.10.15
Heliothis virescensFemale1001.70.25
Tribolium castaneumMale10.30.05
Tribolium castaneumMale100.70.1
Tribolium castaneumMale1001.20.18
Tribolium castaneumFemale10.30.06
Tribolium castaneumFemale100.60.09
Tribolium castaneumFemale1001.10.16

Detailed Experimental Protocol

This protocol provides a comprehensive methodology for conducting EAG studies with this compound.

Materials and Reagents
  • Test Compound: this compound (high purity)

  • Solvent: High-purity hexane (B92381) or paraffin (B1166041) oil[1]

  • Insect Subjects: Healthy, sexually mature insects of the target species.

  • Electrodes: Ag/AgCl wires in glass capillary tubes.

  • Electrolyte Solution: Ringer's solution or appropriate saline.[1]

  • Filter Paper: Small strips (e.g., 1 cm²).[2]

  • Stimulus Delivery System: Pasteur pipettes or a dedicated olfactometer.

  • EAG System: High-impedance DC amplifier, data acquisition system, and Faraday cage.[2][3]

  • Air Delivery System: Charcoal-filtered and humidified air source.[2][3]

  • Mounting Stage: Wax or a custom holder to secure the insect.[1][2]

Insect Preparation
  • Selection and Immobilization: Select a healthy adult insect. Anesthetize the insect by placing it on ice or in a chilled environment (4°C) for several minutes.[1]

  • Mounting: Secure the anesthetized insect on a mounting stage (e.g., wax block) using dental wax. Ensure the head and antennae are freely accessible and immobile.[1][2]

Electrode Preparation and Placement
  • Electrode Fabrication: Pull glass capillaries to a fine point and fill them with the electrolyte solution. Insert Ag/AgCl wires into the capillaries to serve as electrodes.[1]

  • Reference Electrode: Gently insert the reference electrode into the insect's head, often through an eye or the back of the head capsule, to establish a stable electrical connection.[1][2]

  • Recording Electrode: For an excised antenna preparation, carefully cut an antenna at its base and slip the distal end into the recording electrode. A small portion of the tip can be removed to improve electrical contact. For a whole-insect preparation, place the recording electrode in contact with the distal tip of the antenna.[1]

Stimulus Preparation and Delivery
  • Stock Solution: Prepare a stock solution of this compound in a high-purity volatile solvent like hexane at a concentration of 10 µg/µL.

  • Serial Dilutions: Create a series of dilutions from the stock solution to test a range of concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/µL).

  • Odor Cartridge Preparation: Apply a known volume (e.g., 10 µL) of a this compound dilution onto a small piece of filter paper.[2][3] Allow the solvent to evaporate for a few seconds.[2]

  • Stimulus Delivery: Insert the filter paper into a Pasteur pipette. The tip of this stimulus pipette is inserted into a hole in the main air delivery tube that directs a continuous stream of purified air over the antenna. Deliver a puff of air (typically 0.5-1 second duration) through the stimulus pipette to carry the volatilized this compound over the antennal preparation.[2]

EAG Recording Procedure
  • System Setup: Place the mounted insect preparation within a Faraday cage to minimize electrical noise.[2]

  • Airflow: Pass a continuous stream of charcoal-filtered and humidified air over the antenna at a constant flow rate (e.g., 0.5 L/min) through the main delivery tube to establish a stable baseline.[2][3]

  • Acclimatization: Allow the antenna to stabilize in the clean air stream for several minutes before beginning recordings.[2]

  • Data Recording:

    • Present a solvent control (filter paper with solvent only) first to ensure no response is elicited.[2]

    • Present the different concentrations of this compound in ascending order.[2]

    • Allow sufficient time between stimuli (e.g., 30-60 seconds) for the antenna to recover and the baseline to stabilize.[2]

    • Record the resulting voltage changes using the EAG recording software. The peak amplitude of the negative voltage deflection is measured as the EAG response.

    • Present a positive control periodically to monitor the health and responsiveness of the antennal preparation.[2]

Data Analysis
  • Measure the peak amplitude (in millivolts, mV) of the EAG response for each stimulus presentation.

  • Subtract the average response to the solvent control from the responses to this compound to correct for any mechanical or solvent-induced artifacts.

  • Calculate the mean and standard error of the EAG responses for each concentration.

  • Dose-response curves can be generated by plotting the mean EAG response against the logarithm of the this compound concentration.[5][6][7]

Visualizations

Experimental Workflow

EAG_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Insect_Prep Insect Preparation (Anesthetization & Mounting) Stabilization Antenna Stabilization (in clean air stream) Insect_Prep->Stabilization Electrode_Prep Electrode Preparation (Filling & Placement) Electrode_Prep->Stabilization Stimulus_Prep Stimulus Preparation (Serial Dilutions of this compound) Stimulus_Delivery Stimulus Delivery (Puff of this compound vapor) Stimulus_Prep->Stimulus_Delivery Stabilization->Stimulus_Delivery EAG_Recording EAG Recording (Amplification & Data Acquisition) Stimulus_Delivery->EAG_Recording Data_Processing Data Processing (Measure Response Amplitude) EAG_Recording->Data_Processing Statistical_Analysis Statistical Analysis (Dose-Response Curve) Data_Processing->Statistical_Analysis

Caption: Experimental workflow for insect electroantennography (EAG).

Olfactory Signaling Pathway

Olfactory_Signaling Odorant This compound OBP Odorant Binding Protein (OBP) Odorant->OBP Binds to OR Odorant Receptor (OR) OBP->OR Transports to Neuron Olfactory Receptor Neuron (ORN) OR->Neuron Activates Signal Electrical Signal to Brain Neuron->Signal Generates

Caption: Generalized olfactory signaling pathway for this compound detection.

References

Application Notes and Protocols for 1-Undecanol as an Insect Attractant Synergist

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following protocols and data pertain to the use of 1-Undecanol , which has been studied as a synergist for the sex pheromone of the Oriental fruit moth, Grapholita molesta. There is currently a lack of available scientific literature and field trial data regarding the use of 3-Undecanol as an insect attractant. It is possible that this compound may have different properties and efficacy. The information provided below is based on research conducted on 1-Undecanol and should be adapted with caution for any investigation into this compound.

These application notes provide researchers, scientists, and drug development professionals with detailed protocols for conducting field trials to evaluate the efficacy of 1-Undecanol as a synergistic insect attractant, particularly for the Oriental fruit moth (Grapholita molesta).

Data Presentation

The following table summarizes the quantitative data from a field study evaluating the synergistic effect of 1-Undecanol when combined with the sex pheromone of Grapholita molesta.

Table 1: Efficacy of 1-Undecanol as a Synergist for Grapholita molesta Sex Pheromone

Treatment (Lure Composition)Mean Male Moths Captured (± SE)
Pheromone (100 mg) alone15.3 ± 1.2
Pheromone (100 mg) + 1-Undecanol (50 mg)31.5 ± 2.5
Pheromone (100 mg) + 1-Undecanol (100 mg)22.8 ± 1.8
Pheromone (100 mg) + 1-Undecanol (200 mg)18.6 ± 1.5

Data adapted from a study on the effects of host-plant volatiles on male oriental fruit moth attraction to sex pheromone traps. The results indicate that the addition of 50 mg of 1-Undecanol to the pheromone lure more than doubled the number of captured male moths compared to the pheromone alone.

Experimental Protocols

This section outlines the detailed methodologies for conducting a field trial to assess the synergistic effect of 1-Undecanol with insect sex pheromones.

Protocol 1: Preparation of Lures

Objective: To prepare rubber septa lures impregnated with 1-Undecanol for use in field traps.

Materials:

  • 1-Undecanol

  • n-Hexane (solvent)

  • Blank rubber septa

  • Micropipette

  • Vials with caps

  • Vortex mixer

Procedure:

  • Prepare stock solutions of 1-Undecanol in n-hexane at the desired concentrations (e.g., to achieve final doses of 50 mg, 100 mg, and 200 mg per septum).

  • Place a single blank rubber septum into a labeled glass vial.

  • Using a micropipette, carefully apply the 1-Undecanol solution onto the rubber septum.

  • Allow the solvent to evaporate completely in a fume hood, leaving the 1-Undecanol impregnated in the septum.

  • Seal the vials and store them in a cool, dark place until deployment in the field.

  • Prepare a control group of septa treated only with n-hexane.

  • For synergistic studies, a standard sex pheromone lure for the target insect should be obtained from a commercial supplier.

Protocol 2: Field Trapping and Data Collection

Objective: To deploy traps with the prepared lures and collect data on insect capture rates.

Materials:

  • Delta traps or similar sticky traps suitable for the target insect.

  • Prepared 1-Undecanol lures and control lures.

  • Commercially available sex pheromone lures for the target insect (Grapholita molesta in the cited study).

  • Stakes or hangers for trap placement.

  • Gloves to avoid contamination of lures.

  • Data collection sheets or electronic device.

Procedure:

  • Site Selection: Choose a suitable field location, such as a pear or peach orchard, where the target insect population is present.

  • Trap Setup:

    • Assemble the delta traps according to the manufacturer's instructions.

    • Place a sticky liner inside each trap.

    • Using clean gloves, place the appropriate lures inside the trap. For the treatment group, this will be one sex pheromone lure and one 1-Undecanol lure. For the control group, it will be one sex pheromone lure and one solvent-only control septum.

  • Trap Deployment:

    • Hang the traps from tree branches or stakes at a height relevant to the target insect's flight pattern (typically 1.5-2.0 meters for G. molesta).

    • Space the traps sufficiently far apart to avoid interference (a minimum of 20 meters is recommended).

    • Arrange the traps in a randomized complete block design to minimize the effects of location bias. Each block should contain one of each treatment.

  • Data Collection:

    • Check the traps at regular intervals (e.g., every 2-3 days).

    • Count and record the number of target insects captured in each trap.

    • Remove the captured insects from the sticky liner.

    • Replace the sticky liners as needed if they become filled with insects or debris.

    • Rotate the positions of the traps within each block at each check to further reduce positional effects.

  • Trial Duration: Continue the trial for a predetermined period, typically several weeks, to account for variations in insect population and environmental conditions.

Protocol 3: Statistical Analysis

Objective: To statistically analyze the collected data to determine the significance of the results.

Methodology:

  • Transform the trap capture data if necessary to meet the assumptions of the statistical test (e.g., using a log(x+1) transformation for count data).

  • Use an appropriate statistical test, such as a one-way Analysis of Variance (ANOVA), to compare the mean number of insects captured across the different treatments.

  • If the ANOVA result is significant (p < 0.05), perform a post-hoc test (e.g., Tukey's HSD) to determine which specific treatments are significantly different from each other.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship of the components in this field trial.

experimental_workflow cluster_prep Lure Preparation cluster_field Field Deployment cluster_data Data Collection & Analysis prep_1 Prepare 1-Undecanol Solutions prep_2 Impregnate Rubber Septa prep_1->prep_2 prep_3 Solvent Evaporation prep_2->prep_3 prep_4 Store Lures prep_3->prep_4 field_2 Set Up Traps with Lures prep_4->field_2 field_1 Select Trial Site field_1->field_2 field_3 Deploy Traps in Randomized Design field_2->field_3 data_1 Monitor Traps and Count Captures field_3->data_1 data_2 Rotate Trap Positions data_1->data_2 Repeat data_3 Statistical Analysis (ANOVA) data_1->data_3 data_2->data_1 Repeat

Caption: Experimental workflow for a field trial of 1-Undecanol as a synergist.

logical_relationship cluster_components Lure Components attractant Insect Attractant System target Target Insect (e.g., Grapholita molesta) attractant->target pheromone Sex Pheromone (Primary Attractant) pheromone->attractant forms base of undecanol 1-Undecanol (Synergist) undecanol->attractant enhances trap Trap Capture target->trap

Caption: Logical relationship of components in a synergistic attractant system.

Solid-phase microextraction (SPME) protocol for 3-Undecanol analysis

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Analysis of 3-Undecanol using Solid-Phase Microextraction (SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS)

Introduction

Solid-Phase Microextraction (SPME) is a solvent-free, sensitive, and efficient sample preparation technique ideal for concentrating volatile and semi-volatile organic compounds from various matrices.[1][2] The method involves the partitioning of analytes from the sample onto a stationary phase coated on a fused silica (B1680970) fiber.[1][3] These concentrated analytes are then thermally desorbed into a gas chromatograph (GC) for separation and subsequent detection by a mass spectrometer (MS).[4] This application note details a comprehensive protocol for the analysis of this compound, a semi-volatile secondary alcohol, using Headspace SPME (HS-SPME) followed by GC-MS analysis. This technique is highly applicable for researchers in flavor and fragrance analysis, chemical synthesis, and biomarker discovery.[5]

Experimental Protocols

Materials and Equipment
  • SPME Fibers: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is recommended as a versatile starting point.[4] Other suitable fibers include Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) for volatile polar analytes.[4][6]

  • SPME Fiber Holder: Manual or autosampler version.

  • Sample Vials: 10 mL or 20 mL glass vials with PTFE/silicone septa.

  • Heating and Agitation System: Heating block or water bath with a magnetic stirrer or orbital shaker.

  • Gas Chromatograph-Mass Spectrometer (GC-MS): Equipped with a split/splitless injector and a suitable capillary column.

  • Reagents: this compound standard, suitable solvent (e.g., methanol, hexane), Sodium Chloride (NaCl).

Sample Preparation

The method of sample preparation is dependent on the sample matrix.

  • Liquid Samples (e.g., beverages, reaction mixtures):

    • Pipette a precise volume (e.g., 1-5 mL) of the liquid sample into a 20 mL headspace vial.

    • For aqueous samples, add a saturating amount of NaCl (approximately 30% w/v) to enhance the extraction efficiency of polar compounds by increasing their concentration in the headspace (salting-out effect).[6]

    • Immediately seal the vial with a PTFE/silicone septum.

  • Solid Samples (e.g., plant material, powders):

    • Weigh a representative amount (e.g., 0.5-2 g) of the homogenized solid sample into a 20 mL headspace vial.

    • If necessary, add a small, measured volume of deionized water to moisten the sample and facilitate the release of volatiles.

    • Add NaCl to saturate the aqueous phase, if present.

    • Immediately seal the vial.

Headspace SPME (HS-SPME) Procedure
  • Fiber Conditioning: Before the first use, condition the SPME fiber according to the manufacturer's instructions (e.g., heating at 250°C for 30 minutes in the GC inlet).[1]

  • Incubation and Equilibration: Place the sealed sample vial in a heating block or water bath set to the optimized extraction temperature (e.g., 50-70°C). Allow the sample to equilibrate for a set time (e.g., 15-20 minutes) with constant agitation to facilitate the partitioning of this compound into the headspace.[7]

  • Extraction: Introduce the SPME fiber through the vial's septum and expose it to the headspace above the sample. Do not let the fiber touch the sample matrix.[4] Keep the fiber exposed for a predetermined extraction time (e.g., 20-45 minutes) while maintaining the temperature and agitation.[4][8]

  • Desorption: After extraction, retract the fiber into its needle, remove it from the vial, and immediately insert it into the heated GC injection port (e.g., 250-280°C).[9] Expose the fiber to desorb the trapped analytes onto the GC column. A desorption time of 2-5 minutes is typically sufficient.[1]

GC-MS Analysis
  • Injector: Operate in splitless mode to ensure the complete transfer of analytes to the column.[9]

  • Column: A non-polar or mid-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended.[10]

  • Carrier Gas: Use Helium at a constant flow rate of 1.0-1.5 mL/min.[9][11]

  • Oven Temperature Program: An initial temperature of 50-60°C (hold for 2 minutes), ramped at 10°C/min to 280°C (hold for 5 minutes) is a good starting point.[10][11]

  • Mass Spectrometer: Use Electron Ionization (EI) at 70 eV. Scan a mass range of m/z 35-350.[9] Set a solvent delay of 3-4 minutes.[10]

Data Analysis and Quantification
  • Identification: Identify this compound based on its retention time compared to a known standard and by matching its mass spectrum with a reference library such as NIST.[5][10]

  • Quantification: For quantitative analysis, prepare a calibration curve using standard solutions of this compound in a matrix similar to the samples.[4] The peak area of the target analyte is proportional to its concentration.

Data Presentation

Table 1: Recommended SPME Fibers for this compound Analysis

Fiber CoatingPolarityRecommended For
DVB/CAR/PDMSBipolarGeneral purpose, wide range of analytes, good starting point for method development.[4]
PDMS/DVBBipolarEffective for adsorbing volatile polar analytes like alcohols.[4]
Polyacrylate (PA)PolarSuitable for polar, semi-volatile to non-volatile analytes.[4]
Carbowax/DVBPolarRecommended for polar compounds such as alcohols.[1][12]

Table 2: Typical SPME Parameter Ranges for this compound Analysis

ParameterTypical RangePurpose
Sample Volume (Liquid)1 - 5 mLTo ensure sufficient analyte is available for headspace partitioning.
Sample Weight (Solid)0.5 - 2 gTo provide a representative sample for analysis.
Salt Addition (NaCl)~30% (w/v) or saturationTo increase extraction efficiency of polar analytes ("salting-out").[6]
Incubation/Extraction Temp.40 - 70 °CTo increase the volatility of semi-volatile analytes and shorten equilibrium time.[3][4]
Incubation Time15 - 20 minTo allow the sample to reach thermal equilibrium before extraction.[7]
Extraction Time20 - 60 minTo allow for sufficient partitioning of the analyte onto the fiber.[4]
Agitation Speed250 - 500 rpmTo accelerate the mass transfer of the analyte to the headspace.
Desorption Temperature250 - 280 °CTo ensure complete and rapid transfer of the analyte to the GC column.[9]
Desorption Time2 - 5 minTo prevent carryover while avoiding thermal degradation of the fiber or analyte.[1]

Table 3: Typical GC-MS Conditions for this compound Analysis

ParameterSetting
Gas Chromatograph (GC)
Injection Port Temperature250 - 280 °C
Injection ModeSplitless
Column TypeDB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm)
Carrier Gas/Flow RateHelium / 1.0 - 1.5 mL/min
Oven Program60°C (2 min), then 10°C/min to 280°C (5 min)
Mass Spectrometer (MS)
Ionization ModeElectron Ionization (EI) at 70 eV
Mass Range35 - 350 amu
Ion Source Temperature230 °C
Transfer Line Temperature280 °C

Visualization

SPME_Workflow SPME-GC-MS Workflow for this compound Analysis cluster_prep Sample Preparation cluster_extraction HS-SPME Extraction cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Liquid or Solid Sample Vial Place Sample in 20mL Vial Sample->Vial Salt Add Saturated NaCl Solution Vial->Salt Seal Seal Vial Salt->Seal Incubate Incubate & Agitate (50-70°C, 15-20 min) Seal->Incubate Expose Expose SPME Fiber to Headspace (20-45 min) Incubate->Expose Retract Retract Fiber Expose->Retract Desorb Thermal Desorption in GC Inlet (250-280°C, 2-5 min) Retract->Desorb Separate Chromatographic Separation (GC Column) Desorb->Separate Detect Mass Spectrometry Detection (MS) Separate->Detect Identify Identify this compound (Retention Time & Mass Spectrum) Detect->Identify Quantify Quantify using Calibration Curve Identify->Quantify

Caption: Workflow for this compound analysis via HS-SPME-GC-MS.

References

Developing Slow-Release Dispensers for 3-Undecanol Pheromone Traps: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Undecanol has been identified as a component of the aggregation pheromone for several insect species, playing a crucial role in their chemical communication. The development of effective slow-release dispensers for this compound is essential for its use in integrated pest management (IPM) strategies, primarily for monitoring and mass trapping of relevant pest populations. These application notes provide a comprehensive guide to the formulation, fabrication, and evaluation of slow-release dispensers for this compound, drawing upon established principles in pheromone controlled-release technology. The protocols outlined here are intended to serve as a foundational methodology for researchers developing and optimizing pheromone-based pest control solutions.

Dispenser Technology Overview

The selection of an appropriate dispenser technology is critical for the successful application of pheromone-based monitoring and control. The ideal dispenser should protect the pheromone from environmental degradation while releasing it at a consistent, optimal rate over a predetermined period.[1] Common dispenser types suitable for semiochemicals like this compound include polymer matrix systems, wax-based formulations, and rubber septa.[1][2]

  • Polymer Matrix Dispensers: These systems involve the incorporation of the pheromone into a polymer matrix, such as polyethylene (B3416737) (PE), polypropylene (B1209903) (PP), or polyvinyl chloride (PVC).[1] The release of the pheromone is governed by diffusion through the polymer.[1] These dispensers are known for their durability and low cost.[1]

  • Wax-Based Dispensers: Waxes offer a biodegradable and easily moldable matrix for pheromone release.[1][3] Formulations can be adjusted to achieve desired release profiles.[3]

  • Rubber Septa: Commonly used for their ease of loading and relatively consistent release, rubber septa can be loaded with a precise amount of pheromone dissolved in a solvent.[1]

Quantitative Data on Pheromone Release

The following tables summarize quantitative data from studies on slow-release dispensers for various insect pheromones. While specific data for this compound is limited, these tables provide a comparative reference for expected release rates and dispenser performance under different conditions.

Table 1: Release Rates of Various Pheromones from Different Dispenser Types

PheromoneDispenser TypePheromone Load (mg)Release Rate (µ g/day )Duration (days)Study Conditions
(E)-5-Decenyl acetateSol-gel2.514-4528Field conditions
(Z)-8-Dodecenyl acetateJapan wax in PP bag-~3.1 µg/hr10230°C, laboratory
Oriental Fruit Moth PheromoneParaffin (B1166041) emulsion-400-2000>10027°C, laboratory
BFSB PheromoneBlended dispenser-47-57% total release120-
Lobesia botrana PheromoneBlended dispenser-89-90% total release120-

Data adapted from multiple sources for comparative purposes.[3][4][5][6]

Table 2: Effect of Temperature on Pheromone Release Rate

Pheromone/SemiochemicalDispenser TypeTemperature (°C)Fold Increase in Release Rate (from 20°C)
P339 SirexSolid Matrix405.2
Beetleblock-MCHSolid Matrix406.5
W230 TerpinoleneSolid Matrix403.9

Data indicates an exponential increase in release rates with increasing ambient temperature.[7]

Experimental Protocols

Detailed methodologies for the key experiments in the development and evaluation of this compound slow-release dispensers are provided below.

Protocol 1: Preparation of Wax-Based Dispensers

This protocol describes the preparation of wax-based dispensers, which are biodegradable and can be easily molded.[1]

Materials:

  • This compound

  • Carnauba wax or Beeswax

  • Kaolin (B608303) (optional filler)

  • Glass beaker

  • Hot plate with magnetic stirrer

  • Molds (e.g., silicone trays)

  • Analytical balance

Procedure:

  • Weigh the desired amount of wax (e.g., 8 g) and place it in a glass beaker.

  • Gently heat the wax on a hot plate with continuous stirring until it is completely melted.

  • If using a filler, slowly add the weighed amount of kaolin (e.g., 2 g) to the molten wax while stirring continuously to ensure a homogenous mixture.

  • Remove the beaker from the hot plate.

  • Once the mixture has cooled slightly but is still molten, add the predetermined amount of this compound and stir thoroughly.

  • Pour the final mixture into molds and allow it to cool and solidify at room temperature.

  • Once solidified, the dispensers can be removed from the molds and are ready for use or analysis.

Protocol 2: Loading of Rubber Septa Dispensers

This protocol details the standard procedure for loading rubber septa with a pheromone solution.[1]

Materials:

  • This compound

  • Hexane (B92381) (or other suitable volatile solvent)

  • Rubber septa

  • Micropipette

  • Small glass vials with caps

  • Analytical balance

  • Fume hood

Procedure:

  • Prepare a stock solution of this compound in hexane at a known concentration (e.g., 10 mg/mL).

  • Place a single rubber septum in a small glass vial.

  • Using a micropipette, apply a precise volume of the this compound solution directly onto the septum. For a 1 mg load, apply 100 µL of the 10 mg/mL solution.

  • Loosely cap the vial to allow the solvent to evaporate. Place the vial in a fume hood for approximately 1-2 hours, or until the solvent has completely evaporated.

  • Once the solvent has evaporated, the loaded septum is ready for use or for release rate analysis.

Protocol 3: Measurement of Pheromone Release Rate (Gravimetric Method)

The gravimetric method is a straightforward approach to estimate the release rate of a semiochemical from a dispenser by measuring weight loss over time.[2][8]

Materials:

  • Prepared this compound dispensers

  • Analytical balance (readable to 0.1 mg)

  • Controlled environment chamber (optional, for precise measurements)[7][9]

  • Forceps

Procedure:

  • Individually weigh each dispenser on an analytical balance and record the initial weight (W₀).[1]

  • Place the dispensers in a controlled environment with constant temperature and airflow.[1] If a controlled environment chamber is not available, field conditions can be used, but environmental variables should be monitored.[9]

  • At regular intervals (e.g., daily or weekly), carefully remove each dispenser using forceps and reweigh it (Wₜ).[1]

  • Calculate the cumulative weight loss at each time point.

  • The release rate can be determined from the slope of the linear portion of a plot of cumulative weight loss versus time.

Protocol 4: Field Trapping Efficacy Trial

This protocol outlines the steps for conducting a field trial to evaluate the effectiveness of the developed this compound dispensers in trapping the target insect species.

Materials:

  • This compound-baited traps

  • Unbaited (control) traps[10]

  • Trap placement materials (e.g., wires, stakes)[11][12]

  • GPS device for mapping trap locations

  • Data collection sheets or electronic device

Procedure:

  • Site Selection: Choose a suitable location with a known population of the target insect.

  • Trap Design and Density: Select an appropriate trap design for the target insect. Determine the trap density based on the manufacturer's recommendations or previous studies. A common spacing is about 20 feet apart.[10]

  • Experimental Layout: Deploy the baited and control traps in a randomized complete block design to minimize spatial variability.[13] The ratio of baited to unbaited traps can be around 8:1.[10]

  • Trap Placement: Hang traps at the optimal height for the target insect's flight, typically at eye level.[10]

  • Data Collection: Check the traps at regular intervals (e.g., weekly). Record the number of target insects captured in each trap.

  • Lure Replacement: Replace the pheromone lures at the recommended interval, which is often every 15-20 days.[11][12]

  • Data Analysis: Analyze the trap catch data to compare the performance of the baited traps against the control traps. Statistical analysis (e.g., ANOVA) should be used to determine if there are significant differences.

Visualizations

Experimental Workflow for Dispenser Development

experimental_workflow cluster_formulation Dispenser Formulation & Fabrication cluster_lab_eval Laboratory Evaluation cluster_field_eval Field Evaluation start Select Dispenser Type (e.g., Wax, Polymer, Septa) formulation Prepare Formulation (Pheromone + Matrix) start->formulation fabrication Fabricate Dispensers formulation->fabrication release_rate Measure Release Rate (e.g., Gravimetric Method) fabrication->release_rate stability Assess Stability (Temperature, UV) release_rate->stability efficacy Conduct Trapping Efficacy Trials stability->efficacy optimization Optimization stability->optimization Iterate data_analysis Analyze Trap Catch Data efficacy->data_analysis final_product Final Dispenser Protocol data_analysis->final_product optimization->formulation

Caption: Workflow for developing and evaluating slow-release pheromone dispensers.

Logical Relationships in Dispenser Performance

logical_relationships cluster_inputs Input Parameters cluster_outputs Performance Outcomes pheromone Pheromone Properties (Volatility, Stability) release_kinetics Release Kinetics (Rate, Profile) pheromone->release_kinetics dispenser Dispenser Material (Polymer, Wax, etc.) dispenser->release_kinetics longevity Dispenser Longevity dispenser->longevity environment Environmental Factors (Temperature, Airflow) environment->release_kinetics environment->longevity efficacy Trapping Efficacy release_kinetics->efficacy longevity->efficacy

Caption: Factors influencing the performance of slow-release pheromone dispensers.

References

Application Notes and Protocols for the GC-MS Analysis of 3-Undecanol in Insect Hemolymph

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Undecanol is a secondary alcohol that has been identified as a semiochemical in various insect species, playing a role in chemical communication related to aggregation, alarm, and mating behaviors. The accurate identification and quantification of this compound in insect hemolymph are crucial for understanding its physiological regulation, biosynthetic pathways, and behavioral significance. Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific analytical technique ideally suited for the analysis of volatile and semi-volatile compounds like this compound in complex biological matrices such as insect hemolymph.

These application notes provide a comprehensive guide to the analysis of this compound in insect hemolymph using GC-MS, covering sample collection, preparation, and instrumental analysis.

Experimental Protocols

Insect Hemolymph Collection

A critical first step is the careful collection of hemolymph to ensure sample integrity and minimize contamination.

Materials:

  • Micro-capillary tubes (e.g., 1-5 µL, borosilicate glass)

  • Chilled petri dish or cooling block

  • Fine-tipped forceps

  • Anticoagulant buffer (optional, to prevent melanization): e.g., 10 mM EDTA, 30 mM sodium citrate, 26 mM citric acid, 2% (w/v) glucose, pH 4.6.

  • Microcentrifuge tubes (e.g., 0.5 or 1.5 mL), pre-chilled

Protocol:

  • Anesthetization: Anesthetize the insect by placing it on a chilled petri dish or in a vial on ice for 5-10 minutes. This immobilizes the insect and reduces metabolic activity.

  • Surface Sterilization: Gently wipe the insect's cuticle with 70% ethanol (B145695) to remove surface contaminants.

  • Incision: For larger insects, make a small incision in a non-critical area, such as a proleg or antenna, using sterile fine-tipped forceps or a fine needle. For smaller insects, hemolymph can sometimes be collected by gently piercing the membrane at the base of a leg.

  • Collection: As a droplet of hemolymph exudes, immediately collect it using a micro-capillary tube. To prevent melanization (the darkening and coagulation of hemolymph), the collection should be performed quickly, and the hemolymph can be expelled into a pre-chilled microcentrifuge tube containing an anticoagulant buffer.

  • Pooling Samples: Due to the small volume of hemolymph in individual insects, it may be necessary to pool samples from multiple individuals to obtain a sufficient volume for analysis.

  • Storage: Immediately store the collected hemolymph at -80°C until extraction to prevent degradation of the target analyte.

Sample Preparation: Extraction of this compound from Hemolymph

The choice of extraction method is critical for isolating the volatile this compound from the complex hemolymph matrix. Liquid-liquid extraction (LLE) or solid-phase microextraction (SPME) are commonly employed techniques.

Protocol 1: Liquid-Liquid Extraction (LLE)

  • Thawing: Thaw the frozen hemolymph sample on ice.

  • Solvent Addition: Add a known volume of a non-polar organic solvent, such as hexane (B92381) or a mixture of hexane and diethyl ether (e.g., 1:1 v/v), to the hemolymph sample in a glass vial. A typical ratio is 2:1 solvent to hemolymph.

  • Internal Standard: Add an internal standard (e.g., a known concentration of a structurally similar compound not present in the sample, such as 2-dodecanol) to the solvent for quantification purposes.

  • Extraction: Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and extraction of this compound into the organic phase.

  • Phase Separation: Centrifuge the mixture at a low speed (e.g., 2000 x g for 5 minutes) to separate the organic and aqueous phases.

  • Collection of Organic Layer: Carefully transfer the upper organic layer containing the extracted this compound to a clean vial using a Pasteur pipette.

  • Drying: Add a small amount of anhydrous sodium sulfate (B86663) to the organic extract to remove any residual water.

  • Concentration (Optional): If the concentration of this compound is expected to be low, the extract can be concentrated under a gentle stream of nitrogen gas. Avoid complete dryness.

  • Reconstitution: Reconstitute the extract in a small, known volume of the extraction solvent.

  • Analysis: Transfer the final extract to a GC-MS autosampler vial for analysis.

Protocol 2: Headspace Solid-Phase Microextraction (HS-SPME)

  • Sample Preparation: Place a known volume of thawed hemolymph into a headspace vial.

  • Internal Standard: Add an internal standard to the sample.

  • Incubation: Seal the vial and incubate it at a controlled temperature (e.g., 40-60°C) for a specific time (e.g., 15-30 minutes) to allow the volatile compounds to partition into the headspace.

  • Extraction: Expose a SPME fiber (e.g., with a polydimethylsiloxane/divinylbenzene (PDMS/DVB) coating) to the headspace of the vial for a defined period (e.g., 20-40 minutes) to adsorb the volatile analytes.

  • Desorption and Analysis: Immediately introduce the SPME fiber into the hot GC inlet, where the adsorbed compounds are thermally desorbed and transferred to the GC column for analysis.

GC-MS Parameters

The following tables provide examples of GC-MS parameters that can be used as a starting point for the analysis of this compound. Method optimization will be necessary depending on the specific instrument and sample characteristics.

Table 1: Gas Chromatography (GC) Parameters
ParameterExample 1Example 2
Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film)HP-5MS (30 m x 0.25 mm ID, 0.25 µm film)
Carrier Gas HeliumHelium
Flow Rate 1.0 mL/min (constant flow)1.2 mL/min (constant flow)
Inlet Temperature 250°C260°C
Injection Mode SplitlessSplit (10:1)
Injection Volume 1 µL1 µL
Oven Program 50°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min60°C (hold 1 min), ramp to 250°C at 8°C/min, hold 10 min
Table 2: Mass Spectrometry (MS) Parameters
ParameterSetting
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eV
Ion Source Temp. 230°C
Quadrupole Temp. 150°C
Scan Range (m/z) 40 - 400
Scan Mode Full Scan and/or Selected Ion Monitoring (SIM)
Solvent Delay 3 - 5 minutes

Note on SIM Mode: For enhanced sensitivity and quantification, Selected Ion Monitoring (SIM) mode can be used. Characteristic ions for this compound would be selected (e.g., m/z 45, 59, 73, 87).

Data Presentation

Quantitative Analysis

As of the last literature review, specific quantitative data for the concentration of this compound in the hemolymph of various insect species is not widely available. The table below is provided as a template for researchers to present their own findings in a structured format.

Table 3: Template for Quantitative Data of this compound in Insect Hemolymph
Insect SpeciesDevelopmental StageSexConditionThis compound Concentration (ng/µL) ± SDn
[Insert Species][e.g., Larva, Pupa, Adult][Male/Female][e.g., Control, Mated, Stressed][Insert Value][Insert Sample Size]
[Insert Species][e.g., Larva, Pupa, Adult][Male/Female][e.g., Control, Mated, Stressed][Insert Value][Insert Sample Size]
[Insert Species][e.g., Larva, Pupa, Adult][Male/Female][e.g., Control, Mated, Stressed][Insert Value][Insert Sample Size]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of this compound in insect hemolymph.

experimental_workflow cluster_collection Sample Collection cluster_preparation Sample Preparation cluster_analysis Analysis cluster_output Output insect Insect anesthetization Anesthetization insect->anesthetization collection Hemolymph Collection anesthetization->collection extraction Solvent Extraction (LLE or SPME) collection->extraction concentration Concentration (Optional) extraction->concentration reconstitution Reconstitution concentration->reconstitution gcms GC-MS Analysis reconstitution->gcms data_processing Data Processing & Quantification gcms->data_processing results Results Interpretation data_processing->results

Caption: Workflow for GC-MS analysis of this compound in insect hemolymph.

Logical Relationship of Analytical Steps

This diagram outlines the logical progression and key considerations at each stage of the analytical process.

logical_relationship start Start sample_prep Sample Preparation (Hemolymph Extraction) start->sample_prep Input: Hemolymph gc_separation GC Separation (Volatility & Polarity) sample_prep->gc_separation Inject Extract ms_detection MS Detection (Mass-to-Charge Ratio) gc_separation->ms_detection Eluted Analytes identification Identification (Retention Time & Mass Spectrum) ms_detection->identification quantification Quantification (Internal Standard) identification->quantification end End quantification->end Output: Concentration

Caption: Logical flow of the GC-MS analytical process for this compound.

Application Notes and Protocols for the Synthesis and Use of Deuterated 3-Undecanol in Metabolic Pathway Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of deuterated 3-Undecanol and its application in metabolic pathway studies. The inclusion of a deuterium (B1214612) atom provides a powerful tool for tracing the metabolic fate of this secondary alcohol, offering valuable insights for drug development and biochemical research.

Introduction

This compound is a secondary alcohol that may undergo metabolism through various oxidative pathways in biological systems.[1] Understanding its metabolic fate is crucial for assessing its potential physiological effects and for the development of new chemical entities. The use of stable isotope-labeled compounds, such as deuterated this compound, is an indispensable technique in metabolic research. The deuterium label allows for the differentiation of the administered compound and its metabolites from endogenous molecules, enabling precise tracking and quantification using mass spectrometry.[2] The carbon-deuterium bond is significantly stronger than a carbon-hydrogen bond, which can lead to a kinetic isotope effect, slowing down metabolism at the site of deuteration and potentially revealing metabolic chokepoints.[3][4]

Synthesis of Deuterated this compound ([3-D]-3-Undecanol)

The synthesis of deuterated this compound can be efficiently achieved through the reduction of the corresponding ketone, 3-Undecanone. This method allows for the specific introduction of a deuterium atom at the 3-position.

Protocol 1: Synthesis of [3-D]-3-Undecanol via Reduction of 3-Undecanone

This protocol details the reduction of 3-Undecanone using a deuterated reducing agent, such as sodium borodeuteride (NaBD₄), to yield [3-D]-3-Undecanol.

Materials:

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 3-Undecanone in anhydrous methanol under an inert atmosphere (e.g., argon or nitrogen).

  • Reduction: Cool the solution to 0 °C in an ice bath. Slowly add sodium borodeuteride (NaBD₄) portion-wise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3x).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Purification: Filter off the drying agent and concentrate the solution under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.

  • Characterization: Confirm the structure and isotopic enrichment of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Quantitative Data for Synthesis
ParameterValue
Starting Material3-Undecanone
Deuterating AgentSodium borodeuteride (NaBD₄)
Typical Yield85-95%
Isotopic Purity (Deuterium Incorporation)>98%
Chemical Purity (post-purification)>99%

Metabolic Pathway Studies Using Deuterated this compound

Deuterated this compound can be used as a tracer in both in vitro and in vivo systems to elucidate its metabolic pathways.

Protocol 2: In Vitro Metabolism of [3-D]-3-Undecanol in Liver Microsomes

This protocol is designed to investigate the initial oxidative metabolism of deuterated this compound using liver microsomes, which are rich in cytochrome P450 enzymes.

Materials:

  • [3-D]-3-Undecanol

  • Pooled human or animal liver microsomes

  • NADPH regenerating system

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (B52724)

  • Internal standard (e.g., a structurally similar deuterated alcohol)

Procedure:

  • Incubation: Prepare a reaction mixture containing liver microsomes, phosphate buffer, and the NADPH regenerating system.

  • Initiation: Add [3-D]-3-Undecanol to the mixture to initiate the metabolic reaction. Incubate at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Quenching: Terminate the reaction by adding ice-cold acetonitrile containing the internal standard.

  • Sample Preparation: Centrifuge the samples to precipitate proteins. Collect the supernatant and evaporate to dryness.

  • Analysis: Reconstitute the residue in a suitable solvent and analyze by LC-MS/MS to identify and quantify the parent compound and its metabolites.

Protocol 3: In Vivo Pharmacokinetic Study of [3-D]-3-Undecanol in a Rodent Model

This protocol outlines a basic pharmacokinetic study to determine the absorption, distribution, metabolism, and excretion (ADME) of deuterated this compound in a rodent model.

Materials:

  • [3-D]-3-Undecanol

  • Vehicle for administration (e.g., corn oil)

  • Animal model (e.g., rats or mice)

  • Blood collection supplies

  • Metabolic cages for urine and feces collection

Procedure:

  • Dosing: Administer a single dose of [3-D]-3-Undecanol to the animals (e.g., via oral gavage).

  • Sample Collection: Collect blood samples at predetermined time points. Collect urine and feces over a 24 or 48-hour period.

  • Sample Processing: Process blood samples to obtain plasma. Homogenize tissue samples if required.

  • Extraction: Perform liquid-liquid or solid-phase extraction on plasma, urine, and tissue homogenates to isolate the analyte and its metabolites.

  • Analysis: Analyze the extracts by LC-MS/MS to determine the concentration of [3-D]-3-Undecanol and its metabolites over time.

Quantitative Data from Metabolic Studies (Hypothetical)
ParameterIn Vitro (Liver Microsomes)In Vivo (Rodent Model)
Parent Compound ([3-D]-3-Undecanol)
Half-life (t½)35 min2.5 hours
Major Metabolite M1 (e.g., Hydroxylated derivative)
Formation Rate1.2 pmol/min/mg proteinPeak plasma concentration at 1 hour
Major Metabolite M2 (e.g., Glucuronide conjugate)
Formation Rate0.8 pmol/min/mg proteinPrimarily excreted in urine

Visualizations

Synthesis of [3-D]-3-Undecanol

Synthesis_of_Deuterated_3_Undecanol Start 3-Undecanone Product [3-D]-3-Undecanol Start->Product Reduction Reagent NaBD₄, MeOH Reagent->Product

Caption: Synthetic route to deuterated this compound.

Experimental Workflow for In Vitro Metabolism Study

in_vitro_workflow cluster_prep Sample Preparation cluster_analysis Analysis prep1 Incubate [3-D]-3-Undecanol with Liver Microsomes & NADPH prep2 Collect Aliquots at Time Points prep1->prep2 prep3 Quench with Acetonitrile & Internal Standard prep2->prep3 prep4 Centrifuge and Collect Supernatant prep3->prep4 analysis1 Evaporate and Reconstitute prep4->analysis1 Transfer analysis2 LC-MS/MS Analysis analysis1->analysis2 analysis3 Identify and Quantify Metabolites analysis2->analysis3 result Metabolic Profile analysis3->result Data Output

Caption: Workflow for in vitro metabolism analysis.

Putative Metabolic Pathway of this compound

metabolic_pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism parent [3-D]-3-Undecanol oxidation Oxidation (CYP450) parent->oxidation metabolite1 Hydroxylated Metabolites (M1) oxidation->metabolite1 conjugation Glucuronidation (UGTs) metabolite1->conjugation metabolite2 Glucuronide Conjugates (M2) conjugation->metabolite2 excretion Excretion metabolite2->excretion

Caption: Potential metabolic fate of this compound.

References

Application of 3-Undecanol in Integrated Pest Management (IPM) Programs: A Prospective Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches have not revealed any currently established applications of 3-Undecanol in integrated pest management (IPM) programs. The information presented herein is a prospective guide based on the analysis of related compounds and general principles of chemical ecology. The protocols and data are illustrative and intended to provide a framework for future research into the potential semiochemical properties of this compound.

Introduction

This compound is a secondary alcohol that has been identified in the volatile emissions of some insects, such as the fruit fly Bactrocera (bactrocera) cacuminatus. While its specific role as a pheromone or kairomone in this species has not been definitively confirmed, its presence suggests a potential role in insect communication. The investigation of such compounds is a critical aspect of developing novel, behavior-modifying strategies for IPM. These strategies can include pest monitoring, mass trapping, and mating disruption, offering alternatives to conventional pesticides.

This document outlines hypothetical application notes and detailed experimental protocols for evaluating the potential of this compound as a semiochemical for use in IPM programs. The methodologies are based on established techniques used for similar volatile organic compounds.

Data Presentation

Quantitative data from electrophysiological and behavioral assays are crucial for determining the potential of this compound in IPM. The following tables are templates for organizing such data.

Table 1: Hypothetical Electrophysiological Responses of an Olfactory Sensory Neuron (OSN) to this compound and Related Compounds.

This table is modeled on typical data from Single-Sensillum Recording (SSR) experiments.

Odorant CompoundChemical StructureCarbon Chain LengthMean Firing Rate (spikes/s ± SEM)
This compound CH₃(CH₂)₇CH(OH)CH₂CH₃ 11 (Hypothetical Data)
3-DecanolCH₃(CH₂)₆CH(OH)CH₂CH₃10(Hypothetical Data)
3-NonanolCH₃(CH₂)₅CH(OH)CH₂CH₃9(Hypothetical Data)
3-OctanolCH₃(CH₂)₄CH(OH)CH₂CH₃8(Hypothetical Data)
Control (Paraffin Oil)--(Hypothetical Data)

Table 2: Hypothetical Behavioral Response of a Target Pest in a Y-Tube Olfactometer Assay.

Test OdorNo. of Insects Choosing Treatment ArmNo. of Insects Choosing Control ArmNo. of Non-Responders% Attraction / Repellency
This compound (1 µg) (Hypothetical Data)(Hypothetical Data)(Hypothetical Data)(Hypothetical Data)
This compound (10 µg) (Hypothetical Data)(Hypothetical Data)(Hypothetical Data)(Hypothetical Data)
This compound (100 µg) (Hypothetical Data)(Hypothetical Data)(Hypothetical Data)(Hypothetical Data)
Solvent Control(Hypothetical Data)(Hypothetical Data)(Hypothetical Data)(Hypothetical Data)

Experimental Protocols

Detailed methodologies are essential for the validation and replication of findings. The following are standard protocols for assessing the electrophysiological and behavioral effects of a volatile compound like this compound on insects.

Electroantennography (EAG)

EAG is used to measure the overall electrical response of an insect's antenna to a volatile stimulus, providing a preliminary screening of olfactory activity.

Materials:

  • Intact insect antenna

  • Micromanipulators

  • Glass capillary electrodes filled with saline solution

  • Ag/AgCl wires

  • High-impedance amplifier

  • Data acquisition system

  • Charcoal-filtered, humidified air stream

  • Odor delivery system (e.g., Pasteur pipettes with filter paper)

  • This compound solutions of varying concentrations in a solvent (e.g., paraffin (B1166041) oil or hexane)

  • Solvent control

Procedure:

  • Anesthetize an adult insect on ice.

  • Excise one antenna at the base.

  • Mount the antenna between two glass capillary electrodes. The recording electrode is placed at the distal tip, and the reference electrode is inserted into the base of the antenna.

  • Position the antenna in a continuous stream of charcoal-filtered, humidified air.

  • Prepare serial dilutions of this compound in the chosen solvent.

  • Apply a known volume of each dilution to a strip of filter paper and insert it into a Pasteur pipette.

  • Deliver a puff of air through the pipette to introduce the odorant into the continuous air stream directed at the antenna.

  • Record the resulting depolarization (EAG response) using the data acquisition system.

  • Allow sufficient time between stimuli for the antenna to recover.

  • Test the solvent alone as a control.

  • Normalize the responses by subtracting the solvent control response.

Single-Sensillum Recording (SSR)

SSR allows for the measurement of action potentials from individual olfactory sensory neurons (OSNs), providing detailed information about the specificity and sensitivity of receptors to this compound.

Materials:

  • Immobilized, intact insect

  • Tungsten microelectrodes

  • Micromanipulator

  • Preamplifier and amplifier

  • Data acquisition system with spike sorting software

  • Odor delivery system as in EAG

  • This compound solutions

Procedure:

  • Immobilize the insect in a holder (e.g., a pipette tip or wax).

  • Ground the insect using a reference electrode, typically inserted into the eye or another part of the head.

  • Under a microscope, advance a sharpened tungsten recording electrode through the cuticle of the antenna to make contact with the dendrite of a single OSN within a sensillum.

  • Establish a stable recording of the neuron's spontaneous firing rate.

  • Deliver puffs of this compound and control stimuli as described for EAG.

  • Record the change in the neuron's firing rate (number of spikes per second).

  • Quantify the response by subtracting the spontaneous firing rate from the firing rate during stimulation.

Behavioral Assay: Y-Tube Olfactometer

This assay assesses the attractant, repellent, or neutral effect of this compound on insect behavior.

Materials:

  • Glass Y-tube olfactometer

  • Airflow meter

  • Charcoal filter and humidifier for incoming air

  • Odor sources: this compound solution on filter paper and a solvent control

  • Test insects (e.g., 20-50 adults of the target species)

Procedure:

  • Set up the Y-tube olfactometer with a purified, humidified airflow at a constant rate through both arms.

  • Place the this compound-treated filter paper in one arm's odor chamber and the solvent control in the other.

  • Introduce a single insect at the base of the Y-tube.

  • Allow the insect a set amount of time (e.g., 5-10 minutes) to make a choice. A choice is recorded when the insect moves a certain distance into one of the arms and remains there for a minimum period.

  • Record the insect's choice. If no choice is made within the allotted time, it is recorded as a "non-responder."

  • After each trial, clean the Y-tube thoroughly with solvent and bake it to remove any residual odors.

  • Rotate the position of the treatment and control arms between trials to avoid positional bias.

  • Analyze the data using a chi-square test to determine if there is a significant preference for either arm.

Mandatory Visualizations

Signaling_Pathway cluster_0 Antennal Sensillum cluster_1 Antennal Lobe (Brain) Odorant This compound Odorant->Pore OBP Odorant Binding Protein (OBP) OR Odorant Receptor (OR) OBP->OR Transport & Release OSN Olfactory Sensory Neuron (OSN) OR->OSN Activation Glomerulus Glomerulus OSN->Glomerulus Signal Transduction Pore->OBP Binding PN Projection Neuron (PN) Glomerulus->PN LN Local Interneuron (LN) Glomerulus->LN Behavior Behavioral Response PN->Behavior Higher Brain Centers LN->Glomerulus

Caption: Hypothetical insect olfactory signaling pathway for this compound.

Experimental_Workflow A Compound Identification (e.g., this compound in insect volatiles) B Electrophysiology Screening (EAG) A->B Is it olfactorily active? C Single Neuron Analysis (SSR) B->C Identify specific responsive neurons D Behavioral Assays (Y-Tube Olfactometer) B->D Does it elicit a behavioral response? C->D E Field Trials (Trap Lure Evaluation) D->E Test efficacy under natural conditions F IPM Strategy Development E->F

Caption: General experimental workflow for evaluating semiochemicals.

Application Notes and Protocols: Formulation of 3-Undecanol with Synergistic Compounds for Enhanced Insect Attraction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Undecanol is a volatile organic compound that has been identified as a semiochemical in various insect species. Its role as an attractant can be significantly enhanced through synergistic formulations with other compounds. This document provides detailed application notes and protocols for the formulation and evaluation of this compound-based attractants, leveraging synergistic effects to improve efficacy. These guidelines are intended for use in research and development settings for applications such as pest management, biodiversity monitoring, and the study of insect behavior.

While direct synergistic partners for this compound are a subject of ongoing research, studies on structurally similar compounds, such as 1-Undecanol, provide valuable insights. For instance, 1-Undecanol has been shown to act as a synergist for the sex pheromone of the Oriental fruit moth, Grapholita molesta, when combined with (Z)-3-hexenyl acetate (B1210297).[1] Furthermore, green leaf volatiles and ethanol (B145695) are well-documented as effective synergists for a variety of insect pheromones and attractants.[2][3][4][5]

This document will focus on protocols for evaluating the synergistic effects of compounds like (Z)-3-hexenyl acetate and ethanol when combined with this compound.

Data Presentation

Table 1: Electroantennography (EAG) Response to this compound and Potential Synergists
CompoundConcentration (µg/µL)Mean EAG Response (mV) ± SEM
This compound100.8 ± 0.1
(Z)-3-Hexenyl Acetate100.6 ± 0.08
Ethanol100.4 ± 0.05
This compound + (Z)-3-Hexenyl Acetate10 of each1.5 ± 0.2
This compound + Ethanol10 of each1.2 ± 0.15
Control (Hexane)-0.1 ± 0.02

Note: The data presented above are hypothetical and for illustrative purposes. Actual results will vary depending on the insect species and experimental conditions.

Table 2: Behavioral Response in Y-Tube Olfactometer Assay
Treatment Arm 1Treatment Arm 2% Insects Choosing Arm 1% Insects Choosing Arm 2No Choicep-value
This compoundControl (Air)65%30%5%<0.05
This compound + (Z)-3-Hexenyl AcetateThis compound75%20%5%<0.01
This compound + EthanolThis compound70%25%5%<0.05
(Z)-3-Hexenyl AcetateControl (Air)55%40%5%>0.05
EthanolControl (Air)52%45%3%>0.05

Note: The data presented above are hypothetical and for illustrative purposes. Actual results will vary depending on the insect species and experimental conditions.

Table 3: Field Trap Capture Data
Lure CompositionMean Number of Insects Captured per Trap per Day ± SEM
Unbaited Trap (Control)5 ± 1
This compound (10 mg)25 ± 4
This compound (10 mg) + (Z)-3-Hexenyl Acetate (10 mg)60 ± 8
This compound (10 mg) + Ethanol (1 mL)45 ± 6

Note: The data presented above are hypothetical and for illustrative purposes. Actual results will vary depending on the insect species, trap type, environmental conditions, and lure release rate.

Experimental Protocols

Protocol 1: Electroantennography (EAG)

Objective: To measure the olfactory response of an insect's antenna to this compound and its potential synergists.

Materials:

  • Live insects (e.g., moths, beetles)

  • Dissection microscope

  • Micromanipulators

  • Glass capillary electrodes

  • Ag/AgCl wires

  • Saline solution (e.g., Ringer's solution)

  • EAG amplifier and data acquisition system

  • Charcoal-filtered and humidified air source

  • Stimulus delivery system (e.g., Pasteur pipettes with filter paper)

  • This compound, (Z)-3-hexenyl acetate, ethanol

  • Hexane (B92381) (solvent)

Procedure:

  • Insect Preparation:

    • Immobilize an insect by chilling it on ice or using brief CO2 anesthesia.

    • Carefully excise one antenna at its base using fine scissors.

    • Mount the excised antenna between two electrodes. The recording electrode is placed at the distal end of the antenna, and the reference electrode is inserted into the base of the antenna or the head capsule. Ensure good electrical contact.

  • Electrode Preparation:

    • Pull glass capillaries to a fine point.

    • Fill the capillaries with saline solution.

    • Insert Ag/AgCl wires into the capillaries to act as electrodes.

  • Stimulus Preparation:

    • Prepare stock solutions of this compound, (Z)-3-hexenyl acetate, and ethanol in hexane at a concentration of 10 µg/µL.

    • Create serial dilutions as required.

    • For the synergistic blend, mix equal volumes of the this compound and the potential synergist stock solutions.

    • Apply 10 µL of each test solution onto a small piece of filter paper and insert it into a Pasteur pipette. Prepare a control pipette with solvent only.

  • EAG Recording:

    • Position the antennal preparation in a continuous stream of charcoal-filtered, humidified air (approximately 0.5 L/min).

    • Allow the baseline to stabilize.

    • Deliver a puff of air (e.g., 0.5 seconds) through the stimulus pipette into the main airstream.

    • Record the resulting depolarization of the antenna (the EAG response).

    • Allow sufficient time (e.g., 30-60 seconds) between stimuli for the antenna to return to baseline.

    • Present the stimuli in a randomized order.

  • Data Analysis:

    • Measure the amplitude of the EAG response (in millivolts) for each stimulus.

    • Subtract the response to the solvent control from the responses to the test compounds.

    • Perform statistical analysis (e.g., ANOVA) to compare the responses to different stimuli.

Protocol 2: Y-Tube Olfactometer Behavioral Assay

Objective: To assess the behavioral response of insects to this compound and its synergistic formulations in a controlled laboratory setting.

Materials:

  • Y-tube olfactometer

  • Airflow meter

  • Charcoal-filtered and humidified air source

  • Light source providing uniform illumination

  • Test insects (starved for a few hours prior to the assay)

  • This compound, (Z)-3-hexenyl acetate, ethanol

  • Septa or filter paper for odor application

  • Pipettes

Procedure:

  • Setup:

    • Clean the Y-tube olfactometer thoroughly with a solvent (e.g., ethanol) and bake it in an oven to remove any residual odors.

    • Connect the olfactometer to a regulated airflow system, ensuring equal airflow through both arms.

    • Position the olfactometer in an area with controlled temperature, humidity, and lighting.

  • Stimulus Preparation:

    • Apply a known amount of the test compound or blend (e.g., 10 µL of a 1 µg/µL solution in hexane) onto a piece of filter paper.

    • Allow the solvent to evaporate for 1-2 minutes.

    • Place the filter paper into one of the odor source chambers at the end of one arm of the Y-tube.

    • The other arm will contain a control stimulus (e.g., filter paper with solvent only or clean air).

  • Behavioral Assay:

    • Introduce a single insect at the base of the Y-tube.

    • Allow the insect to acclimate for a short period (e.g., 1 minute).

    • Observe the insect's choice of arm. A choice is recorded when the insect moves a set distance (e.g., two-thirds of the way) down one of the arms and remains there for a specified time (e.g., 1 minute).

    • If the insect does not make a choice within a set time (e.g., 5 minutes), it is recorded as "no choice."

    • Test a sufficient number of insects (e.g., 50-100) for each treatment combination.

    • After every few insects, rotate the Y-tube 180 degrees to avoid positional bias.

    • Replace the filter paper with the odor source periodically to ensure a consistent stimulus.

  • Data Analysis:

    • Calculate the percentage of insects choosing each arm for each treatment.

    • Use a chi-square test or a similar statistical test to determine if there is a significant preference for one arm over the other.

Mandatory Visualizations

Insect_Olfactory_Signaling_Pathway cluster_sensillum Sensillum cluster_brain Antennal Lobe (Brain) Odorant Odorant (this compound) OBP Odorant Binding Protein (OBP) Odorant->OBP Binding OR_Complex Olfactory Receptor (OR) + Orco Co-receptor OBP->OR_Complex Transport & Delivery OSN Olfactory Sensory Neuron (OSN) OR_Complex->OSN Activation Glomerulus Glomerulus OSN->Glomerulus Signal Transmission PN Projection Neuron (PN) Glomerulus->PN Synapse Higher_Brain_Centers Higher Brain Centers PN->Higher_Brain_Centers Information Processing Behavioral_Response Behavioral Response (Attraction) Higher_Brain_Centers->Behavioral_Response Initiates

Caption: General insect olfactory signaling pathway.

Experimental_Workflow cluster_formulation Formulation cluster_evaluation Evaluation cluster_analysis Data Analysis Compound_Selection Select this compound & Potential Synergists Formulation_Prep Prepare Formulations (Individual & Blends) Compound_Selection->Formulation_Prep EAG Electroantennography (EAG) Formulation_Prep->EAG Behavioral_Assay Y-Tube Olfactometer Assay Formulation_Prep->Behavioral_Assay Field_Trial Field Trapping Experiments Formulation_Prep->Field_Trial EAG_Analysis Analyze EAG Response Amplitudes EAG->EAG_Analysis Behavioral_Analysis Analyze Behavioral Choices Behavioral_Assay->Behavioral_Analysis Field_Analysis Analyze Trap Capture Rates Field_Trial->Field_Analysis Conclusion Conclusion: Identify Synergistic Formulations EAG_Analysis->Conclusion Behavioral_Analysis->Conclusion Field_Analysis->Conclusion

References

Application Notes and Protocols for the Use of 3-Undecanol in Push-Pull Strategies for Crop Protection

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Note: The use of 3-Undecanol as a repellent in push-pull agricultural strategies is currently a hypothetical application. This document provides a proposed framework for its investigation, drawing parallels with the known repellent properties of the structurally similar compound, 2-Undecanone. The protocols outlined herein are intended to guide future research to validate the efficacy of this compound in this context.

Introduction to Push-Pull Strategies

The "push-pull" strategy is an innovative approach to integrated pest management (IPM) that utilizes a combination of behavior-modifying stimuli to protect crops.[1][2] This method involves "pushing" pests away from the primary crop using repellent substances while simultaneously "pulling" them towards a more attractive source, such as a trap crop or a pheromone-baited trap.[1] This dual approach aims to reduce pest populations on the main crop, thereby minimizing damage and the need for conventional pesticides.

Proposed Push-Pull Strategy for Tomato Crop Protection

This protocol outlines a hypothetical push-pull strategy for the protection of tomato (Solanum lycopersicum) from the Tobacco Cutworm (Spodoptera litura), a significant agricultural pest.

  • Push Component: this compound, a volatile organic compound, is proposed as the repellent. Its potential efficacy is inferred from the known insect repellent properties of 2-Undecanone, a structurally similar ketone.[3][4][5][6][7]

  • Pull Component: The synthetic sex pheromone of Spodoptera litura will be used as an attractant. The primary components of this pheromone are (Z,E)-9,11-tetradecadienyl acetate (B1210297) and (Z,E)-9,12-tetradecadienyl acetate.[8][9]

  • Main Crop: Tomato (Solanum lycopersicum)

  • Target Pest: Tobacco Cutworm (Spodoptera litura)

Data Presentation: Properties of 2-Undecanone as a Proxy for this compound

The following table summarizes the known repellent properties of 2-Undecanone, which forms the basis for investigating this compound as a potential repellent.

PropertyDescriptionReferences
Mechanism of Action Blocks receptors in insects' antennae, preventing them from detecting cues for food, mates, or predators.[3]
Repellent Efficacy Effective against a broad range of insects including mosquitoes, ticks, flies, and ants.[3]
Agricultural Use Has shown promise in controlling mites, thrips, and aphids.[3]
Natural Source Found in plants such as wild tomato, catnip, and mint.[3][4]

Experimental Protocols

Laboratory Protocol: Olfactometer Bioassay for Repellency Testing

This protocol will determine the repellent effect of this compound on Spodoptera litura moths in a controlled laboratory setting. A Y-tube olfactometer will be used to assess the moths' choice between treated and untreated air streams.[10][11][12]

Materials:

  • Y-tube olfactometer

  • Air pump and flow meters

  • Charcoal-filtered air source

  • Glass vials for odor sources

  • Filter paper discs

  • This compound

  • Solvent (e.g., hexane (B92381) or ethanol)

  • Spodoptera litura moths (male and female, 2-3 days old, starved for 4-6 hours)

Procedure:

  • Preparation of Odor Sources:

    • Prepare serial dilutions of this compound in the chosen solvent (e.g., 0.1%, 1%, 5% v/v).

    • Apply 10 µL of each dilution to a filter paper disc and allow the solvent to evaporate for 30 seconds.

    • A filter paper disc treated with 10 µL of the solvent will serve as the control.

  • Olfactometer Setup:

    • Clean the Y-tube olfactometer thoroughly with a solvent and bake at 120°C for at least 2 hours before each trial.

    • Connect the arms of the Y-tube to the air pump, ensuring a constant, charcoal-filtered airflow (e.g., 200 mL/min).

    • Place the treated filter paper in a glass vial connected to one arm of the olfactometer and the control filter paper in a vial connected to the other arm.

  • Moth Introduction and Observation:

    • Introduce a single moth into the base of the Y-tube.

    • Observe the moth's behavior for a set period (e.g., 10 minutes).

    • Record which arm the moth enters first and the total time spent in each arm. A choice is considered made when the moth moves a certain distance (e.g., 5 cm) into an arm and remains there for at least 60 seconds.

  • Data Analysis:

    • For each concentration, test a sufficient number of moths (e.g., n=50).

    • Calculate the percentage of moths choosing the treated air versus the control air.

    • Use a Chi-square test to determine if there is a significant difference in the choice of arms.

    • Calculate a Repellency Index (RI) for each concentration: RI = (Nc - Nt) / (Nc + Nt) x 100, where Nc is the number of moths choosing the control arm and Nt is the number of moths choosing the treated arm.

Field Protocol: Evaluation of the this compound Based Push-Pull Strategy

This protocol will assess the effectiveness of the proposed push-pull system in reducing Spodoptera litura infestation and damage on tomato plants under field conditions.[13][14][15][16]

Experimental Design:

  • Design: Randomized Complete Block Design (RCBD) with four replicates.[13]

  • Plot Size: Each plot will consist of a designated number of tomato plants (e.g., 20 plants) with appropriate spacing.

  • Treatments:

    • Push-Pull: Tomato plants with this compound dispensers (push) and pheromone traps for S. litura placed at the perimeter of the plot (pull).

    • Push Only: Tomato plants with this compound dispensers.

    • Pull Only: Tomato plants with pheromone traps at the perimeter.

    • Control: Untreated tomato plants.

Materials:

  • Tomato seedlings

  • This compound

  • Slow-release dispensers for this compound

  • Spodoptera litura sex pheromone lures and traps

  • Data collection sheets

Procedure:

  • Field Setup:

    • Establish the experimental plots with the specified number of tomato plants per plot.

    • Randomly assign the four treatments to the plots within each block.

  • Application of Treatments:

    • In the "Push-Pull" and "Push Only" plots, place the this compound dispensers among the tomato plants at a predetermined density (e.g., one dispenser for every four plants).

    • In the "Push-Pull" and "Pull Only" plots, install the pheromone traps along the perimeter of the plots.

  • Data Collection (weekly for the duration of the tomato growing season):

    • Pest Infestation: Count the number of S. litura eggs, larvae, and pupae on a random sample of plants in each plot.

    • Crop Damage: Assess the percentage of damaged leaves and fruits on the sampled plants.

    • Trap Catches: Record the number of male S. litura moths caught in the pheromone traps.

  • Data Analysis:

    • Analyze the data on pest infestation and crop damage using Analysis of Variance (ANOVA) to determine significant differences between the treatments.

    • Compare the mean trap catches between the "Push-Pull" and "Pull Only" treatments using a t-test.

Visualizations

Signaling Pathway of 2-Undecanone Repellency (Model for this compound)

G cluster_insect Insect Olfactory System cluster_response Behavioral Response odorant 2-Undecanone (Volatile Compound) antenna Antenna odorant->antenna Binds to osn Olfactory Sensory Neuron (OSN) antenna->osn Contains or Odorant Receptor (OR) osn->or Expresses brain Antennal Lobe of Brain or->brain Signal Transduction repulsion Repellent Behavior (Avoidance) brain->repulsion Triggers G cluster_lab Laboratory Phase cluster_field Field Phase lab_start Start: Hypothesis Formulation olfactometer Olfactometer Bioassay (Test this compound Repellency) lab_start->olfactometer data_analysis_lab Data Analysis (Chi-square, Repellency Index) olfactometer->data_analysis_lab decision_lab Effective Repellent? data_analysis_lab->decision_lab decision_lab->lab_start No, Re-evaluate field_setup Field Trial Setup (RCBD) decision_lab->field_setup Yes treatments Apply Treatments (Push, Pull, Push-Pull, Control) field_setup->treatments data_collection_field Weekly Data Collection (Infestation, Damage, Trap Catches) treatments->data_collection_field data_analysis_field Data Analysis (ANOVA, t-test) data_collection_field->data_analysis_field conclusion Conclusion on Efficacy data_analysis_field->conclusion G crop Tomato Crop (Main Resource) pest Spodoptera litura (Pest) pest->crop Attraction pull Pheromone Trap (Pull Component) pest->pull Attraction push This compound (Push Component) push->pest Repulsion

References

Troubleshooting & Optimization

Technical Support Center: Stereospecific Synthesis of 3-Undecanol Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) concerning the stereospecific synthesis of 3-Undecanol enantiomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for the stereospecific synthesis of this compound enantiomers?

The two most effective and commonly employed strategies are the asymmetric reduction of the prochiral ketone, 3-undecanone (B1584539), and the kinetic resolution of racemic this compound.

  • Asymmetric Reduction: This method uses a chiral catalyst or reagent to reduce 3-undecanone, preferentially forming one enantiomer of this compound. Common methods include catalytic hydrogenation with chiral metal complexes or reduction using chiral boranes like the Corey-Bakshi-Shibata (CBS) catalyst.[1] This approach is advantageous as it can theoretically convert 100% of the starting material to the desired enantiomer.

  • Enzymatic Kinetic Resolution (EKR): This strategy involves using an enzyme, typically a lipase (B570770), to selectively acylate one enantiomer of racemic this compound at a much faster rate than the other.[2] This results in a mixture containing one highly enriched enantiomer of this compound and the esterified form of the other enantiomer, which can then be separated using standard chromatographic techniques.[2] While highly selective, the maximum theoretical yield for the desired alcohol enantiomer is 50%.

Q2: How can I accurately determine the enantiomeric excess (e.e.) of my this compound sample?

Accurate determination of enantiomeric purity is crucial. The most common methods are:

  • Chiral High-Performance Liquid Chromatography (HPLC): This involves using a column with a chiral stationary phase (CSP). The two enantiomers of this compound interact differently with the CSP, leading to different retention times and allowing for their separation and quantification.[2]

  • NMR Spectroscopy with a Chiral Derivatizing Agent (CDA): A reliable method involves derivatizing the this compound sample with a CDA, such as Mosher's acid chloride ((R)-(-)-MTPA-Cl).[3] This converts the enantiomers into diastereomers, which exhibit distinct signals in the ¹H or ¹⁹F NMR spectrum. The integration of these signals allows for the direct calculation of the enantiomeric excess.[3]

Q3: What are the most significant challenges in achieving high stereoselectivity?

Several obstacles can hinder achieving high stereochemical control. These include the choice of catalyst, substrate complexity, reaction conditions, and the potential for side reactions.[4][5] For ketone reductions, achieving high enantioselectivity often requires careful optimization of temperature, solvent, and the specific chiral ligand or catalyst used.[6] Scaling up a reaction that works well on a small scale can also present significant challenges.[4][5]

Troubleshooting Guides

Guide 1: Asymmetric Reduction of 3-Undecanone

Problem: Low Enantiomeric Excess (e.e.)

Possible Cause Troubleshooting Steps & Solutions
Suboptimal Catalyst/Reagent The choice of a chiral catalyst is critical.[1] Screen different classes of catalysts, such as (R)- or (S)-2-Methyl-CBS-oxazaborolidine for borane (B79455) reductions or various chiral phosphine (B1218219) ligands for catalytic hydrogenation.
Incorrect Reaction Temperature Enantioselectivity is often highly temperature-dependent. Lowering the reaction temperature (e.g., from room temperature to 0 °C or -78 °C) generally increases enantiomeric excess, although it may slow the reaction rate.
Inappropriate Solvent The polarity and coordinating ability of the solvent can influence the transition state of the reaction. Test a range of aprotic solvents (e.g., THF, Toluene, Dichloromethane) to find the optimal medium for your catalyst system.
Impure Starting Material Impurities in the 3-undecanone starting material can interfere with or poison the catalyst. Purify the ketone by distillation or column chromatography before use.

Problem: Low Reaction Yield or Incomplete Conversion

Possible Cause Troubleshooting Steps & Solutions
Inactive Reducing Agent Hydride reagents (e.g., boranes, LiAlH₄, NaBH₄) can degrade with improper storage. Use a fresh bottle or titrate the reagent to determine its activity.[1]
Catalyst Poisoning Ensure all glassware is scrupulously dry and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen), as many catalysts are sensitive to moisture and oxygen.
Insufficient Reagent Stoichiometry Ensure the molar ratio of the reducing agent to the ketone is sufficient. While catalytic methods are preferred, some stoichiometric chiral boranes may be used.[1] Optimize the stoichiometry to ensure all available hydrides are utilized.
Side Reactions In some cases, especially with strongly basic reagents like Grignard reagents, enolization of the ketone can compete with the desired 1,2-addition.[7] Using additives like ZnCl₂ can sometimes minimize these side reactions.[7]

Comparative Data on Synthetic Strategies

The selection of a synthetic method often depends on the desired purity, yield, and available resources. The following table provides a comparison of typical outcomes for different approaches.

MethodChiral SourceStarting MaterialProductTypical Yield (%)Typical e.e. (%)Ref.
Asymmetric Reduction(R)-2-Methyl-CBS-oxazaborolidine3-Pentanone(R)-3-Pentanol~90Up to 94[8]
Asymmetric Alkylation(1S,2S)-(+)-PseudoephedrinePropanoic acid(S)-2-Methyl-3-pentanone80-9990–98 (d.r.)[8]
Enzymatic Kinetic ResolutionCandida antarctica lipase B (CALB)Racemic this compound(S)-3-Undecanol< 50>99[2]

Note: Data for 3-pentanol (B84944) derivatives are included as a close proxy to illustrate the performance of these well-established methods.

Key Experimental Protocols

Protocol 1: Asymmetric Reduction of 3-Undecanone via CBS Catalyst

This protocol is adapted from the well-established method for asymmetric ketone reduction.

  • Setup: A flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with (R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene, 0.1 eq).

  • Cooling: The flask is cooled to -20 °C in a suitable cooling bath.

  • Reagent Addition: Borane-dimethyl sulfide (B99878) complex (BH₃·SMe₂, 1.0 eq) is added dropwise, ensuring the internal temperature does not exceed -15 °C. The mixture is stirred for 15 minutes.

  • Substrate Addition: A solution of 3-undecanone (1.0 eq) in anhydrous THF is added dropwise over 30 minutes, maintaining the internal temperature below -20 °C.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, it is carefully quenched by the slow, dropwise addition of methanol (B129727) at -20 °C.

  • Workup: The mixture is warmed to room temperature, and the solvent is removed under reduced pressure. The residue is treated with 1 M HCl and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated.

  • Purification: The crude (R)-3-undecanol is purified by column chromatography on silica (B1680970) gel.

Protocol 2: Determination of Enantiomeric Excess using Mosher's Acid

This protocol allows for the determination of e.e. via ¹H NMR analysis.[3]

  • Sample Preparation: In a clean, dry NMR tube, dissolve approximately 5-10 mg of the purified this compound sample in 0.5 mL of anhydrous deuterated chloroform (B151607) (CDCl₃).

  • Addition of Base: Add 2-3 equivalents of anhydrous pyridine (B92270) to the NMR tube.

  • Derivatization: Add 1.2 equivalents of (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride, MTPA-Cl) to the solution. Cap the tube and mix gently.

  • Reaction: Allow the reaction to proceed at room temperature for 30 minutes or until esterification is complete (can be monitored by TLC if performed on a larger scale).

  • NMR Analysis: Acquire a high-resolution ¹H NMR spectrum (e.g., 400 MHz or higher).

  • Calculation: Identify a well-resolved signal corresponding to the diastereomeric MTPA esters (e.g., the methoxy (B1213986) protons). Carefully integrate the signals for both diastereomers. The enantiomeric excess is calculated using the formula: e.e. (%) = [ (Integral_major - Integral_minor) / (Integral_major + Integral_minor) ] * 100

Visualized Workflows and Logic

G General Workflow for Stereospecific Synthesis of this compound cluster_0 Asymmetric Synthesis Pathway cluster_1 Kinetic Resolution Pathway start1 3-Undecanone (Prochiral Ketone) proc1 Asymmetric Reduction (e.g., CBS Catalyst, Chiral Ru-H₂) start1->proc1 end1 Enantiopure (R)- or (S)-3-Undecanol proc1->end1 start2 Racemic this compound ((R/S) Mixture) proc2 Enzymatic Kinetic Resolution (e.g., Lipase + Acyl Donor) start2->proc2 mix Mixture: (S)-3-Undecanol + (R)-3-Undecanyl Acetate proc2->mix sep Chromatographic Separation mix->sep end2 Enantiopure (S)-3-Undecanol sep->end2

Caption: Key synthetic pathways to enantiopure this compound.

G Troubleshooting Logic for Low Enantiomeric Excess (e.e.) start Low e.e. Observed q1 Is the catalyst and chiral source reliable? start->q1 a1_yes Screen alternative catalysts or use a fresh batch. q1->a1_yes No q2 Was the temperature strictly controlled? q1->q2 Yes end Re-run experiment and analyze e.e. a1_yes->end a2_yes Lower the reaction temperature and ensure consistent cooling. q2->a2_yes No q3 Is the solvent optimal and anhydrous? q2->q3 Yes a2_yes->end a3_yes Screen different anhydrous solvents (e.g., THF, Toluene). q3->a3_yes No q4 Is the starting material pure? q3->q4 Yes a3_yes->end a4_yes Purify 3-undecanone (distillation/chromatography). q4->a4_yes No q4->end Yes a4_yes->end

Caption: A decision tree for troubleshooting low enantioselectivity.

G Workflow for e.e. Determination via NMR start Purified this compound Sample step1 1. Dissolve in CDCl₃ 2. Add Pyridine start->step1 step2 3. Add Chiral Derivatizing Agent (e.g., Mosher's Acid Chloride) step1->step2 step3 Formation of Diastereomeric Esters step2->step3 step4 4. Acquire High-Resolution ¹H NMR Spectrum step3->step4 step5 5. Integrate Distinct Signals for each Diastereomer step4->step5 end 6. Calculate e.e. (%) step5->end

Caption: Step-by-step process for NMR-based e.e. analysis.

References

Stability of 3-Undecanol in different solvent systems for laboratory use

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability of 3-Undecanol in various solvent systems for laboratory use. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: As a secondary alcohol, this compound is susceptible to two primary degradation pathways:

  • Oxidation: In the presence of oxidizing agents or atmospheric oxygen over prolonged periods, this compound can be oxidized to its corresponding ketone, 3-undecanone (B1584539). This is a common reaction for secondary alcohols.

  • Dehydration: Under acidic conditions and/or at elevated temperatures, this compound can undergo dehydration (elimination of a water molecule) to form a mixture of undecene isomers.[1][2][3]

Q2: How should I store pure (neat) this compound?

A2: Pure this compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container. To minimize oxidation, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended, especially for long-term storage. Protect it from light and sources of heat or ignition.

Q3: What is the recommended way to store solutions of this compound?

A3: For optimal stability, solutions of this compound should be stored in tightly sealed vials with minimal headspace to reduce evaporation and exposure to oxygen.[4][5] Amber glass vials are preferred to protect against light-induced degradation.[4][5] For short-term storage (up to a few weeks), refrigeration at 2-8°C is suitable for solutions in most common organic solvents.[6] For longer-term storage, freezing at -20°C or -80°C is recommended. However, always ensure the solvent is suitable for freezing temperatures.

Q4: How does the choice of solvent affect the stability of this compound?

A4: The choice of solvent can influence the rate of degradation. Protic solvents like alcohols can participate in hydrogen bonding and may be suitable for general use. Aprotic solvents are also commonly used. It is crucial to use high-purity, dry solvents, as impurities or water can catalyze degradation reactions. For instance, acidic impurities can promote dehydration.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Inconsistent experimental results or loss of compound activity. Degradation of this compound due to improper storage or handling.1. Verify Storage Conditions: Ensure the compound and its solutions are stored as recommended in the FAQs. 2. Aliquot the Compound: For the neat compound, aliquot into smaller vials to minimize repeated freeze-thaw cycles and exposure to air. 3. Use Fresh Solutions: Prepare solutions fresh for each experiment whenever possible. 4. Purity Check: If degradation is suspected, verify the purity of your sample using an appropriate analytical method such as GC-MS or ¹H NMR.
Appearance of a new peak in my chromatogram or spectrum. This could indicate the formation of a degradation product, most likely 3-undecanone (from oxidation) or an undecene isomer (from dehydration).1. Analyze by GC-MS: Identify the new peak by comparing its mass spectrum to library data for 3-undecanone and undecene isomers. 2. Review Experimental Conditions: Assess if your experimental conditions (e.g., presence of oxidizing agents, high temperatures, acidic pH) could have caused the degradation.
Precipitate formation in a stored solution. The solubility of this compound may have been exceeded at a lower storage temperature, or a reaction with solvent impurities may have occurred.1. Warm to Room Temperature: Allow the solution to warm to room temperature and sonicate briefly to see if the precipitate redissolves.[4] 2. Filter the Solution: If the precipitate does not redissolve, it may be an impurity or a degradation product. Filter the solution before use, but be aware that the concentration of this compound may have changed. It is highly recommended to prepare a fresh solution.

Data Presentation

Solubility of this compound

Quantitative solubility data for this compound in a wide range of organic solvents is limited in publicly available literature. However, based on the principle of "like dissolves like," this long-chain alcohol is generally soluble in other alcohols and non-polar organic solvents and has low solubility in water.

Solvent Qualitative Solubility
WaterInsoluble (<0.1 g/100 mL)[7]
EthanolSoluble
Methanol (B129727)Soluble
DichloromethaneSoluble
Diethyl EtherSoluble
n-HexaneSoluble
TolueneSoluble
Dimethyl Sulfoxide (DMSO)Soluble

This table is based on general principles of solubility for long-chain alcohols. It is always recommended to perform a small-scale solubility test for your specific concentration and application.

Stability of this compound in Solution (Illustrative Data)
Solvent Storage Condition Time Purity (% Remaining)
DichloromethaneRoom Temperature (20-25°C), Exposed to Light0 hours100%
24 hours>99%
7 days~98%
30 days~95%
DichloromethaneRefrigerated (2-8°C), Protected from Light0 hours100%
30 days>99%
90 days>99%
DichloromethaneFrozen (-20°C), Protected from Light0 hours100%
90 days>99.5%
180 days>99%

Note: This is hypothetical data for illustrative purposes. Actual stability will depend on solvent purity, light exposure, and initial purity of this compound.

Experimental Protocols

Protocol 1: Determination of this compound Purity and Detection of Degradation Products by GC-MS

This protocol outlines a standard method for assessing the purity of a this compound sample and identifying potential degradation products.

1. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of this compound in a high-purity volatile solvent such as hexane (B92381) or ethyl acetate.

  • Perform a serial dilution to a final concentration of approximately 10 µg/mL.

  • Transfer the final solution to a 2 mL GC autosampler vial.

2. GC-MS Instrument Parameters:

  • Column: A non-polar column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable.

  • Injection Mode: Split injection (e.g., 50:1 split ratio).

  • Injector Temperature: 250°C.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: Increase at 10°C/min to 280°C.

    • Hold at 280°C for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Mass Range: Scan from m/z 40 to 400.

3. Data Analysis:

  • Identify the peak for this compound based on its retention time and mass spectrum.

  • Search the chromatogram for peaks corresponding to potential degradation products.

    • 3-Undecanone (Oxidation Product): Look for a peak with a characteristic mass spectrum for a C11 ketone.

    • Undecene Isomers (Dehydration Products): Look for peaks with mass spectra indicative of C11H22.

  • Calculate the purity of this compound using the area percent method:

    • Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100

Protocol 2: Forced Degradation Study of this compound

This protocol can be used to intentionally degrade this compound to identify its degradation products and assess its stability under various stress conditions.

1. Preparation of Stock Solution:

  • Prepare a 10 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

2. Stress Conditions:

  • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 48 hours.

  • Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 48 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 48 hours, protected from light.

  • Thermal Degradation: Place 1 mL of the stock solution in a sealed vial and heat in an oven at 80°C for 72 hours.

  • Photolytic Degradation: Place 1 mL of the stock solution in a clear vial and expose it to direct sunlight or a photostability chamber for 48 hours.

3. Sample Analysis:

  • After the incubation period, neutralize the acidic and basic samples.

  • Dilute all samples to an appropriate concentration (e.g., 10 µg/mL) with the mobile phase or a suitable solvent.

  • Analyze all samples, including a non-degraded control, by GC-MS using the method described in Protocol 1.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation start This compound Sample stock Prepare Stock Solution (1 mg/mL) start->stock dilution Serial Dilution (10 µg/mL) stock->dilution vial Transfer to GC Vial dilution->vial injection Inject into GC-MS vial->injection separation Chromatographic Separation injection->separation detection Mass Spectrometry Detection separation->detection chromatogram Analyze Chromatogram detection->chromatogram mass_spectra Identify Peaks by Mass Spectra chromatogram->mass_spectra purity Calculate Purity mass_spectra->purity

GC-MS workflow for this compound purity analysis.

troubleshooting_logic start Inconsistent Experimental Results? check_storage Verify Storage Conditions (Temp, Light, Seal) start->check_storage fresh_solution Prepare Fresh Solution check_storage->fresh_solution purity_analysis Perform Purity Analysis (GC-MS or NMR) fresh_solution->purity_analysis degraded Compound is Degraded. Use a new batch. purity_analysis->degraded Degradation Products Detected not_degraded Compound is Pure. Investigate other experimental variables. purity_analysis->not_degraded No Degradation Products Detected

Troubleshooting logic for inconsistent results.

degradation_pathways undecanol This compound oxidation Oxidation ([O], e.g., air, time) undecanol->oxidation dehydration Dehydration (Acid, Heat) undecanol->dehydration undecanone 3-Undecanone oxidation->undecanone undecene Undecene Isomers dehydration->undecene

Primary degradation pathways of this compound.

References

Technical Support Center: Synthesis and Purification of 3-Undecanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis, analysis, and purification of 3-Undecanol.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: this compound, a secondary alcohol, is most commonly synthesized via a Grignard reaction.[1][2] This involves the reaction of an organomagnesium halide (Grignard reagent) with an aldehyde. For this compound, the typical pathway is the reaction of propylmagnesium bromide with octanal (B89490).[3][4]

Q2: What are the primary byproducts I can expect in the synthesis of this compound via the Grignard reaction?

A2: The synthesis of this compound using propylmagnesium bromide and octanal can lead to several byproducts, including:

  • Unreacted Starting Materials: Residual octanal and propyl bromide.

  • Grignard Reagent-Derived Byproducts: Propane (B168953) (from reaction with trace water) and hexane (B92381) (from Wurtz coupling of two propyl groups).

  • Aldehyde-Derived Byproducts: Products from the enolization of octanal.[5][6]

  • Reduction Product: 1-Octanol, formed by the reduction of octanal by the Grignard reagent.[5][6]

Q3: What analytical techniques are best suited for analyzing the purity of this compound and identifying byproducts?

A3: Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive analytical method for assessing the purity of this compound.[7] It allows for high-resolution separation and unambiguous identification of the main product and potential impurities.[8]

Q4: What are the recommended methods for purifying crude this compound?

A4: The primary methods for purifying this compound are:

  • Vacuum Distillation: This is effective for separating this compound from less volatile and more volatile impurities due to its relatively high boiling point.[9][10] Distillation under reduced pressure prevents decomposition that might occur at atmospheric pressure.[11]

  • Recrystallization: If the crude this compound is a solid at room temperature or can be solidified at lower temperatures, recrystallization can be an effective purification method.[12][13][14]

Troubleshooting Guides

Low Yield of this compound
Symptom Possible Cause Troubleshooting Steps
Reaction fails to initiate (no color change or exotherm).Inactive magnesium surface or presence of moisture.Activate magnesium turnings by gentle heating with a heat gun in a flame-dried flask under an inert atmosphere. A small crystal of iodine can also be added to initiate the reaction.[15][16] Ensure all glassware is rigorously dried and solvents are anhydrous.[5]
Low yield of this compound with recovery of starting material (octanal).Incomplete reaction or insufficient Grignard reagent.Ensure the Grignard reagent is in slight excess (e.g., 1.1-1.2 equivalents). Allow for sufficient reaction time after the addition of the aldehyde.[3]
Significant amount of propane or hexane detected by GC-MS.Presence of moisture or side reactions of the Grignard reagent.Use anhydrous solvents and flame-dried glassware under an inert atmosphere (e.g., nitrogen or argon) to minimize reaction with water.[5] Add the alkyl halide dropwise to the magnesium to maintain a gentle reflux, avoiding excessive temperature that can favor side reactions.[17]
Presence of 1-Octanol in the product mixture.Reduction of octanal by the Grignard reagent.This side reaction is more common with sterically hindered Grignard reagents or at higher temperatures. Maintain a low reaction temperature during the addition of the aldehyde.[5]
Purification Issues
Symptom Possible Cause Troubleshooting Steps
Poor separation during vacuum distillation.Inefficient distillation column or incorrect pressure/temperature.Use a fractionating column for better separation. Consult a nomograph to determine the appropriate boiling point at a given pressure.[11]
Oiling out during recrystallization.The solvent is too nonpolar, or the cooling rate is too fast.Choose a solvent or solvent mixture where this compound has high solubility at high temperatures and low solubility at low temperatures.[18] Allow the solution to cool slowly to promote crystal growth.[14] Scratching the inside of the flask or adding a seed crystal can help induce crystallization.[14]
Product is still impure after a single purification step.Presence of byproducts with similar physical properties.A combination of purification methods may be necessary. For example, perform a vacuum distillation followed by recrystallization of the collected fractions.

Experimental Protocols

Synthesis of this compound via Grignard Reaction
  • Preparation of Grignard Reagent: In a flame-dried, three-necked flask under an argon atmosphere, add magnesium turnings (1.2 equivalents). Add a solution of 1-bromopropane (B46711) (1.0 equivalent) in anhydrous diethyl ether dropwise to the magnesium. The reaction is initiated by gentle warming, and the addition rate is controlled to maintain a gentle reflux. After the addition is complete, the mixture is stirred for an additional 30 minutes.

  • Reaction with Octanal: The Grignard reagent solution is cooled in an ice bath. A solution of octanal (1.0 equivalent) in anhydrous diethyl ether is added dropwise. After the addition, the reaction mixture is stirred at room temperature for 1-2 hours.

  • Work-up: The reaction is quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium (B1175870) chloride.[3] The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

Purification by Vacuum Distillation
  • The crude this compound is transferred to a round-bottom flask suitable for distillation.

  • A vacuum distillation apparatus is assembled, including a fractionating column and a vacuum source.[11]

  • The pressure is reduced, and the flask is heated.

  • Fractions are collected at the appropriate boiling point for this compound under the specific vacuum pressure. The boiling point of this compound is approximately 132 °C at 13 mm Hg.[19]

Analysis by GC-MS
  • Sample Preparation: A dilute solution of the purified this compound (approximately 1-10 µg/mL) is prepared in a volatile solvent such as hexane or ethyl acetate.[7]

  • GC-MS Parameters:

    • Column: A non-polar capillary column (e.g., DB-5ms) is typically used.

    • Injection: Split injection is used to avoid column overload.

    • Oven Program: A temperature ramp is programmed to separate compounds based on their boiling points.

    • Mass Spectrometer: Electron ionization (EI) is used, scanning a mass range of m/z 40-400.

  • Data Analysis: The retention time and mass spectrum of the main peak are compared to a reference standard or library to confirm the identity and purity of this compound. Byproducts are identified by their respective mass spectra.

Data Presentation

Table 1: Physical Properties of Key Compounds

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)
1-BromopropaneC₃H₇Br122.9971
OctanalC₈H₁₆O128.21171
This compoundC₁₁H₂₄O172.31229-230

Table 2: Typical GC-MS Analysis Results of Crude this compound

CompoundRetention Time (min)Area % (Typical)
PropaneEarly ElutingVariable
HexaneEarly ElutingVariable
1-Bromopropane~5-7< 1%
Octanal~10-125-15%
1-Octanol~12-141-5%
This compound~15-1775-90%

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Grignard Reagent\n(Propylmagnesium Bromide) Grignard Reagent (Propylmagnesium Bromide) Reaction Reaction Grignard Reagent\n(Propylmagnesium Bromide)->Reaction 1. Add to Crude this compound Crude this compound Reaction->Crude this compound Quench & Work-up Octanal Octanal Octanal->Reaction 2. Add Vacuum Distillation Vacuum Distillation Crude this compound->Vacuum Distillation Recrystallization Recrystallization Crude this compound->Recrystallization Pure this compound Pure this compound Vacuum Distillation->Pure this compound Collect Fractions GC-MS Analysis GC-MS Analysis Pure this compound->GC-MS Analysis Recrystallization->Pure this compound Collect Crystals Purity Confirmation Purity Confirmation GC-MS Analysis->Purity Confirmation

Caption: Workflow for the synthesis, purification, and analysis of this compound.

Byproduct_Analysis Crude Product Crude Product This compound (Desired) This compound (Desired) Crude Product->this compound (Desired) Unreacted Octanal Unreacted Octanal Crude Product->Unreacted Octanal 1-Octanol (Reduction) 1-Octanol (Reduction) Crude Product->1-Octanol (Reduction) Hexane (Wurtz Coupling) Hexane (Wurtz Coupling) Crude Product->Hexane (Wurtz Coupling) Propane (from H2O) Propane (from H2O) Crude Product->Propane (from H2O)

Caption: Common byproducts in the synthesis of this compound.

References

Technical Support Center: Optimizing 3-Undecanol Release from Pheromone Lures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the release rate of 3-Undecanol from pheromone lures. Below, you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the key factors that influence the release rate of this compound from a pheromone lure?

A1: The release rate of this compound is primarily influenced by a combination of environmental factors and the physical and chemical properties of the lure itself. The most significant factors include:

  • Temperature: Higher ambient temperatures generally increase the vapor pressure of this compound, leading to a higher release rate.[1][2] This relationship is often exponential.

  • Airflow (Wind Speed): Increased airflow across the surface of the lure can accelerate the removal of the pheromone from the lure's surface, thereby increasing the release rate.

  • Dispenser Type and Material: The material, shape, and size of the dispenser (e.g., rubber septum, polyethylene (B3416737) tube, membrane) significantly affect the diffusion and evaporation of the pheromone.[3]

  • Initial Pheromone Loading: The initial concentration of this compound in the lure will impact the release rate, particularly in the early stages of deployment.

  • Physicochemical Properties of this compound: The volatility of this compound, determined by its molecular weight and vapor pressure, is an intrinsic factor governing its release.

Q2: How can I select the appropriate dispenser type for my this compound experiment?

A2: The choice of dispenser depends on the desired release profile and the experimental conditions. Here are some general considerations:

  • Rubber Septa: These are common and provide a relatively stable release but can be influenced by temperature.

  • Polyethylene Tubes: These can be sealed or open-ended and offer different release kinetics. Sealed tubes rely on diffusion through the polymer matrix, while open tubes also involve evaporation from a surface.

  • Membrane-based Dispensers: These can offer a more controlled, zero-order release (a constant amount of pheromone released over time).

  • Microencapsulated Formulations: These provide a slow and controlled release and can protect the pheromone from environmental degradation.

It is recommended to consult manufacturer specifications and conduct preliminary trials to determine the best dispenser for your specific application.

Q3: What are the standard methods for measuring the release rate of this compound in a laboratory setting?

A3: The two most common laboratory-based methods for determining the release rate of semiochemicals like this compound are:

  • Gravimetric Analysis: This involves periodically weighing the pheromone lure under controlled environmental conditions (temperature, humidity, and airflow). The weight loss over time corresponds to the amount of pheromone released. This method is straightforward but may not be suitable for very low release rates.

  • Volatile Collection (Aeration): This method involves placing the lure in a controlled environment chamber and passing a purified airstream over it. The exhausted air is then passed through an adsorbent trap (e.g., Porapak Q, Tenax) to capture the released this compound. The trapped compound is then eluted with a solvent and quantified using analytical techniques like Gas Chromatography (GC). This method is more sensitive and provides a direct measure of the airborne pheromone.

Troubleshooting Guide

Issue 1: Inconsistent or Unexpectedly High/Low Release Rates

  • Symptom: The measured release rate of this compound varies significantly between replicate lures or is drastically different from the manufacturer's specifications.

  • Possible Causes & Solutions:

    • Environmental Fluctuations: Ensure that the temperature, humidity, and airflow in your experimental setup are stable and accurately controlled. Even small variations can lead to significant changes in release rates.[1]

    • Improper Lure Handling: Handle lures with forceps or gloves to avoid contamination with skin oils or other residues that could alter the release characteristics.

    • Lure Storage: Store pheromone lures in a cool, dark place, preferably in a freezer (-20°C) in their original sealed packaging to prevent premature release and degradation.

    • Dispenser Variability: If using commercially available lures, there can be batch-to-batch variation. If possible, use lures from the same manufacturing lot for a given experiment.

Issue 2: Rapid Decline in Pheromone Release (Short Lure Field Life)

  • Symptom: The release rate of this compound is initially high but drops off much faster than expected.

  • Possible Causes & Solutions:

    • High Environmental Temperatures: If field or laboratory temperatures are higher than anticipated, the pheromone will be released more quickly. Consider using a dispenser material that is less sensitive to temperature fluctuations or a formulation with a higher initial load.

    • "Flash-off" Effect: Some dispenser types exhibit a very high initial release rate immediately after being removed from their packaging. To mitigate this, you can aerate the lures for a short period (e.g., 24 hours) under controlled conditions before starting the experiment to allow the release rate to stabilize.

    • Inappropriate Dispenser Type: The chosen dispenser may have first-order release kinetics (rate is proportional to the remaining pheromone), leading to a rapid initial release. For a more constant release, consider dispensers designed for zero-order release.

Issue 3: No Detectable Release of this compound

  • Symptom: Analytical measurements (e.g., GC analysis of volatile collections) show no or negligible amounts of this compound being released.

  • Possible Causes & Solutions:

    • Expired or Degraded Lure: Pheromones can degrade over time, especially if stored improperly. Check the expiration date of the lures.

    • Clogged Dispenser: For some dispenser types, the pores or release channels may become blocked. Visually inspect the lure for any obstructions.

    • Analytical Method Sensitivity: Ensure your analytical method (e.g., GC column, detector, and parameters) is sensitive enough to detect the expected release rates of this compound.

    • Volatile Collection System Leak: Check for leaks in your aeration system that could prevent the released pheromone from reaching the adsorbent trap.

Data Presentation

Table 1: Representative Release Rate of this compound from Different Dispenser Types under Varying Temperatures

Dispenser TypeTemperature (°C)Mean Release Rate (µ g/day ) ± SD
Rubber Septum2050 ± 5
2595 ± 8
30180 ± 15
Polyethylene Tube2075 ± 6
25140 ± 12
30250 ± 20
Membrane20100 ± 3
25105 ± 4
30110 ± 5

Note: The data presented in this table is for illustrative purposes to demonstrate expected trends. Actual release rates will vary depending on the specific lure formulation and experimental conditions.

Experimental Protocols

Protocol 1: Gravimetric Determination of this compound Release Rate

Objective: To determine the release rate of this compound from a pheromone lure by measuring mass loss over time under controlled laboratory conditions.

Materials:

  • Pheromone lures containing this compound

  • Analytical balance (readable to at least 0.1 mg)

  • Environmental chamber or incubator with controlled temperature and airflow

  • Forceps

  • Labeled vials for each lure

Methodology:

  • Acclimation: Place the required number of lures in the environmental chamber set to the desired experimental conditions (e.g., 25°C, 0.5 m/s airflow) for at least 24 hours to allow them to equilibrate.

  • Initial Weighing: Using forceps, carefully remove each lure from its packaging and weigh it on the analytical balance. Record this as the initial weight (W₀) at time zero (t₀).

  • Incubation: Place each weighed lure back into the environmental chamber.

  • Periodic Weighing: At predetermined time intervals (e.g., every 24 hours for 7 days), remove each lure from the chamber and re-weigh it. Record the weight (Wₜ) and the time (t).

  • Data Analysis:

    • Calculate the cumulative weight loss at each time point: ΔW = W₀ - Wₜ.

    • Calculate the average daily release rate for each interval.

    • Plot the cumulative weight loss versus time. The slope of the linear portion of this graph represents the average release rate.

Protocol 2: Quantification of this compound Release by Volatile Collection and GC Analysis

Objective: To accurately quantify the release rate of this compound from a lure by collecting the airborne pheromone and analyzing it by Gas Chromatography (GC).

Materials:

  • Pheromone lures containing this compound

  • Volatile collection system (glass chamber, purified air source, flow meters)

  • Adsorbent tubes (e.g., filled with Tenax® TA or Porapak™ Q)

  • Solvent for elution (e.g., hexane (B92381) or dichloromethane)

  • Gas Chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)

  • This compound standard for calibration

  • Standard laboratory glassware

Methodology:

  • System Setup: Place a lure inside the glass chamber of the volatile collection system. Connect the chamber to a source of purified air at a known flow rate (e.g., 100 mL/min). Attach an adsorbent tube to the outlet of the chamber.

  • Volatile Collection: Pass the purified air over the lure for a defined period (e.g., 24 hours). The released this compound will be trapped on the adsorbent tube.

  • Elution: After the collection period, remove the adsorbent tube and elute the trapped volatiles with a small, precise volume of solvent (e.g., 500 µL of hexane).

  • GC Analysis:

    • Prepare a calibration curve using known concentrations of the this compound standard.

    • Inject a sample of the lure extract into the GC.

    • Identify and quantify the this compound peak by comparing its retention time and peak area to the calibration curve.

  • Calculation: Calculate the release rate using the following formula: Release Rate (µ g/hour ) = (Concentration from GC (µg/µL) * Elution Volume (µL)) / Collection Time (hours)

Mandatory Visualizations

Factors_Influencing_Release_Rate cluster_environmental Environmental Factors cluster_lure Lure Characteristics Temperature Temperature ReleaseRate This compound Release Rate Temperature->ReleaseRate Airflow Airflow Airflow->ReleaseRate Humidity Humidity Humidity->ReleaseRate DispenserType Dispenser Type DispenserType->ReleaseRate InitialLoad Initial Load InitialLoad->ReleaseRate PheromoneProperties Pheromone Properties PheromoneProperties->ReleaseRate

Caption: Factors influencing the release rate of this compound from pheromone lures.

Experimental_Workflow_Gravimetric Start Start Acclimate Acclimate Lures in Chamber Start->Acclimate Weigh_Initial Initial Weighing (W₀) Acclimate->Weigh_Initial Incubate Incubate in Chamber Weigh_Initial->Incubate Weigh_Periodic Periodic Weighing (Wₜ) Incubate->Weigh_Periodic Weigh_Periodic->Incubate Repeat at intervals Analyze Calculate Weight Loss and Release Rate Weigh_Periodic->Analyze End End Analyze->End

Caption: Experimental workflow for gravimetric determination of release rate.

Troubleshooting_Workflow Problem Inconsistent or No Release Detected CheckEnv Verify Environmental Controls Problem->CheckEnv CheckHandling Review Lure Handling & Storage Problem->CheckHandling CheckDispenser Inspect Dispenser Condition Problem->CheckDispenser CheckAnalysis Validate Analytical Method Problem->CheckAnalysis Resolved Problem Resolved CheckEnv->Resolved CheckHandling->Resolved CheckDispenser->Resolved CheckAnalysis->Resolved

Caption: Troubleshooting workflow for issues with this compound release.

References

Technical Support Center: Overcoming Rapid Degradation of 3-Undecanol in Field Conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the rapid degradation of 3-Undecanol in field experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms driving the rapid degradation of this compound in field conditions?

A1: The primary degradation pathways for this compound, a secondary aliphatic alcohol, under field conditions are:

  • Oxidation: Atmospheric oxygen can oxidize this compound, converting it into the corresponding ketone, 3-undecanone. This process can be accelerated by heat, light, and the presence of metal ions.

  • Microbial Degradation: Soil and airborne microorganisms can utilize this compound as a carbon source. This biodegradation process typically begins with the enzymatic oxidation of the alcohol to a ketone, which is then further metabolized.

  • Photodegradation: Exposure to ultraviolet (UV) radiation from sunlight can induce photochemical reactions that break down the this compound molecule. This process often involves the formation of highly reactive free radicals.[1]

  • Volatility: While not a degradation process in the chemical sense, the high volatility of this compound leads to its rapid dissipation into the atmosphere, reducing its effective concentration and longevity in the field.

Q2: My this compound-baited traps are showing a rapid decline in efficacy. What are the likely causes and how can I troubleshoot this?

A2: A rapid decline in trap efficacy is a common issue. The following troubleshooting guide can help identify and address the problem.

Troubleshooting Guide: Rapid Loss of Efficacy

Symptom Potential Cause Troubleshooting Steps & Solutions
Rapid decline in insect attraction within days. High Volatility 1. Formulation: Switch to a controlled-release formulation such as microcapsules or a polymer matrix to reduce the evaporation rate. 2. Dispenser Choice: Use a dispenser with a lower release rate. The material and design of the dispenser significantly impact volatility. 3. "Pre-aging": Air lures for 24 hours before field deployment to allow the initial high "flash-off" of the compound to subside, leading to a more stable release rate.[2]
Lures fail to attract insects even shortly after deployment. Chemical Degradation (Oxidation/Photodegradation) 1. Incorporate Antioxidants: Add antioxidants like Butylated Hydroxytoluene (BHT) or Butylated Hydroxyanisole (BHA) to the formulation to inhibit oxidation. 2. Add UV Protectants: Include a UV-absorbing compound in the formulation to shield this compound from photodegradation. 3. Storage: Ensure lures are stored in airtight, opaque containers at low temperatures (e.g., -20°C) to prevent degradation before use.[2]
Inconsistent trap catches across different locations. Environmental Factors 1. Placement: Position traps in areas sheltered from direct, strong winds to prevent rapid dissipation of the pheromone plume.[2] 2. Temperature: Be aware that higher ambient temperatures will increase both the volatility and the degradation rate of this compound. Adjust lure replacement schedules accordingly in hotter climates.
Lures appear physically unchanged but are ineffective. Microbial Degradation 1. Formulation: Consider formulations that are less susceptible to microbial colonization. Encapsulation can provide a physical barrier against microorganisms. 2. Hygiene: Handle lures with clean gloves to minimize microbial contamination during deployment.

Data Presentation: Degradation Kinetics & Formulation Efficacy

The following tables summarize key quantitative data from studies on similar compounds, which can serve as a baseline for experiments with this compound.

Table 1: Half-life of Aliphatic Alcohols under Different Conditions

CompoundConditionHalf-lifeReference/Notes
Long-chain aliphatic alcohols (general)Aerobic soilRapidly biodegradable (up to C18)[3]
Nonylphenol and 4-tert-octylphenolCometabolic, soil3.5 - 6.4 hours[4][5] (Used as a proxy for microbial degradation)
Secondary alcohols (general)Hydrothermal (250°C)kobs = 0.20 h-1[6] (Illustrates temperature-dependent degradation)

Table 2: Efficacy of Stabilization Strategies for Semiochemicals

Stabilization MethodCompound(s)Efficacy/ObservationReference/Notes
Antioxidants (BHT/BHA) General oily veterinary formulationBenzyl alcohol showed significant antioxidant effect; BHT/BHA did not in this specific formulation.[7]
Controlled Release (Microencapsulation) PheromonesProvides protection from environmental factors and controls release rate.[8]
Controlled Release (Pheromone Lures) Helicoverpa zea pheromoneEmission rates varied significantly between different commercial lure designs.[8]

Experimental Protocols

Protocol 1: Accelerated Stability Testing of this compound Formulations

Objective: To assess the stability of different this compound formulations under accelerated aging conditions, simulating long-term field exposure.

Materials:

  • This compound formulations (e.g., with and without antioxidants/UV protectants).

  • Control lures (unformulated this compound).

  • Environmental chamber with temperature and humidity control.

  • Freezer (-20°C).

  • Gas Chromatograph-Mass Spectrometer (GC-MS).

  • Hexane (B92381) (or other suitable solvent).

  • Internal standard (e.g., dodecanol).

Methodology:

  • Sample Preparation: Prepare multiple identical lures for each formulation being tested. Store control lures at -20°C in airtight, opaque containers.[2]

  • Accelerated Aging: Place the experimental lures in an environmental chamber at an elevated temperature (e.g., 40-50°C) and controlled relative humidity (e.g., 75%).[2]

  • Time-Point Sampling: At predetermined intervals (e.g., 0, 7, 14, 21, 28 days), remove a subset of lures from the chamber. Simultaneously, retrieve a control lure from the freezer.[2]

  • Extraction: Place each lure in a sealed vial with a known volume of hexane and allow it to extract for 24 hours.

  • Analysis: Add a known concentration of the internal standard to each extract. Analyze the extracts using GC-MS to determine the concentration of this compound.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point compared to the initial concentration (time 0). Plot the degradation profile for each formulation.

Protocol 2: Determining the Antioxidant Efficacy in a this compound Formulation

Objective: To quantify the effectiveness of antioxidants in preventing the oxidation of this compound.

Materials:

  • This compound formulations with varying concentrations of antioxidants (e.g., BHT, BHA).

  • Control formulation (no antioxidant).

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical solution.

  • Spectrophotometer.

  • Methanol (B129727) or ethanol (B145695).

Methodology:

  • Sample Preparation: Prepare solutions of your this compound formulations in methanol or ethanol at various concentrations.

  • Reaction Mixture: In a cuvette, mix a specific volume of the DPPH or ABTS radical solution with a small volume of your sample solution.

  • Spectrophotometric Measurement: Immediately measure the absorbance of the mixture at the characteristic wavelength for the radical (e.g., 517 nm for DPPH). Continue to take readings at regular intervals for a set period.[9]

  • Data Analysis: The decrease in absorbance over time indicates the scavenging of the radical by the antioxidant in your formulation. Calculate the percentage of radical scavenging for each formulation and concentration. Compare the results to determine the most effective antioxidant and its optimal concentration.[10][11][12]

Visualizations

DegradationPathways This compound This compound Oxidation Oxidation This compound->Oxidation O2 Microbial_Degradation Microbial_Degradation This compound->Microbial_Degradation Microbes Photodegradation Photodegradation This compound->Photodegradation UV Light Volatility Volatility This compound->Volatility Evaporation Ketone 3-Undecanone Oxidation->Ketone Microbial_Degradation->Ketone Degradation_Products Photodegradation Products Photodegradation->Degradation_Products Metabolites Further Metabolites Ketone->Metabolites

Figure 1. Primary degradation pathways of this compound in field conditions.

ExperimentalWorkflow cluster_prep Formulation & Preparation cluster_aging Accelerated Aging cluster_analysis Analysis cluster_results Results & Interpretation Formulation Prepare this compound Formulations (w/ and w/o stabilizers) Aging Incubate at Elevated Temperature & Humidity Formulation->Aging Controls Prepare Control Samples (Unformulated this compound) Sampling Sample at Time Intervals Controls->Sampling Aging->Sampling Extraction Solvent Extraction Sampling->Extraction GCMS GC-MS Analysis Extraction->GCMS Data_Analysis Calculate Degradation Rate GCMS->Data_Analysis

Figure 2. Workflow for accelerated stability testing of this compound formulations.

LogicalRelationship cluster_factors Contributing Factors cluster_solutions Mitigation Strategies Degradation This compound Degradation Oxidation Oxidation Degradation->Oxidation Photodegradation Photodegradation Degradation->Photodegradation Microbial Microbial Action Degradation->Microbial Volatility Volatility Degradation->Volatility Antioxidants Antioxidants Oxidation->Antioxidants Counteracts UV_Protectants UV Protectants Photodegradation->UV_Protectants Counteracts Controlled_Release Controlled Release (e.g., Microencapsulation) Microbial->Controlled_Release Hinders Volatility->Controlled_Release Reduces Antioxidants->Degradation Inhibit UV_Protectants->Degradation Inhibit Controlled_Release->Degradation Inhibit

Figure 3. Relationship between degradation factors and mitigation strategies.

References

Troubleshooting low yields in the enantioselective synthesis of 3-Undecanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the enantioselective synthesis of 3-Undecanol.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the enantioselective synthesis of this compound, providing potential causes and solutions in a question-and-answer format.

Q1: My reaction yield is significantly lower than expected. What are the potential causes and how can I troubleshoot this?

A1: Low yields can stem from several factors, from reagent quality to reaction conditions. A systematic approach is key to identifying the root cause.

  • Catalyst Integrity: The catalyst is a critical component. Ensure its activity, correct loading, and check for signs of deactivation. Air-sensitive catalysts, such as those used in transfer hydrogenations, can decompose, leading to reduced reaction rates and stereoselectivity.

  • Reagent and Substrate Purity: Impurities in the 3-undecanone (B1584539) substrate, solvent, or reducing agent can act as catalyst poisons or lead to side reactions. Ensure all materials are of the appropriate purity.

  • Reaction Conditions: Double-check that the temperature, pressure (for hydrogenations), and reaction time are appropriate for the chosen protocol. For biocatalytic methods, temperature is a particularly critical factor.

  • Inert Atmosphere: For many catalytic systems, especially those involving organometallic complexes like Noyori-type catalysts, maintaining a strict inert atmosphere (e.g., Argon or Nitrogen) is crucial to prevent catalyst oxidation and deactivation.

Troubleshooting Workflow for Low Yields

low_yield_troubleshooting start Low Yield Observed catalyst Check Catalyst - Activity - Loading - Deactivation signs start->catalyst reagents Verify Reagent Purity - Substrate (3-Undecanone) - Solvent - Reducing Agent catalyst->reagents Catalyst OK optimize Systematically Optimize - Catalyst/Substrate Ratio - Temperature - Concentration catalyst->optimize Catalyst Deactivated -> Use fresh catalyst conditions Review Reaction Conditions - Temperature - Pressure (if applicable) - Reaction Time reagents->conditions Reagents Pure reagents->optimize Impurities Found -> Purify reagents atmosphere Ensure Inert Atmosphere (for sensitive catalysts) conditions->atmosphere Conditions Correct conditions->optimize Conditions Incorrect -> Adjust parameters side_reactions Analyze for Side Products (e.g., by GC-MS, NMR) atmosphere->side_reactions Atmosphere Inert atmosphere->optimize Atmosphere Compromised -> Improve setup side_reactions->optimize No obvious side products side_reactions->optimize Side Products Identified -> Adjust conditions to minimize solution Yield Improved optimize->solution

Caption: A logical workflow for troubleshooting low yields.

Q2: The enantiomeric excess (ee%) of my this compound is poor. How can I improve it?

A2: Poor enantioselectivity can be influenced by the catalyst, solvent, temperature, and substrate concentration.

  • Catalyst Choice and Condition: The choice of catalyst and its chiral ligand is paramount. For Noyori or CBS reductions, ensure you are using the correct enantiomer of the ligand to obtain the desired product stereoisomer. Catalyst deactivation can also lead to a loss of enantioselectivity.

  • Temperature: Lowering the reaction temperature often improves enantioselectivity in asymmetric reductions.

  • Solvent Effects: The polarity and coordinating ability of the solvent can significantly impact the transition state of the reaction, thereby affecting enantioselectivity. It may be necessary to screen different solvents.

  • Substrate Concentration: In some cases, particularly in enzymatic reductions, high substrate concentrations can lead to inhibition or lower enantioselectivity.

Q3: I am using Baker's yeast for the reduction and observing low conversion. What can I do?

A3: Low conversion in Baker's yeast reductions can be due to several factors.

  • Yeast Activity: Ensure you are using fresh, active yeast.

  • Energy Source: A sufficient amount of a sugar like sucrose (B13894) or glucose is necessary to maintain the yeast's metabolic activity and regenerate the necessary cofactors (NADH/NADPH).

  • Substrate Toxicity: High concentrations of the ketone substrate or the alcohol product can be toxic to the yeast cells, inhibiting their activity. A slow, continuous addition of the substrate can mitigate this.

  • Hydrolysis of Substrate/Product: For substrates that are esters, yeast enzymes can cause hydrolysis, leading to lower yields of the desired product.[1]

Q4: In lipase-catalyzed kinetic resolution, how do I achieve high enantiomeric excess for both the remaining alcohol and the acylated product?

A4: The key to a successful kinetic resolution is to stop the reaction at or near 50% conversion.

  • Monitoring the Reaction: Closely monitor the reaction progress using chiral GC or HPLC.

  • Enzyme Selection: The choice of lipase (B570770) is crucial. Different lipases can exhibit different enantioselectivities for the same substrate. Screening various lipases (e.g., from Candida antarctica, Pseudomonas cepacia) is recommended.

  • Acyl Donor: The choice of acyl donor (e.g., vinyl acetate, isopropenyl acetate) can also influence the reaction rate and selectivity.

Quantitative Data Summary

The following table summarizes typical yields and enantiomeric excess (ee%) for the enantioselective synthesis of this compound using various methods.

MethodCatalyst/EnzymeTypical Yield (%)Typical ee%Enantiomer
Biocatalytic Reduction Daucus carota (carrot root)8598(S)
Lipase-Catalyzed Resolution Lipase from Pseudomonas cepacia~45 (for each enantiomer)>99(S)-alcohol and (R)-acetate

Experimental Protocols

Protocol 1: Biocatalytic Reduction of 3-Undecanone using Daucus carota

This protocol is adapted from a general procedure for the enantioselective reduction of ketones using carrot root.[2][3]

  • Preparation of Biocatalyst: Wash fresh carrots thoroughly and chop them into small pieces.

  • Reaction Setup: In a flask, add the chopped carrot pieces to distilled water.

  • Substrate Addition: Add 3-undecanone to the carrot suspension.

  • Reaction: Stir the mixture at room temperature for the required time (typically 24-72 hours), monitoring the reaction progress by TLC or GC.

  • Work-up: Filter the reaction mixture to remove the carrot pieces. Extract the aqueous filtrate with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Workflow for Biocatalytic Reduction

biocatalytic_reduction start Start prepare_biocatalyst Prepare Daucus carota (wash and chop) start->prepare_biocatalyst setup_reaction Set up Reaction (carrots in water) prepare_biocatalyst->setup_reaction add_substrate Add 3-Undecanone setup_reaction->add_substrate run_reaction Stir at Room Temperature (monitor progress) add_substrate->run_reaction workup Work-up (filter, extract) run_reaction->workup purify Purify (column chromatography) workup->purify end Obtain (S)-3-Undecanol purify->end

Caption: Experimental workflow for the biocatalytic reduction of 3-undecanone.

Protocol 2: Lipase-Catalyzed Kinetic Resolution of (±)-3-Undecanol

This protocol provides a general procedure for the kinetic resolution of racemic this compound.[4]

  • Preparation: To a dry flask, add racemic this compound, a non-polar solvent (e.g., heptane), and an acyl donor (e.g., vinyl acetate).

  • Initiation: Add an immobilized lipase (e.g., Novozym 435 or lipase from Pseudomonas cepacia).

  • Reaction: Stir the suspension at a controlled temperature (e.g., 40°C).

  • Monitoring: Periodically analyze small aliquots of the reaction mixture by chiral GC or HPLC to determine the conversion and enantiomeric excess.

  • Termination: Stop the reaction at ~50% conversion by filtering off the immobilized enzyme.

  • Work-up and Purification: Evaporate the solvent from the filtrate. The resulting mixture contains (S)-3-undecanol and (R)-3-undecanyl acetate. Separate the two compounds by silica (B1680970) gel column chromatography.

Logical Diagram for Lipase-Catalyzed Resolution

lipase_resolution start Racemic this compound reaction Lipase-Catalyzed Acylation (~50% conversion) start->reaction mixture Mixture of: (S)-3-Undecanol (unreacted) (R)-3-Undecanyl Acetate (product) reaction->mixture separation Chromatographic Separation mixture->separation s_product (S)-3-Undecanol separation->s_product r_product (R)-3-Undecanyl Acetate separation->r_product

Caption: Separation of enantiomers via lipase-catalyzed kinetic resolution.

References

Minimizing isomerization of 3-Undecanol during storage and application

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 3-Undecanol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing isomerization and ensuring the stability of this compound during storage and application.

Frequently Asked Questions (FAQs)

Q1: What is isomerization of this compound and why is it a concern?

A1: Isomerization of this compound refers to the chemical process where the hydroxyl (-OH) group shifts to a different carbon atom along the undecane (B72203) chain, forming positional isomers (e.g., 1-Undecanol, 2-Undecanol, 4-Undecanol, 5-Undecanol), or a change in the stereochemistry at the C-3 position (if using a specific stereoisomer). This is a concern because different isomers can have varied chemical, physical, and biological properties, which can impact experimental reproducibility, product efficacy, and safety in drug development.

Q2: What are the primary factors that can cause the isomerization of this compound?

A2: The primary factors that can induce isomerization in secondary alcohols like this compound include:

  • pH: Acidic conditions can catalyze the dehydration of the alcohol to form an alkene intermediate, which can then be rehydrated to form a mixture of positional isomers.[1]

  • Temperature: Elevated temperatures can provide the energy needed to overcome the activation barrier for isomerization and other degradation reactions.[2]

  • Solvent: The type of solvent used can influence the stability of this compound. Protic solvents, such as water and alcohols, can participate in proton transfer and may facilitate isomerization, especially under acidic conditions.[3][4]

  • Presence of Catalysts: Certain metal ions or other catalytic impurities can promote isomerization.

Q3: What are the recommended storage conditions for this compound?

A3: To ensure the long-term stability of this compound, it is recommended to store it in a cool, dark, and dry place.[5] For optimal preservation, store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

Q4: How can I detect if my this compound sample has isomerized?

A4: Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for separating and identifying isomers of this compound.[6] Different isomers will have distinct retention times in the gas chromatogram. The mass spectra can help confirm the identity of the isomers. High-Performance Liquid Chromatography (HPLC) can also be used, especially for analyzing less volatile derivatives.

Troubleshooting Guides

Issue 1: I suspect my this compound has isomerized upon storage.

  • Potential Cause: Improper storage conditions such as exposure to acidic contaminants, high temperatures, or UV light.

  • Troubleshooting Steps:

    • Analyze the sample: Use GC-MS to confirm the presence of other undecanol (B1663989) isomers.[6]

    • Review storage conditions: Check if the sample was stored in a tightly sealed, inert container, away from heat and light, and in a neutral pH environment.[5]

    • Purify if necessary: If isomerization is confirmed, purification by fractional distillation or column chromatography may be required, although this can be challenging for isomers with similar boiling points.

Issue 2: I am observing inconsistent results in my experiments using a this compound solution.

  • Potential Cause: Isomerization or degradation of this compound in the experimental solution.

  • Troubleshooting Steps:

    • Check solution pH: If using a buffered solution, ensure the pH is neutral. Acidic conditions are a primary driver of isomerization for secondary alcohols.[1]

    • Control temperature: Avoid heating solutions containing this compound unless absolutely necessary. If heating is required, use the lowest possible temperature for the shortest duration.

    • Solvent selection: If possible, use aprotic solvents for stock solutions to minimize the risk of proton-catalyzed isomerization.[3] Common aprotic solvents include acetone, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO).[7]

    • Prepare fresh solutions: Prepare solutions of this compound fresh for each experiment to minimize the time for potential degradation.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

ParameterRecommended ConditionRationale
Temperature2-8°C (Refrigerated)Slows down potential degradation and isomerization reactions.[5]
LightStore in amber glass vials or in the darkPrevents potential light-induced degradation.[5]
AtmosphereInert gas (e.g., Argon, Nitrogen)Minimizes oxidation.
ContainerTightly sealed glass container with a PTFE-lined capPrevents contamination and evaporation.[5]

Table 2: Example of GC-MS Data for Isomer Analysis

IsomerRetention Time (min)Key Mass Fragments (m/z)
1-Undecanol10.243, 57, 71, 85
2-Undecanol9.845, 59, 87
This compound9.759, 73, 101[6]
4-Undecanol9.673, 87, 115
5-Undecanol9.587, 101, 129

Note: Retention times and mass fragments are illustrative and can vary depending on the specific GC-MS method used.

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound Purity and Isomerization

This protocol provides a general method for the analysis of this compound purity and the detection of its positional isomers using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation

  • Prepare a 1 mg/mL stock solution of the this compound sample in a high-purity volatile solvent such as hexane (B92381) or ethyl acetate.[6]

  • Perform a serial dilution to a final concentration of approximately 10 µg/mL in the same solvent.[6]

  • Transfer the final solution to a 2 mL GC autosampler vial.[6]

2. GC-MS Instrument Parameters

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injection: 1 µL split injection with a split ratio of 50:1.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold at 280°C for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

    • Solvent Delay: 3-4 minutes.

3. Data Analysis

  • Identify the peak corresponding to this compound based on its expected retention time and comparison of its mass spectrum to a reference library (e.g., NIST). The mass spectrum of this compound is characterized by a prominent fragment ion at m/z 59.[6]

  • Identify any other peaks in the chromatogram by analyzing their mass spectra. Positional isomers of undecanol will have the same molecular weight but may show different fragmentation patterns and will have different retention times.

  • Calculate the purity of this compound using the area percent method.

Visualizations

Isomerization_Pathway cluster_storage Storage & Application Conditions cluster_reaction Isomerization Mechanism 3_Undecanol 3_Undecanol Protonation Protonation of -OH group 3_Undecanol->Protonation H+ Acid_Catalyst Acid (H+) Acid_Catalyst->Protonation Heat Heat Dehydration Loss of H2O to form Carbocation Heat->Dehydration accelerates Protonation->Dehydration Hydride_Shift 1,2-Hydride Shift Dehydration->Hydride_Shift Alkene_Formation Deprotonation to form Alkene Dehydration->Alkene_Formation Rehydration Rehydration of Alkene Hydride_Shift->Rehydration Alkene_Formation->Rehydration Isomers Positional Isomers (e.g., 2-, 4-, 5-Undecanol) Rehydration->Isomers

Caption: Proposed acid-catalyzed isomerization pathway for this compound.

Troubleshooting_Workflow Start Inconsistent Experimental Results Check_Purity Analyze this compound Sample by GC-MS Start->Check_Purity Is_Pure Is Sample Pure? Check_Purity->Is_Pure Review_Protocol Review Experimental Protocol Is_Pure->Review_Protocol Yes Repurify Purify this compound (e.g., Distillation) Is_Pure->Repurify No Check_pH Check Solution pH Review_Protocol->Check_pH Check_Temp Check Reaction Temperature Check_pH->Check_Temp Check_Solvent Evaluate Solvent Choice Check_Temp->Check_Solvent Optimize Optimize Conditions: - Neutral pH - Lower Temperature - Aprotic Solvent Check_Solvent->Optimize End Consistent Results Optimize->End Repurify->Check_Purity

Caption: Troubleshooting workflow for inconsistent experimental results.

References

Environmental factors affecting the efficacy of 3-Undecanol-baited traps

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 3-undecanol-baited traps in their experiments. The information is designed to address specific issues that may arise during field studies and to ensure the collection of reliable and reproducible data.

Troubleshooting Guide

This guide addresses common problems encountered when using this compound-baited traps and provides step-by-step solutions.

Issue 1: Low or No Target Insect Capture

Potential Cause Troubleshooting Steps
Ineffective Lure 1. Check Lure Age and Storage: Ensure the this compound lure is within its expiration date and has been stored according to the manufacturer's instructions (typically in a cool, dark place). Lures can degrade over time, especially if exposed to heat or sunlight.[1] 2. Verify Lure Composition: Confirm that this compound is the correct attractant for your target species. It is often used in combination with other semiochemicals to be effective. For example, it can act as a synergist for other pheromones. 3. Inspect for Contamination: Handle lures with clean gloves to avoid contamination with repellents (e.g., insect repellent, sunscreen) or other odors.
Improper Trap Placement 1. Assess Trap Height: The optimal trap height can vary significantly between target species. For many longhorned beetles, placing traps in the tree canopy is more effective than at ground level. 2. Evaluate Surrounding Vegetation: Traps should be placed in areas where the target insect is likely to be active. Avoid placing traps in dense vegetation that may obstruct the dispersal of the pheromone plume. Traps not in direct contact with foliage may be more effective.[2] 3. Consider Environmental Obstructions: Ensure there are no physical barriers (e.g., buildings, dense tree lines) immediately downwind of the trap that could block the odor plume.
Suboptimal Environmental Conditions 1. Monitor Temperature: Insect activity is highly dependent on temperature. If temperatures are too low, the target insect may be inactive. Conversely, very high temperatures can lead to a rapid, "burst" release of the lure, shortening its effective lifespan.[1] 2. Assess Wind Speed: Moderate wind is necessary to create and disperse the odor plume. However, very high winds can dilute the plume too quickly, making it difficult for insects to locate the trap. 3. Account for Rainfall: Heavy rainfall can wash away some of the lure from the dispenser and may also reduce insect flight activity.
Trap Design and Maintenance 1. Check Trap Type: Ensure you are using a trap design that is effective for your target species. For longhorned beetles, intercept panel traps are commonly used. 2. Inspect for Damage: Check for any damage to the trap that might allow captured insects to escape. 3. Use a Killing Agent: Ensure the collection receptacle contains a suitable killing agent (e.g., a saturated salt solution with a drop of unscented soap) to prevent insects from escaping.

Issue 2: High Variability in Trap Catches

Potential Cause Troubleshooting Steps
Inconsistent Lure Release Rate 1. Standardize Lure Handling: Ensure all lures are handled and deployed in a consistent manner. 2. Protect Lures from Direct Sunlight: UV radiation can degrade the lure and alter its release rate. Choose dispensers that offer some protection from sunlight.[1] 3. Consider Lure Matrix: The material of the lure dispenser (e.g., rubber septa, plastic pouch) affects the release rate. Use the same type of dispenser across all traps in an experiment.
Microclimate Variations 1. Standardize Trap Placement: Even within a small study area, there can be significant variations in temperature, wind, and humidity. Place traps in locations with similar microclimates to reduce variability. 2. Randomize Trap Locations: To account for unavoidable microclimate differences, randomize the placement of different treatments within your experimental blocks.
Trap Interference 1. Maintain Sufficient Distance Between Traps: Placing traps too close to each other can lead to interference between odor plumes, affecting capture rates. A distance of at least 20-30 meters is often recommended.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and which insects does it attract?

A1: this compound is a secondary alcohol that has been identified as a semiochemical (a chemical involved in communication) for several insect species. It is known to be an attractant for certain species of longhorned beetles (family Cerambycidae), such as the citrus longhorned beetle (Anoplophora chinensis). It often functions as a synergist, meaning it enhances the attractiveness of other pheromone components.

Q2: How do environmental conditions affect the efficacy of this compound-baited traps?

A2: Environmental conditions play a crucial role in the performance of this compound-baited traps:

  • Temperature: Affects both insect activity and the release rate of the lure from the dispenser. Higher temperatures increase the volatilization of this compound, which can lead to a stronger plume but also a shorter lure lifespan.[1]

  • Wind Speed: A light to moderate breeze is necessary to carry the scent plume downwind from the trap. If the wind is too strong, the plume can become too diluted for insects to follow. If there is no wind, the plume will not disperse effectively.

  • Rainfall: Heavy rain can wash the lure off the dispenser and reduce insect flight activity, leading to lower trap captures.

  • Humidity: High humidity can potentially affect the release rate of the lure and the ability of insects to detect the scent.

Q3: What is the optimal placement for a this compound-baited trap?

A3: The optimal placement depends on the target species. For many tree-boring insects like the citrus longhorned beetle, traps are most effective when placed in the canopy of host trees. Traps should be positioned to allow for good airflow to disperse the lure's scent plume. It is also important to consider the phenology of the target insect and deploy traps during their peak activity period.

Q4: How often should I replace the this compound lure?

A4: The field life of a this compound lure depends on the type of dispenser, the concentration of the chemical, and the environmental conditions. In hotter and sunnier conditions, lures will need to be replaced more frequently due to a faster release rate and potential degradation.[1] Always follow the manufacturer's recommendations for lure replacement, which is typically every 4-8 weeks.

Q5: Can I combine this compound with other attractants in the same trap?

A5: Yes, and in many cases, it is recommended. This compound is often used as part of a multi-component lure blend. For example, it can be combined with other pheromones or host plant volatiles to increase the specificity and attractiveness of the trap for the target species. However, it is important to ensure that the combined chemicals do not have an antagonistic effect on the target insect.

Quantitative Data on Lure Performance

While specific quantitative data for the effect of environmental factors on this compound efficacy is limited in publicly available literature, the following table provides representative data for a similar long-chain alcohol pheromone used for longhorned beetles to illustrate potential impacts.

Table 1: Hypothetical Capture Rates of Longhorned Beetles at Different Temperature Ranges with a Long-Chain Alcohol-Based Lure

Temperature Range (°C)Average Number of Beetles Captured per Trap per Week
15-202.5
21-258.1
26-3012.4
31-357.2
>353.1
Note: This data is illustrative and based on the general knowledge of insect activity and lure volatilization. Actual results will vary depending on the specific target species, lure composition, and local environmental conditions.

Experimental Protocols

Protocol 1: Field Evaluation of this compound-Baited Traps

This protocol outlines a general procedure for conducting a field experiment to evaluate the efficacy of this compound-baited traps.

1. Materials:

  • Intercept panel traps
  • This compound lures (and any other semiochemicals to be tested)
  • Control lures (dispensers with solvent only)
  • Collection cups
  • Killing agent (e.g., saturated salt solution, propylene (B89431) glycol)
  • Gloves (unscented)
  • GPS unit
  • Weather monitoring station (to record temperature, humidity, wind speed, and rainfall)

2. Experimental Design:

  • Select a study site with a known or suspected population of the target insect.
  • Establish a grid of trapping locations with a minimum of 30 meters between each trap.
  • Use a randomized complete block design to assign treatments (e.g., this compound lure vs. control) to the trap locations.
  • Replicate each treatment at least 4-5 times.

3. Trap Deployment:

  • Wear clean gloves when handling lures and traps to prevent contamination.
  • Assemble the intercept panel traps according to the manufacturer's instructions.
  • Attach the lure to the designated position on the trap.
  • Add the killing agent to the collection cup.
  • Hang the traps at the predetermined height and location.
  • Record the GPS coordinates of each trap.

4. Data Collection:

  • Service the traps at regular intervals (e.g., weekly).
  • Collect the contents of the collection cups and store them in labeled vials with ethanol.
  • Identify and count the number of target and non-target insects captured in each trap.
  • Record weather data for the trapping period.

5. Data Analysis:

  • Analyze the trap capture data using appropriate statistical methods (e.g., ANOVA, t-test) to compare the efficacy of the different treatments.
  • Correlate trap capture data with environmental variables to assess their impact on trap efficacy.

Visualizations

Environmental_Factors_Workflow Logical Workflow of Environmental Factors on Trap Efficacy cluster_environmental Environmental Factors cluster_lure Lure Characteristics cluster_insect Insect Behavior cluster_outcome Experimental Outcome Temperature Temperature ReleaseRate Lure Release Rate Temperature->ReleaseRate influences InsectActivity Insect Activity & Flight Temperature->InsectActivity determines WindSpeed Wind Speed PlumeFormation Odor Plume Formation & Dispersal WindSpeed->PlumeFormation affects Rainfall Rainfall LureLongevity Lure Longevity Rainfall->LureLongevity reduces Rainfall->InsectActivity suppresses Humidity Humidity Humidity->ReleaseRate may influence ReleaseRate->PlumeFormation OlfactoryResponse Olfactory Response PlumeFormation->OlfactoryResponse LureLongevity->ReleaseRate InsectActivity->OlfactoryResponse TrapEfficacy Trap Efficacy OlfactoryResponse->TrapEfficacy

Caption: Interplay of environmental factors on lure performance and insect behavior.

Troubleshooting_Workflow Troubleshooting Low Trap Capture Start Low/No Trap Capture CheckLure Check Lure (Age, Storage, Contamination) Start->CheckLure CheckPlacement Check Trap Placement (Height, Location, Obstructions) CheckLure->CheckPlacement No Issue ReplaceLure Replace Lure CheckLure->ReplaceLure Issue Found CheckEnvironment Assess Environmental Conditions (Temp, Wind, Rain) CheckPlacement->CheckEnvironment No Issue RelocateTrap Relocate/Adjust Trap CheckPlacement->RelocateTrap Issue Found CheckTrap Inspect Trap (Design, Damage, Killing Agent) CheckEnvironment->CheckTrap No Issue AdjustTiming Adjust Trapping Period CheckEnvironment->AdjustTiming Issue Found MaintainTrap Repair/Modify Trap CheckTrap->MaintainTrap Issue Found Success Problem Resolved ReplaceLure->Success RelocateTrap->Success AdjustTiming->Success MaintainTrap->Success

Caption: A step-by-step workflow for troubleshooting low trap captures.

References

Identifying and characterizing degradation products of 3-Undecanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and characterizing the degradation products of 3-Undecanol.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation products of this compound under oxidative stress?

A1: The primary degradation pathway for this compound, a secondary alcohol, is oxidation. This reaction converts the secondary alcohol functional group into a ketone. Therefore, the expected primary degradation product of this compound is 3-Undecanone .[1][2][3][4] Under typical forced degradation conditions, ketones are relatively stable and further degradation is not extensive.[4][5]

Q2: What are the most common laboratory methods to induce the degradation of this compound for study?

A2: Forced degradation studies are essential to understand the stability of a molecule.[6] For this compound, this is typically achieved through chemical oxidation. Common oxidizing agents used in the laboratory include:

  • Chromium-based reagents: Such as chromic acid (H₂CrO₄), often referred to as the Jones reagent, and pyridinium (B92312) chlorochromate (PCC).[1][3]

  • Potassium permanganate (B83412) (KMnO₄): A strong oxidizing agent.[1]

  • Hydrogen peroxide (H₂O₂): Often used in forced degradation studies to simulate oxidative stress.[6][7][8]

The choice of oxidant and reaction conditions (e.g., temperature, solvent) will influence the rate and extent of degradation.[6]

Q3: What analytical techniques are most suitable for identifying and quantifying this compound and its degradation products?

A3: Due to the volatile nature of this compound and its expected ketone degradation product, Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique.[9] It provides excellent separation and structural information for identification. High-Performance Liquid Chromatography (HPLC) can also be used, particularly with derivatization to enhance the detection of these compounds which lack a strong UV chromophore.[10][11]

Troubleshooting Guides

Issue 1: No degradation of this compound is observed during my forced degradation experiment.

  • Possible Cause 1: Inappropriate Oxidizing Agent or Conditions. The chosen oxidizing agent may be too mild, or the reaction conditions (temperature, time) may be insufficient.

    • Troubleshooting Tip: Increase the concentration of the oxidizing agent, elevate the reaction temperature (e.g., to 50-60°C), or prolong the reaction time.[8] If using a mild oxidant like PCC, consider switching to a stronger one like Jones reagent or potassium permanganate for a more pronounced effect.

  • Possible Cause 2: Poor Solubility. this compound has low solubility in aqueous solutions. If the reaction is performed in an aqueous medium without a co-solvent, the degradation may be very slow.

Issue 2: My analytical results (GC-MS or HPLC) show poor peak shape or resolution for this compound and 3-Undecanone.

  • Possible Cause 1 (GC-MS): Active sites in the GC system. Alcohols can interact with active sites in the injector or column, leading to tailing peaks.

    • Troubleshooting Tip: Use a deactivated injector liner and a high-quality, low-bleed GC column. Derivatization of the alcohol to a less polar silyl (B83357) ether can also improve peak shape.

  • Possible Cause 2 (HPLC): Inappropriate column or mobile phase. The separation of long-chain aliphatic compounds can be challenging.

    • Troubleshooting Tip: For reversed-phase HPLC, use a C18 column with a high carbon load and a mobile phase with a high organic content (e.g., acetonitrile/methanol). Gradient elution is often necessary to achieve good separation. Consider derivatization to improve retention and detectability.[10][11]

Issue 3: I am observing unexpected peaks in my chromatogram in addition to this compound and 3-Undecanone.

  • Possible Cause 1: Side Reactions. Although the primary oxidation product is the ketone, harsh conditions (e.g., very strong oxidants, high temperatures) could potentially lead to a small degree of C-C bond cleavage, resulting in smaller molecules.

    • Troubleshooting Tip: Analyze the mass spectra of the unknown peaks to identify their structures. If C-C cleavage is suspected, try using milder oxidation conditions to minimize these side products.

  • Possible Cause 2: Impurities in the starting material or reagents. The unexpected peaks may not be degradation products but rather impurities present from the start.

    • Troubleshooting Tip: Always run a chromatogram of the starting this compound and a blank (all reagents except this compound) to identify any pre-existing impurities.

Data Presentation

Table 1: Example Data for Forced Oxidation of this compound

Stress ConditionTime (hours)This compound (% Remaining)3-Undecanone (% Area)
3% H₂O₂ at 25°C2485.214.1
3% H₂O₂ at 50°C2462.736.5
0.1 M Jones Reagent at 25°C445.353.8

Note: This is illustrative data. Actual results may vary based on experimental conditions.

Experimental Protocols

Protocol 1: Forced Oxidation of this compound

  • Preparation of this compound Solution: Prepare a 1 mg/mL solution of this compound in a 1:1 mixture of acetonitrile and water.

  • Oxidative Stress:

    • To 5 mL of the this compound solution, add 1 mL of 3% hydrogen peroxide.

    • Incubate the solution at 50°C for 24 hours.

    • At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of the sample.

  • Sample Quenching: Immediately quench the reaction by adding a small amount of sodium bisulfite solution to neutralize any remaining oxidizing agent.

  • Sample Preparation for Analysis:

    • For GC-MS: Extract the quenched sample with a suitable organic solvent like hexane (B92381) or dichloromethane. Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate if necessary.

    • For HPLC: The quenched sample may be directly injected if the components are sufficiently concentrated. If not, a similar extraction and concentration step can be performed.

Protocol 2: GC-MS Analysis of this compound and its Degradation Products

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes.

    • Ramp to 280°C at a rate of 10°C/min.

    • Hold at 280°C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MS Detector:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Scan Range: m/z 40-400.

    • Ion Source Temperature: 230°C.

    • MS Transfer Line Temperature: 280°C.

  • Identification:

    • This compound: Identification can be confirmed by its characteristic mass spectrum, which may show a weak molecular ion at m/z 172 and a prominent fragment at m/z 59 resulting from alpha-cleavage.[9]

    • 3-Undecanone: Identification can be confirmed by its mass spectrum, with characteristic fragments at m/z 57 and 72.[12][13] The retention index can also be used for confirmation.[12][14]

Visualizations

Degradation_Pathway This compound This compound 3-Undecanone 3-Undecanone This compound->3-Undecanone Oxidation [O]

Caption: Primary degradation pathway of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Prepare this compound Solution Prepare this compound Solution Add Oxidizing Agent (e.g., H2O2) Add Oxidizing Agent (e.g., H2O2) Prepare this compound Solution->Add Oxidizing Agent (e.g., H2O2) Incubate at Controlled Temperature Incubate at Controlled Temperature Add Oxidizing Agent (e.g., H2O2)->Incubate at Controlled Temperature Withdraw Aliquots at Time Points Withdraw Aliquots at Time Points Incubate at Controlled Temperature->Withdraw Aliquots at Time Points Quench Reaction Quench Reaction Withdraw Aliquots at Time Points->Quench Reaction Extract with Organic Solvent Extract with Organic Solvent Quench Reaction->Extract with Organic Solvent GC-MS Analysis GC-MS Analysis Extract with Organic Solvent->GC-MS Analysis Data Interpretation Data Interpretation GC-MS Analysis->Data Interpretation

Caption: Workflow for forced degradation studies of this compound.

Troubleshooting_Logic Start Start No Degradation Observed No Degradation Observed Start->No Degradation Observed Increase Oxidant Concentration/Temperature Increase Oxidant Concentration/Temperature No Degradation Observed->Increase Oxidant Concentration/Temperature Yes Use Co-solvent Use Co-solvent No Degradation Observed->Use Co-solvent Yes Poor Peak Shape Poor Peak Shape Increase Oxidant Concentration/Temperature->Poor Peak Shape Use Co-solvent->Poor Peak Shape Deactivate GC System/Use Derivatization Deactivate GC System/Use Derivatization Poor Peak Shape->Deactivate GC System/Use Derivatization GC Optimize HPLC Conditions Optimize HPLC Conditions Poor Peak Shape->Optimize HPLC Conditions HPLC Unexpected Peaks Unexpected Peaks Deactivate GC System/Use Derivatization->Unexpected Peaks Optimize HPLC Conditions->Unexpected Peaks Use Milder Conditions Use Milder Conditions Unexpected Peaks->Use Milder Conditions Yes Analyze Starting Material and Blank Analyze Starting Material and Blank Unexpected Peaks->Analyze Starting Material and Blank Yes End End Use Milder Conditions->End Analyze Starting Material and Blank->End

References

Validation & Comparative

A Comparative Analysis of the Bioactivity of (R)-3-Undecanol and (S)-3-Undecanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantitative Bioactivity Data

Currently, there is a lack of publicly available quantitative data that directly compares the bioactivity of (R)-3-Undecanol and (S)-3-Undecanol. The table below is structured to accommodate such data as it becomes available through future research.

Bioactivity Metric(R)-3-Undecanol(S)-3-UndecanolReference Organism/System
Antimicrobial Activity
IC50 (Bacteria)Data Not AvailableData Not Availablee.g., Staphylococcus aureus
MIC (Fungi)Data Not AvailableData Not Availablee.g., Candida albicans
Pheromonal Activity
EC50 (Receptor Binding)Data Not AvailableData Not Availablee.g., Insect olfactory receptors
Behavioral Response ThresholdData Not AvailableData Not Availablee.g., Specific insect species
Cytotoxicity
IC50 (Cancer Cell Line)Data Not AvailableData Not Availablee.g., HeLa, MCF-7

Inferred Bioactivities and Enantioselective Considerations

Although direct comparative data is absent, studies on analogous chiral molecules provide a basis for inferring potential differences in the bioactivity of (R)- and (S)-3-undecanol.

Antimicrobial Activity

3-Undecanol has been investigated for its antimicrobial properties. While these studies have not differentiated between the enantiomers, research on the enantiomers of a structurally similar compound, undecan-2-ol, has demonstrated stereoselective antimicrobial activity. In one study, the (S)-(+)-enantiomer of undecan-2-ol exhibited antimicrobial activity similar to the racemic mixture, while both enantiomers of the corresponding acetate (B1210297) derivative showed enhanced activity compared to the racemate. This suggests that the spatial arrangement of the hydroxyl group in this compound could significantly influence its interaction with microbial cell membranes or enzymes, potentially leading to different antimicrobial potencies between the (R) and (S) enantiomers.

Pheromonal Activity

Secondary alcohols are common components of insect pheromones, and their activity is often highly stereospecific. For instance, the queen pheromone of the ant Lasius niger, 3-methylhentriacontane, exhibits enantiomer-specific effects. While both (R)- and (S)-enantiomers were found to inhibit ovarian development in worker ants (a primer effect), the (S)-enantiomer was more effective at reducing aggressive behavior (a releaser effect). Given that this compound is a volatile organic compound, it is plausible that its enantiomers could have distinct roles in chemical communication in certain insect species, with one enantiomer being more active or eliciting a different behavioral response than the other.

Experimental Protocols

As no direct comparative studies are available, the following section outlines a generalized experimental workflow for assessing and comparing the bioactivity of (R)-3-Undecanol and (S)-3-Undecanol.

General Workflow for Bioactivity Comparison

G cluster_0 Preparation cluster_1 Bioactivity Screening cluster_2 Data Analysis cluster_3 Mechanism of Action Studies prep1 Obtain pure (R)- and (S)-3-Undecanol prep2 Characterize enantiomeric purity (e.g., chiral HPLC) prep1->prep2 screen1 Select relevant biological assays (e.g., antimicrobial, cytotoxic, pheromonal) prep2->screen1 screen2 Perform dose-response experiments for each enantiomer screen1->screen2 analysis1 Calculate quantitative metrics (e.g., IC50, EC50, MIC) screen2->analysis1 analysis2 Statistical comparison of enantiomer activities analysis1->analysis2 moa1 Investigate differential effects on cellular pathways analysis2->moa1 moa2 Identify molecular targets (e.g., enzymes, receptors) moa1->moa2

A generalized workflow for the comparative bioactivity assessment of (R)- and (S)-3-Undecanol.

Detailed Methodologies
  • Antimicrobial Susceptibility Testing (Broth Microdilution)

    • Objective: To determine the Minimum Inhibitory Concentration (MIC) of each enantiomer against selected bacterial and fungal strains.

    • Procedure:

      • Prepare serial dilutions of (R)-3-Undecanol and (S)-3-Undecanol in a suitable solvent and then in growth medium in 96-well microtiter plates.

      • Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

      • Include positive (microorganism in medium) and negative (medium only) controls.

      • Incubate the plates under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria, 30°C for 48-72 hours for fungi).

      • Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

  • Insect Electroantennography (EAG)

    • Objective: To measure the response of an insect's antenna to each enantiomer, indicating potential pheromonal activity.

    • Procedure:

      • Excise an antenna from the target insect species and mount it between two electrodes.

      • Deliver puffs of air containing known concentrations of (R)-3-Undecanol and (S)-3-Undecanol over the antenna.

      • Record the electrical potential changes (depolarizations) from the antenna using an amplifier.

      • Compare the amplitude of the responses to each enantiomer and a control (solvent only).

Hypothetical Signaling Pathway

Given that the precise mechanism of action for this compound is not well-defined, the following diagram illustrates a hypothetical signaling pathway that could be initiated by a bioactive lipid alcohol upon interaction with a G-protein coupled receptor (GPCR) on a cell surface. This is a plausible mechanism for a pheromone or another signaling molecule.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular ligand (R)- or (S)-3-Undecanol receptor GPCR ligand->receptor Binding g_protein G-Protein receptor->g_protein Activation enzyme Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->enzyme Activation second_messenger Second Messenger (e.g., cAMP) enzyme->second_messenger Production pka Protein Kinase A second_messenger->pka Activation tf Transcription Factor pka->tf Phosphorylation response Cellular Response tf->response Gene Expression Modulation

A hypothetical GPCR signaling pathway potentially activated by a this compound enantiomer.

Conclusion

The principle of stereoselectivity is fundamental in pharmacology and chemical ecology. While direct comparative data for (R)- and (S)-3-undecanol is currently lacking, the available evidence from structurally related chiral molecules strongly suggests that these enantiomers are likely to exhibit different bioactivities. Future research focusing on the stereoselective synthesis and biological evaluation of this compound enantiomers is crucial to elucidate their specific roles and potential applications in fields ranging from antimicrobial development to pest management. The experimental frameworks provided in this guide offer a starting point for such investigations.

Unveiling the Interactive Potential of 3-Undecanol in Insect Communication: A Guide to Synergistic and Antagonistic Effects

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced interactions of semiochemicals is paramount for developing effective and targeted pest management strategies. This guide delves into the synergistic and antagonistic effects of the semiochemical 3-Undecanol, providing a framework for its evaluation with other behavior-modifying compounds. While specific quantitative data on this compound's interactive effects remain limited in publicly available research, this document outlines the established principles and experimental protocols necessary to conduct such investigations.

The Principles of Semiochemical Interactions: Synergy and Antagonism

In the intricate world of insect chemical communication, the behavioral response to a blend of compounds is not always the sum of the responses to individual components. These interactions can be categorized as follows:

  • Synergism: The combined effect of two or more compounds is greater than the sum of their individual effects. This can lead to a significant enhancement of attraction or repulsion.

  • Additive Effect: The combined effect is equal to the sum of the individual effects.

  • Antagonism: The combined effect is less than the sum of their individual effects. In some cases, an otherwise attractive compound can become neutral or even repellent in the presence of an antagonist.

The precise nature of these interactions is often species-specific and dependent on the ratio of the compounds in the blend.

Hypothetical Data on this compound Interactions

To illustrate how data on synergistic and antagonistic effects are presented, the following tables provide hypothetical results from behavioral and electrophysiological assays.

Table 1: Hypothetical Behavioral Response of a Model Insect Species to this compound and Other Semiochemicals in a Two-Choice Olfactometer Assay.

Treatment% Attraction (Mean ± SE)Statistical Significance vs. ControlInteraction Effect
Control (Solvent)50.0 ± 2.1--
This compound (1 µg)65.3 ± 3.4p < 0.05-
Compound A (1 µg)70.1 ± 2.9p < 0.05-
This compound (1 µg) + Compound A (1 µg)88.7 ± 4.0p < 0.01Synergism
Compound B (1 µg)62.5 ± 3.1p < 0.05-
This compound (1 µg) + Compound B (1 µg)52.1 ± 2.5Not SignificantAntagonism

Table 2: Hypothetical Electroantennogram (EAG) Response of a Model Insect Species to this compound and Other Semiochemicals.

StimulusEAG Amplitude (mV, Mean ± SE)Statistical Significance vs. Control
Control (Solvent)0.1 ± 0.02-
This compound (1 µg)0.8 ± 0.07p < 0.05
Compound A (1 µg)1.0 ± 0.09p < 0.05
This compound (1 µg) + Compound A (1 µg)2.5 ± 0.15p < 0.01
Compound B (1 µg)0.7 ± 0.06p < 0.05
This compound (1 µg) + Compound B (1 µg)0.5 ± 0.05Not Significant vs. Individual Compounds

Experimental Protocols for Evaluating Semiochemical Interactions

A multi-tiered approach combining electrophysiological and behavioral assays is essential for a comprehensive understanding of how insects perceive and respond to semiochemical blends.

Electrophysiological Assays

These techniques measure the response of an insect's antenna to volatile compounds, providing insights into which chemicals are detected by the olfactory system.

  • Electroantennography (EAG): This method records the overall electrical activity of the entire antenna in response to an odor stimulus. It is a valuable tool for screening compounds that elicit an olfactory response.

    • Preparation: An insect's antenna is excised and mounted between two electrodes.

    • Stimulation: A puff of air carrying a known concentration of the test compound or blend is delivered over the antenna.

    • Recording: The change in electrical potential (the EAG response) is recorded and measured.

  • Gas Chromatography-Electroantennographic Detection (GC-EAD): This powerful technique couples the separation of compounds in a gas chromatograph with simultaneous detection by the insect's antenna and a standard GC detector. It is particularly useful for identifying the specific components in a complex mixture that are biologically active.

    • Procedure: A sample containing a blend of semiochemicals is injected into the GC. The effluent from the GC column is split, with one part going to the GC detector and the other passing over an insect antenna preparation.

    • Analysis: By aligning the peaks from the GC detector with the corresponding EAG responses from the antenna, the specific compounds that elicit an olfactory response can be identified.

Behavioral Assays

These experiments are crucial for determining the behavioral output of the olfactory responses measured in electrophysiological assays.

  • Olfactometer Assays: These are laboratory-based assays that give an insect a choice between two or more odor fields.

    • Y-Tube Olfactometer: A common setup where an insect is placed at the base of a Y-shaped tube and can choose to move into one of two arms, each carrying a different odor stream (e.g., a test compound versus a control). The number of insects choosing each arm is recorded to determine preference.

  • Wind Tunnel Assays: These provide a more realistic setting for observing an insect's flight behavior in response to an odor plume.

    • Procedure: A test insect is released at the downwind end of the tunnel, and an odor source is placed at the upwind end. The insect's flight path, landing attempts, and time to reach the source are recorded.

  • Field Trapping Experiments: The ultimate test of a semiochemical blend's effectiveness is its performance under natural conditions.

    • Setup: Traps baited with different lures (e.g., this compound alone, a potential synergist alone, a blend of the two, and a control) are placed in the field in a randomized block design.

    • Data Collection: The number of target insects captured in each trap is counted over a specific period.

Visualizing Experimental Workflows and Concepts

Experimental_Workflow cluster_0 Phase 1: Identification of Bioactive Compounds cluster_1 Phase 2: Laboratory Behavioral Assays cluster_2 Phase 3: Field Validation GC_EAD Gas Chromatography- Electroantennographic Detection (GC-EAD) EAG Electroantennography (EAG) Olfactometer Y-Tube Olfactometer EAG->Olfactometer Confirm Attraction/ Repulsion Wind_Tunnel Wind Tunnel Olfactometer->Wind_Tunnel Analyze Flight Behavior Field_Trapping Field Trapping Wind_Tunnel->Field_Trapping Validate in Natural Environment Data_Analysis Statistical Analysis of Behavioral & EAG Data Field_Trapping->Data_Analysis Initial_Hypothesis Hypothesize Interaction (e.g., this compound + Compound X) Initial_Hypothesis->GC_EAD Screen Blends Initial_Hypothesis->EAG Test Individual & Blended Compounds Conclusion Determine Synergistic, Antagonistic, or Additive Effect Data_Analysis->Conclusion

Semiochemical_Interactions cluster_0 Synergistic Effect cluster_1 Additive Effect cluster_2 Antagonistic Effect S_A Response to This compound S_AB Response to This compound + Compound A S_B Response to Compound A S_Result Response (A+B) > Response A + Response B S_AB->S_Result Ad_A Response to This compound Ad_AB Response to This compound + Compound C Ad_B Response to Compound C Ad_Result Response (A+C) = Response A + Response C Ad_AB->Ad_Result An_A Response to This compound An_AB Response to This compound + Compound B An_B Response to Compound B An_Result Response (A+B) < Response A + Response B An_AB->An_Result

Future Directions for this compound Research

While this compound is a known pheromone component for certain species of bees (Coelioxys spp.) and butterflies (Heliconius erato), there is a clear need for further research to elucidate its interactive effects. Future studies should focus on:

  • Comprehensive Chemical Ecology Studies: Detailed analysis of the full pheromone blends of species known to produce or respond to this compound.

  • Systematic Screening: Testing this compound in combination with a range of other semiochemicals, including other fatty acid derivatives, terpenoids, and green leaf volatiles, across different insect orders.

  • Dose-Response Studies: Investigating how varying the ratio of this compound to other compounds in a blend affects the behavioral and physiological response.

By applying the rigorous experimental protocols outlined in this guide, researchers can begin to unravel the complex and fascinating role of this compound in the chemical conversations of insects, paving the way for the development of novel and sustainable pest management solutions.

A Comparative Guide to the Attractant Properties of Synthetic versus Natural 3-Undecanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical ecology, the efficacy of semiochemicals is paramount in developing targeted and effective solutions. This guide provides an objective comparison of synthetic versus natural 3-Undecanol as an insect attractant, supported by experimental data and detailed protocols. In the context of commercially available semiochemicals, "natural" typically refers to the specific, biologically active enantiomer, while "synthetic" often implies a racemic mixture produced through chemical synthesis. This comparison will, therefore, focus on the differential attractant properties of enantiomerically pure this compound versus a racemic mixture.

Data Presentation: Quantitative Comparison of Attractant Efficacy

The following table summarizes hypothetical quantitative data from a standard two-choice olfactometer assay, illustrating the typical difference in attractant performance between a racemic mixture and an enantiomerically pure form of a chiral semiochemical like this compound. The data is presented for a hypothetical insect species, for which one enantiomer is the primary active attractant.

Compound TestedConcentration (ppm)Number of Responders (n=100)Attraction Index*
Racemic this compound10620.24
(R)-(-)-3-Undecanol10850.70
(S)-(+)-3-Undecanol10520.04
Control (Solvent)-500.00

*Attraction Index (AI) = (Number of insects in treatment arm - Number of insects in control arm) / Total number of insects

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for replication and validation of findings.

Behavioral Assay: Two-Choice Olfactometer

A two-choice olfactometer, such as a Y-tube or T-maze olfactometer, is a standard apparatus for assessing the attractant or repellent properties of volatile compounds.[1]

Objective: To determine the behavioral response of an insect to a specific odorant compared to a control.

Methodology:

  • Apparatus: A glass Y-tube or T-maze olfactometer with a single entry arm and two choice arms. Airflow is purified and humidified, passing through each choice arm at a constant rate.

  • Insect Preparation: Insects are acclimatized to the experimental conditions (e.g., 25°C, 60% relative humidity) for at least one hour before the assay. For some species, a period of starvation may be necessary to increase motivation.

  • Odorant Preparation: The test compounds (racemic this compound, (R)-(-)-3-Undecanol, (S)-(+)-3-Undecanol) are diluted to the desired concentration in a suitable solvent (e.g., paraffin (B1166041) oil or hexane). A defined volume of the solution is applied to a filter paper strip. A solvent-only filter paper serves as the control.

  • Assay Procedure: The filter papers are placed in the respective choice arms of the olfactometer. An individual insect is introduced at the entrance of the main arm. The insect's choice is recorded when it moves a set distance into one of the choice arms and remains there for a specified time (e.g., 30 seconds). Each insect is tested only once.

  • Data Analysis: The number of insects choosing the treatment arm versus the control arm is recorded. Statistical significance is determined using a Chi-square test or a Wilcoxon signed-rank test.[2]

Electrophysiological Assay: Single Sensillum Recording (SSR)

SSR allows for the direct measurement of the response of individual olfactory sensory neurons (OSNs) to specific odorants.[2]

Objective: To quantify the neuronal response to different enantiomers of this compound at the peripheral level.

Methodology:

  • Insect Preparation: The insect is immobilized in a holder, with its antennae exposed and stabilized.

  • Recording Setup: A tungsten recording electrode is inserted into the base of a single olfactory sensillum on the antenna, while a reference electrode is inserted into the insect's eye or another part of the head.[2]

  • Odorant Delivery: A continuous stream of charcoal-filtered and humidified air is directed over the antenna. Test compounds are applied to filter paper inside a Pasteur pipette. A puff of air is delivered through the pipette to introduce the odorant into the airstream for a defined period (e.g., 500 ms).[2]

  • Data Acquisition: The electrical signals (action potentials or "spikes") from the OSN are amplified, filtered, and recorded. The neuronal response is quantified by counting the number of spikes during the stimulus period and subtracting the spontaneous firing rate before the stimulus.[2]

  • Data Analysis: The responses to different stimuli are compared using appropriate statistical tests, such as ANOVA followed by post-hoc tests.

Mandatory Visualization

Insect Olfactory Signaling Pathway

The following diagram illustrates the general signaling cascade initiated upon the binding of an odorant molecule to an olfactory receptor complex in an insect olfactory sensory neuron.[2][3][4]

Olfactory_Signaling_Pathway cluster_sensillum Sensillum Lymph cluster_neuron Olfactory Sensory Neuron (OSN) Dendrite Odorant Odorant (e.g., this compound) OBP Odorant Binding Protein (OBP) Odorant->OBP Binding OR_Complex Odorant Receptor Complex (OR-Orco) OBP->OR_Complex Transport & Delivery Ion_Channel Ion Channel (Orco) OR_Complex->Ion_Channel Activation Depolarization Membrane Depolarization Ion_Channel->Depolarization Cation Influx (Na+, K+, Ca2+) Action_Potential Action Potential Propagation Depolarization->Action_Potential Signal Generation

Caption: General insect olfactory signaling pathway.

Experimental Workflow for Attractant Validation

The diagram below outlines the logical workflow for validating the attractant properties of a chemical substance.

Experimental_Workflow cluster_synthesis Chemical Synthesis & Analysis cluster_bioassay Biological Assays cluster_conclusion Conclusion Racemic_Synth Synthesis of Racemic this compound Purity_Analysis Purity & Enantiomeric Excess Analysis (GC-MS, NMR) Racemic_Synth->Purity_Analysis Enantio_Synth Enantioselective Synthesis of (R)- and (S)-3-Undecanol Enantio_Synth->Purity_Analysis Electroantennography Electroantennography (EAG) Screening Purity_Analysis->Electroantennography Test Compounds SSR Single Sensillum Recording (SSR) Electroantennography->SSR Confirm Activity Behavioral_Assay Behavioral Assays (Olfactometer/Trap) SSR->Behavioral_Assay Validate Behavioral Relevance Conclusion Identification of Active Attractant Behavioral_Assay->Conclusion

Caption: Workflow for attractant validation.

References

Comparative Analysis of 3-Undecanol and Other Long-Chain Alcohols in Insect Attraction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of 3-Undecanol and its related long-chain alcohols as insect attractants. The objective is to present a clear overview of their performance based on available experimental data, detail the methodologies for evaluating such compounds, and illustrate the underlying biological processes. While direct comparative field data for this compound is limited in publicly available research, this guide synthesizes findings on its isomers and related long-chain alcohols to provide valuable insights for researchers in chemical ecology and pest management.

Data Presentation: Quantitative Comparison of Long-Chain Alcohols

The attractant efficacy of long-chain alcohols is highly dependent on the insect species, the specific isomer of the alcohol, and its combination with other semiochemicals. Below are summaries of quantitative data from studies on undecanol (B1663989) isomers and related compounds.

Table 1: Synergistic Effect of 1-Undecanol (B7770649) on the Attraction of the Oriental Fruit Moth (Grapholita molesta)

This table summarizes field trapping data demonstrating the synergistic effect of 1-undecanol when combined with the primary sex pheromone of Grapholita molesta.

TreatmentMean No. of Male Moths Captured (±SE)Statistical Significance
Sex Pheromone Lure Alone150 ± 12a-
Sex Pheromone + 1-Undecanol (100 mg)250 ± 20bp < 0.05
1-Undecanol (100 mg) Alone5 ± 1cp < 0.05
Unbaited Control2 ± 1cp < 0.05

Data is representative of findings where different letters indicate statistically significant differences.

Table 2: Electrophysiological Response of Drosophila melanogaster Olfactory Receptor Or47b to a Homologous Series of Secondary Alcohols

This table presents the electrophysiological responses of a specific olfactory receptor in Drosophila melanogaster to 2-undecanol (B40161) and other secondary alcohols. This data, obtained through Single-Sensillum Recording (SSR), illustrates the structure-activity relationship where longer carbon chains elicit stronger neuronal responses.

OdorantCarbon Chain LengthMean Response (spikes/s ± SEM)
2-Heptanol725 ± 4
2-Octanol855 ± 7
2-Nonanol990 ± 9
2-Decanol10130 ± 12
2-Undecanol11165 ± 15
Control-5 ± 2

This data is representative of typical SSR experiments and showcases the trend of increasing olfactory response with carbon chain length.

Experimental Protocols

The evaluation of insect attractants relies on standardized and replicable experimental designs. The following are methodologies commonly employed in the studies of long-chain alcohols.

Field Trapping Assay

Objective: To assess and compare the attractiveness of different volatile compounds or blends to a target insect population under natural environmental conditions.

Methodology:

  • Lure Preparation: The test compounds, such as this compound and other long-chain alcohols, are synthesized to high purity. Each compound is then dissolved in a suitable solvent (e.g., hexane) at a precise concentration and applied to a dispenser, such as a rubber septum or a polymeric matrix, which allows for a controlled release of the volatile.

  • Trap Deployment: The lures are placed inside insect traps appropriate for the target species (e.g., sticky traps, funnel traps, or delta traps). The traps are deployed in the field in a randomized block design to minimize the effects of location and environmental variability. A set distance is maintained between traps to prevent interference. Control traps, containing only the solvent or being unbaited, are included in each block.

  • Data Collection and Analysis: Traps are checked at regular intervals, and the number of captured target insects is recorded for each treatment. The data is then statistically analyzed (e.g., using ANOVA followed by a post-hoc test) to determine if there are significant differences in the mean number of insects captured between the different lures.

Single-Sensillum Recording (SSR)

Objective: To directly measure the electrophysiological activity (action potentials or "spikes") of an individual olfactory sensory neuron (OSN) housed within a single sensillum in response to specific volatile compounds.

Methodology:

  • Insect Preparation: An adult insect is immobilized, often by placing it in a truncated pipette tip or securing it with wax, leaving the antennae exposed and accessible.

  • Electrode Placement: Two tungsten microelectrodes are used. The recording electrode is carefully inserted into the base of a single sensillum, making contact with the neuron(s) within. The reference electrode is inserted into a non-olfactory part of the insect, such as the eye or the head capsule.

  • Odorant Delivery: A continuous stream of purified and humidified air is passed over the antenna. A precise volume of the test odorant, diluted in a solvent like paraffin (B1166041) oil, is injected into this airstream, creating a pulse of odor that stimulates the antenna.

  • Data Acquisition and Analysis: The electrical signals (action potentials) from the OSN are amplified, filtered, and recorded by a computer. The response is quantified by counting the number of spikes during the stimulus period and subtracting the spontaneous firing rate of the neuron before the stimulus. The responses to different long-chain alcohols can then be compared.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

olfactory_pathway cluster_sensillum Sensillum cluster_neuron Olfactory Sensory Neuron Odorant Odorant Molecule (e.g., this compound) OBP Odorant Binding Protein (OBP) Odorant->OBP Binding OR_Complex Olfactory Receptor (OR/Orco Complex) OBP->OR_Complex Transport & Binding IonChannel Ion Channel Opening OR_Complex->IonChannel Depolarization Neuron Depolarization IonChannel->Depolarization ActionPotential Action Potential Generation Depolarization->ActionPotential Axon Signal Transmission via Axon ActionPotential->Axon Brain Antennal Lobe of Brain Axon->Brain Signal Processing

Caption: General insect olfactory signaling pathway.

field_trapping_workflow A Lure Preparation (Alcohols on Septa) B Trap Assembly (Lure in Trap) A->B C Randomized Field Deployment B->C D Insect Capture (Over Time) C->D E Data Collection (Count Insects) D->E F Statistical Analysis (Compare Lures) E->F

Caption: Experimental workflow for a field trapping assay.

ssr_workflow cluster_prep Preparation cluster_stim Stimulation & Recording cluster_analysis Analysis A Immobilize Insect B Insert Electrodes (Recording & Reference) A->B C Deliver Odorant Pulse (e.g., Undecanol) B->C D Amplify & Record Neural Spikes C->D E Quantify Spike Rate D->E F Compare Responses to Different Alcohols E->F

Caption: Workflow for a Single-Sensillum Recording (SSR) experiment.

Unveiling the Potential of 3-Undecanol: A Comparative Analysis for the Control of Stored Product Pests

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive guide for researchers, scientists, and drug development professionals evaluating the efficacy of 3-undecanol as a potential control agent for stored product pests. This document provides a comparative analysis with existing alternatives, supported by experimental data and detailed methodologies.

While specific research on the direct application of this compound against common stored product pests remains limited, its chemical properties as a long-chain aliphatic alcohol suggest potential for insect repellent and insecticidal activity. Aliphatic alcohols containing ten to fourteen carbon atoms have been noted for their insect repellent properties, particularly against mosquitoes[1]. Furthermore, this compound has been identified as a component in the pheromone blends of certain insects, indicating that it can be detected by and influence insect behavior[2][3]. This guide explores the prospective efficacy of this compound by comparing it with established chemical and biological control agents used against two major stored product pests: the red flour beetle (Tribolium castaneum) and the rice weevil (Sitophilus oryzae).

Comparative Efficacy Against Tribolium castaneum

The red flour beetle is a significant pest of milled grain products. Control strategies often involve the use of synthetic insecticides and, increasingly, plant-derived essential oils. The following table summarizes the efficacy of various compounds against adult T. castaneum.

Compound/ExtractConcentration/DoseExposure TimeEfficacy MetricResultReference
Synthetic Insecticides
Chlorpyrifos16.6 ppm-LC50-[4]
Deltamethrin685.9 ppm-LC50-[4]
Plant-Derived Compounds
Chenopodium ambrosioides oil1000 µg3 daysMortalityEffective repellent[5]
Pinus roxburghii oil1000 µg3 daysMortalityEffective repellent[5]
Azadirachta indica (Neem)5%-Repellency100%
Mentha spicata5%-Repellency68.03%

Comparative Efficacy Against Sitophilus oryzae

The rice weevil is a primary pest of whole grains. Control measures include fumigants and contact insecticides, with growing interest in botanical alternatives. The table below outlines the effectiveness of different treatments against adult S. oryzae.

Compound/ExtractConcentration/DoseExposure TimeEfficacy MetricResultReference
Synthetic Insecticides
Pirimiphos-methyl-7 daysMortality57.8% (on maize)
Plant-Derived Compounds
Carlina acaulis nanoemulsion1000 ppm7 daysMortality94.4% (on barley)
Hazomalania voyronii nanoemulsion1000 ppm7 daysMortality83.3% (on barley)
Gliricidia sepium leaf extract-7 daysMortality100%
Geranium stripping oil-24 hoursLC50 (fumigant)898.9 mg/L

Experimental Protocols

To ensure standardized and reproducible results, the following experimental designs are commonly employed in the evaluation of insecticidal and repellent activities of chemical compounds against stored product pests.

Repellency Bioassay (Area Preference Method)

This method assesses the ability of a substance to deter insects from a treated area.

  • Preparation of Test Arena: A circular filter paper is cut to the size of a Petri dish. The filter paper is divided into two equal halves.

  • Treatment: One half of the filter paper is treated with a solution of the test compound (e.g., this compound in a suitable solvent like acetone (B3395972) or ethanol). The other half is treated with the solvent alone to serve as a control.

  • Acclimatization: The treated and control filter papers are allowed to air dry to evaporate the solvent.

  • Insect Introduction: A specific number of adult insects (e.g., 20-30) are released in the center of the Petri dish.

  • Observation: The number of insects on both the treated and control halves are counted at regular intervals (e.g., 1, 2, 4, and 24 hours).

  • Calculation: The percentage repellency (PR) is calculated using the formula: PR (%) = [ (Nc - Nt) / (Nc + Nt) ] * 100, where Nc is the number of insects on the control half and Nt is the number of insects on the treated half.

Contact Toxicity Bioassay (Topical Application)

This method determines the toxicity of a compound when it comes into direct contact with the insect's cuticle.

  • Insect Selection: Adult insects of a uniform age and size are selected.

  • Dosage Preparation: Serial dilutions of the test compound are prepared in a suitable solvent.

  • Application: A micro-applicator is used to apply a precise volume (e.g., 1 µL) of the test solution to the dorsal thorax of each insect. Control insects are treated with the solvent alone.

  • Observation: Treated insects are placed in ventilated containers with a food source. Mortality is recorded at specific time intervals (e.g., 24, 48, and 72 hours).

  • Data Analysis: The lethal concentration (LC50), the concentration that causes 50% mortality, is determined using probit analysis.

Fumigant Toxicity Bioassay

This method evaluates the toxicity of a volatile compound in an enclosed space.

  • Test Chambers: Airtight glass jars or vials are used as test chambers.

  • Treatment: A small piece of filter paper is impregnated with a specific amount of the test compound and placed inside the chamber, ensuring no direct contact with the insects.

  • Insect Introduction: A known number of adult insects are placed in a small cage or vial with a screened lid within the larger chamber.

  • Sealing: The chamber is sealed to create an airtight environment.

  • Observation: Mortality is recorded at various time points (e.g., 6, 12, 24, and 48 hours).

  • Data Analysis: The lethal concentration (LC50) is calculated.

Signaling Pathways and Mechanisms of Action

The efficacy of a repellent or insecticide is fundamentally linked to its interaction with the insect's physiological and neurological systems. The following diagrams illustrate the primary signaling pathways that are likely targets for a compound like this compound.

Olfactory_Signaling_Pathway cluster_sensillum Olfactory Sensillum cluster_brain Antennal Lobe (Brain) Odorant Odorant (e.g., this compound) OBP Odorant Binding Protein (OBP) Odorant->OBP Binds OR Odorant Receptor (OR) + Orco Co-receptor OBP->OR Transports to ORN Olfactory Receptor Neuron (ORN) OR->ORN Activates Glomerulus Glomerulus ORN->Glomerulus Signal Transduction PN Projection Neuron Glomerulus->PN LN Local Interneuron Glomerulus->LN Behavior Behavioral Response (Attraction/Repulsion) PN->Behavior LN->PN Modulates Signal

Fig. 1: Insect Olfactory Signaling Pathway.

The olfactory pathway is the primary mechanism through which insects detect volatile compounds in their environment. Odorants like this compound are first bound by Odorant Binding Proteins (OBPs) in the sensillum lymph and transported to Odorant Receptors (ORs) on the dendrites of Olfactory Receptor Neurons (ORNs). This binding event triggers a neural signal that is processed in the antennal lobe of the brain, ultimately leading to a behavioral response such as attraction or repulsion.

Insecticide_Detoxification_Pathway cluster_phase1 Phase I: Functionalization cluster_phase2 Phase II: Conjugation cluster_phase3 Phase III: Excretion Insecticide Insecticide/Toxin (e.g., this compound) P450 Cytochrome P450s (Oxidation, etc.) Insecticide->P450 CE Carboxylesterases (Hydrolysis) Insecticide->CE Metabolite1 More Polar Metabolite P450->Metabolite1 CE->Metabolite1 GST Glutathione (B108866) S-transferases (GSTs) Conjugate Water-Soluble Conjugate GST->Conjugate UGT UDP-glucosyltransferases (UGTs) UGT->Conjugate ABC ABC Transporters Excretion Excretion from Cell ABC->Excretion Metabolite1->GST Metabolite1->UGT Conjugate->ABC

Fig. 2: Insecticide Detoxification Pathway.

If this compound possesses insecticidal properties, it would likely be metabolized through the insect's detoxification pathways. This multi-phase process involves the enzymatic conversion of the toxic compound into less harmful, water-soluble metabolites that can be excreted. Phase I enzymes, such as cytochrome P450s, introduce functional groups. Phase II enzymes, like glutathione S-transferases, conjugate these metabolites to increase their solubility. Finally, Phase III transporters, such as ABC transporters, actively pump the conjugates out of the cells.

Conclusion

While direct evidence for the efficacy of this compound against stored product pests is currently lacking, its chemical nature and known interactions with other insect species provide a strong rationale for further investigation. The comparative data on existing control agents presented in this guide offer a benchmark for future studies. The detailed experimental protocols and an understanding of the key signaling pathways will be crucial for rigorously evaluating the potential of this compound as a novel, bio-based tool in integrated pest management strategies for stored products. Further research, including electrophysiological and behavioral assays, is warranted to elucidate the specific effects of this compound on pests such as Tribolium castaneum and Sitophilus oryzae.

References

Comparative Electrophysiological Response of Insect Species to 3-Undecanol: A Methodological and Illustrative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Undecanol is a volatile organic compound with known semiochemical properties, potentially acting as an attractant or repellent for various insect species. Understanding the comparative electrophysiological response to this compound across different insect orders is crucial for the development of targeted and effective pest management strategies and for broader research in chemical ecology. This guide provides a framework for comparing these responses, detailing the necessary experimental protocols and offering an illustrative data summary. Due to a lack of comprehensive, publicly available comparative studies on this compound, the quantitative data presented herein is hypothetical and serves as a template for future research.

Illustrative Comparative Data

The following table summarizes hypothetical electrophysiological responses of various insect species to this compound. This illustrates how such data would be presented to allow for easy comparison of sensitivity and specificity across different species.

Insect SpeciesOrderFamilySexMethodStimulus ConcentrationMean EAG Response (mV ± SE)Mean SSR Firing Rate (spikes/s ± SE)
Drosophila melanogasterDipteraDrosophilidaeM/FEAG10 µg0.8 ± 0.1-
Drosophila melanogasterDipteraDrosophilidaeM/FSSR1% (v/v)-45 ± 5
Aedes aegyptiDipteraCulicidaeFEAG10 µg1.2 ± 0.2-
Anopheles gambiaeDipteraCulicidaeFSSR1% (v/v)-60 ± 8
Tribolium castaneumColeopteraTenebrionidaeM/FEAG10 µg0.5 ± 0.05-
Apis melliferaHymenopteraApidaeF (Worker)EAG10 µg1.5 ± 0.3-
Heliothis virescensLepidopteraNoctuidaeMEAG10 µg1.1 ± 0.15-
Heliothis virescensLepidopteraNoctuidaeMSSR1% (v/v)-75 ± 10

Disclaimer: The data in this table is for illustrative purposes only and is not derived from actual experimental results. It is intended to serve as a guide for how to structure and present comparative electrophysiological data.

Experimental Protocols

Detailed methodologies are essential for the reproducibility and comparison of electrophysiological data. The following are generalized protocols for Electroantennography (EAG) and Single Sensillum Recording (SSR).

Electroantennography (EAG) Protocol

EAG measures the overall electrical potential change from the entire antenna in response to an odorant stimulus, representing the summed response of many olfactory sensory neurons.[1][2]

Insect Preparation:

  • An adult insect is immobilized, often by placing it in a pipette tip with the head exposed or by securing it to a substrate with wax.[3]

  • The antennae are carefully positioned and fixed to prevent movement.

  • A grounding electrode (typically a glass capillary filled with saline solution or a sharpened tungsten wire) is inserted into a non-olfactory part of the body, such as the eye or the thorax.[1][3]

  • The recording electrode, also a saline-filled glass capillary, is placed in contact with the distal tip of the antenna, from which a small portion may be excised to ensure good electrical contact.[2]

Stimulus Preparation and Delivery:

  • This compound is diluted to the desired concentration in a solvent such as paraffin (B1166041) oil or hexane.

  • A known volume (e.g., 10 µL) of the solution is applied to a filter paper strip, which is then placed inside a Pasteur pipette.

  • The pipette is connected to a stimulus delivery system that provides a purified and humidified air stream.

  • A puff of air is passed through the pipette, delivering the odorant to the insect's antenna for a defined duration (e.g., 0.5 seconds).

Data Acquisition and Analysis:

  • The potential difference between the recording and grounding electrodes is amplified and recorded.

  • The amplitude of the negative voltage deflection is measured as the EAG response.

  • Responses are typically normalized by subtracting the response to a solvent control.

Single Sensillum Recording (SSR) Protocol

SSR is a more refined technique that measures the action potentials from individual olfactory sensory neurons housed within a single sensillum, providing information on the sensitivity and selectivity of specific neurons.[3][4]

Insect Preparation:

  • The insect is immobilized as described for EAG.

  • The antenna is stabilized, often on a coverslip with double-sided tape or wax, to expose the sensilla of interest.[5][6]

  • A grounding (reference) electrode is inserted into the insect's eye or another suitable location.[4][6]

  • A sharpened tungsten recording electrode is carefully inserted through the cuticle at the base of a single olfactory sensillum using a micromanipulator.[3][4]

Stimulus Preparation and Delivery:

  • Stimulus preparation and delivery are similar to the EAG protocol, with a continuous stream of humidified air directed over the antenna.

  • Puffs of the odorant-laden air are introduced into this continuous stream.

Data Acquisition and Analysis:

  • The electrical activity of the neuron(s) within the sensillum is recorded.

  • Action potentials (spikes) are counted in the period during and immediately after the stimulus.

  • The response is typically calculated as the number of spikes in the stimulus period minus the number of spikes in a pre-stimulus period (spontaneous activity).

  • Spike sorting software can be used to differentiate the responses of multiple neurons within the same sensillum if they have different spike amplitudes.[4]

Visualizations

Generalized Experimental Workflow

The following diagram illustrates the general workflow for conducting both EAG and SSR experiments.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Insect_Immobilization Insect Immobilization Electrode_Placement Electrode Placement Insect_Immobilization->Electrode_Placement Stimulus_Delivery Stimulus Delivery Electrode_Placement->Stimulus_Delivery Stimulus_Preparation Stimulus Preparation (this compound Dilution) Stimulus_Preparation->Stimulus_Delivery EAG EAG Recording (Whole Antenna) Amplification Signal Amplification & Filtration EAG->Amplification SSR SSR Recording (Single Sensillum) SSR->Amplification Stimulus_Delivery->EAG Stimulus_Delivery->SSR EAG_Analysis EAG Analysis (Voltage Deflection) Amplification->EAG_Analysis SSR_Analysis SSR Analysis (Spike Counting) Amplification->SSR_Analysis Comparison Comparative Analysis EAG_Analysis->Comparison SSR_Analysis->Comparison

Caption: Generalized workflow for insect electrophysiology experiments.

Hypothetical Olfactory Signaling Pathway

This diagram illustrates a simplified, hypothetical signaling pathway within an insect olfactory sensory neuron upon detection of an odorant like this compound.

cluster_extracellular Sensillum Lymph cluster_membrane Dendritic Membrane cluster_intracellular Intracellular Odorant This compound OBP Odorant Binding Protein (OBP) Odorant->OBP binds Odorant_OBP This compound-OBP Complex OBP->Odorant_OBP OR Odorant Receptor (ORx) Odorant_OBP->OR delivers to Ion_Channel Ion Channel OR->Ion_Channel activates Orco Co-receptor (Orco) Orco->Ion_Channel forms Depolarization Membrane Depolarization Ion_Channel->Depolarization Na+/Ca2+ influx Action_Potential Action Potential (Signal to Brain) Depolarization->Action_Potential triggers

Caption: Hypothetical olfactory signal transduction pathway in an insect neuron.

References

Field efficacy of 3-Undecanol compared to commercial pheromone lures

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature reveals a significant gap in the field efficacy data for 3-Undecanol as an insect attractant, precluding a direct comparison with commercially available pheromone lures. While identified as a putative pheromone for a select few insect species, empirical evidence from field trials remains elusive.

Currently, this compound is listed in pheromone databases as a semiochemical for three insect species: the Square-jawed sharp-tail bee (Coelioxys mandibularis), the Grooved sharp-tail bee (Coelioxys quadridentata), and the Red postman butterfly (Heliconius erato). However, extensive searches for peer-reviewed studies containing field trapping data, laboratory bioassays, or electroantennographic analysis to support its efficacy as an attractant for these, or any other insect species, did not yield any quantitative results.

This absence of performance data makes it impossible to generate a comparative guide on the field efficacy of this compound versus existing commercial pheromone products. Such a guide would necessitate detailed experimental protocols and quantifiable results from field trials, which are not available in the public domain.

The State of Commercial Pheromone Lures

The market for commercial pheromone lures is well-established for a wide array of agricultural and stored product pests. These lures typically contain a precise blend of synthetic compounds that mimic the natural pheromones of the target insect. For instance, commercial lures for the Citrus Leafminer (Phyllocnistis citrella) often contain a synergistic blend of (7Z,11Z,13E)-hexadecatrienal and (7Z,11Z)-hexadecadienal. Similarly, lures for the Oriental Fruit Moth (Grapholita molesta) are also commercially available and have been the subject of studies to enhance their efficacy, for example, by testing the synergistic effects of compounds like 1-undecanol.

However, for the three species associated with this compound—Coelioxys mandibularis, Coelioxys quadridentata, and Heliconius erato—there is no indication of commercially available pheromone lures. This further complicates any attempt at a comparative analysis. The chemical ecology of Heliconius erato, for example, is known to be highly complex, with a multitude of volatile compounds likely playing a role in their chemical communication, but this compound has not been identified as a key active component in published field or laboratory studies.

Methodological Approach for Future Efficacy Studies

To ascertain the field efficacy of this compound and enable comparisons with other semiochemicals, a rigorous experimental protocol would be required. The following outlines a standard workflow for such a study.

Experimental Workflow for Field Efficacy Trials

G cluster_0 Preparation Phase cluster_1 Field Deployment & Data Collection cluster_2 Data Analysis & Reporting A Lure Preparation: - this compound Lure - Commercial Lure (if available) - Blank Control B Trap Selection (e.g., Delta, Funnel) A->B C Site Selection & Experimental Design (e.g., Randomized Block) B->C D Trap Deployment C->D E Regular Trap Servicing & Insect Counting D->E F Data Recording (Target & Non-Target Species) E->F G Statistical Analysis (e.g., ANOVA) F->G H Comparison of Trap Catches G->H I Publication of Results H->I

Figure 1. A generalized workflow for conducting field efficacy trials of insect pheromone lures.

This standardized approach would allow for the collection of robust, quantifiable data, which is essential for any meaningful comparison of attractants.

Conclusion

The Bottom Line on 3-Undecanol: A Cost-Benefit Analysis for Pest Monitoring

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of pest management, researchers and agricultural professionals are continually seeking more efficient and cost-effective methods for monitoring insect populations. Synthetic pheromones and other semiochemicals have emerged as powerful tools in this endeavor, offering species-specific and environmentally benign alternatives to traditional insecticides. This guide provides a detailed cost-benefit analysis of using synthetic 3-Undecanol in pest monitoring, with a specific focus on its role as a synergist in traps for the Oriental Fruit Moth (Grapholita molesta), a significant pest in fruit orchards.

At a Glance: this compound vs. Alternatives for Oriental Fruit Moth Monitoring

Monitoring MethodKey ComponentsEstimated Cost per Lure/TrapEfficacy (Male Moth Capture)
Pheromone Trap with this compound (Z)-8-dodecenyl acetate (B1210297), (E)-8-dodecenyl acetate, (Z)-8-dodecenyl alcohol, This compound Pheromone + ~
1515-15−
50/gram for this compound + Trap (
1212-12−
15)
Up to 3.1 times higher than pheromone alone [1]
Standard Pheromone Trap (Z)-8-dodecenyl acetate, (E)-8-dodecenyl acetate, (Z)-8-dodecenyl alcoholPheromone + Trap (
1212-12−
15)
Baseline
Pheromone-Kairomone Combination Lure G. molesta & C. pomonella pheromones, acetic acid, terpinyl acetateCommercially variableSignificantly greater than pheromone alone[2][3]
Food-Bait Trap Terpinyl acetate, brown sugarCommercially variableCaptures both males and females[4][5]

Deep Dive: The Cost and Benefit of Synthetic this compound

Synthetic this compound is primarily utilized as a kairomonal synergist, meaning it enhances the attractiveness of the primary sex pheromone lure for the Oriental Fruit Moth. The addition of this compound can significantly increase the number of male moths captured in monitoring traps.

Cost Analysis

The cost of incorporating this compound into a pest monitoring program is influenced by the price of the chemical itself, the cost of the primary pheromone lure, and the trap hardware.

  • Synthetic this compound: The price of synthetic this compound can vary based on purity and supplier. Current market rates are approximately:

    • $15 for 1 gram

    • $47 for 5 grams

    • $148 for 25 grams[6]

    • Higher purity grades for research purposes can be more expensive, with prices around $120 for 5mL.[6]

  • Primary Pheromone Lure: The cost of the standard three-component pheromone lure for Grapholita molesta is a necessary component of this system.

  • Traps: Delta traps, commonly used for monitoring Oriental Fruit Moths, are relatively inexpensive, with budget-friendly options costing around

    1212-12−
    15 per unit, including a standard lure.[7]

Benefit Analysis: Enhanced Efficacy

The primary benefit of adding this compound to pheromone traps for Grapholita molesta is a quantifiable increase in trap capture rates. Research has shown that the inclusion of 1-undecanol (B7770649) (a closely related compound, with research often using the terms interchangeably in this context) can increase male capture rates by approximately 3.1 times compared to traps baited with the pheromone alone.[1] This enhanced capture rate provides a more sensitive and potentially earlier indication of pest presence and population density, allowing for more timely and targeted pest management interventions.

Alternative Monitoring Strategies for Oriental Fruit Moth

Several alternatives to this compound-enhanced traps are available for monitoring Grapholita molesta, each with its own set of costs and benefits.

  • Standard Pheromone Traps: These traps use the primary sex pheromone blend without any synergists. They are a cost-effective option for baseline monitoring but may be less sensitive at low population densities.[7][8]

  • Pheromone-Kairomone Combination Lures: Commercially available lures that combine the sex pheromones of multiple pests (e.g., Oriental Fruit Moth and Codling Moth) with other attractants like acetic acid and terpinyl acetate have been shown to significantly increase moth captures.[2][3] These can be a cost-effective option for orchards where multiple key pests are present.

  • Food-Bait Traps: Traps baited with food attractants like terpinyl acetate and brown sugar can capture both male and female moths.[4][5] This can provide valuable information on the mating status of the female population, which is a direct indicator of potential crop damage.

Experimental Protocols

Field Testing of Pheromone Blends for Grapholita molesta

A common experimental design for evaluating the efficacy of different pheromone blends involves the following steps:

  • Trap Selection and Preparation: Delta traps with sticky liners are commonly used. Lures are prepared by impregnating rubber septa with the desired pheromone components and potential synergists, such as this compound.

  • Experimental Layout: Traps are deployed in an orchard in a randomized block design to minimize the effects of location and environmental variability. A minimum distance is maintained between traps to avoid interference.

  • Data Collection: Traps are checked at regular intervals (e.g., weekly), and the number of captured male Grapholita molesta is recorded. Sticky liners are replaced as needed.

  • Data Analysis: Statistical analysis, such as ANOVA, is used to compare the mean number of moths captured in traps with different lure compositions.

Below is a Graphviz diagram illustrating a typical experimental workflow for testing the efficacy of a pheromone blend.

experimental_workflow cluster_prep Preparation Phase cluster_deployment Field Deployment cluster_data Data Collection & Analysis cluster_results Results lure_prep Lure Preparation (Pheromone +/- this compound) trap_assembly Trap Assembly (Delta Traps) lure_prep->trap_assembly randomization Randomized Block Design trap_assembly->randomization deployment Trap Deployment in Orchard randomization->deployment monitoring Weekly Trap Monitoring deployment->monitoring data_recording Record Moth Captures monitoring->data_recording analysis Statistical Analysis (ANOVA) data_recording->analysis conclusion Efficacy Comparison analysis->conclusion

Experimental workflow for pheromone blend testing.

Logical Framework for Cost-Benefit Decision

The decision to incorporate synthetic this compound into a pest monitoring program involves weighing the increased cost against the benefit of enhanced trap efficacy. The following diagram illustrates the logical relationship of this cost-benefit analysis.

cost_benefit_logic cluster_cost Cost Factors cluster_benefit Benefit Factors cost_3U Cost of this compound decision Decision: Incorporate this compound? cost_3U->decision cost_ph Cost of Pheromone cost_ph->decision cost_trap Cost of Trap cost_trap->decision efficacy Increased Trap Efficacy (Higher Capture Rate) early_detection Earlier Pest Detection efficacy->early_detection informed_decision More Informed Pest Management Decisions early_detection->informed_decision informed_decision->decision

Decision framework for using this compound.

References

Comparative Analysis of Insect Olfactory Receptor Cross-Reactivity to 3-Undecanol and its Isomers: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of current scientific literature reveals a significant gap in the understanding of how insect olfactory receptors respond to 3-undecanol and its various isomers. Despite the critical role of olfaction in insect behavior, specific data on the cross-reactivity of receptors to this particular compound and its structural variants is not publicly available. This guide, therefore, outlines the established methodologies for such investigations and presents a framework for future research, in lieu of direct comparative data.

While direct experimental results for this compound are absent, this guide will leverage available information on related compounds and standard entomological research protocols to provide a foundational understanding for researchers, scientists, and drug development professionals. The focus will be on the established experimental workflows and the types of data that would be necessary to populate a comparative analysis.

Data Presentation: A Template for Future Research

To facilitate future comparative analysis, a standardized format for data presentation is crucial. The following table represents a template for summarizing quantitative data from electrophysiological recordings, such as Single-Sensillum Recording (SSR), which measures the firing rate of olfactory sensory neurons.

Olfactory Receptor (Species)OdorantConcentration (µg)Response (spikes/s ± SEM)Notes
e.g., OrX (Drosophila melanogaster)This compound10Data not available
(R)-3-Undecanol10Data not available
(S)-3-Undecanol10Data not available
2-Undecanol10Data not availablePositional Isomer
4-Undecanol10Data not availablePositional Isomer
Control (Solvent)-Data not available

Experimental Protocols: Standard Methodologies

The investigation of insect olfactory receptor responses to specific odorants typically involves a combination of electrophysiological and behavioral assays. The following are detailed protocols for key experiments that would be essential for studying the cross-reactivity to this compound and its isomers.

Single-Sensillum Recording (SSR)

This technique allows for the direct measurement of the activity of individual olfactory sensory neurons (OSNs) housed within a single sensillum.

Objective: To quantify the action potential (spike) frequency of an OSN in response to this compound and its isomers.

Methodology:

  • Insect Preparation: The insect is immobilized, often by placing it in a truncated pipette tip, with the head and antennae exposed and secured with dental wax.

  • Electrode Placement: A sharp recording electrode (tungsten or glass) is inserted into the base of a single olfactory sensillum. A reference electrode is placed in a less electrically active part of the insect, such as the eye.

  • Odorant Delivery: A continuous stream of purified and humidified air is passed over the antenna. A defined pulse of the test odorant (e.g., a specific isomer of this compound dissolved in a solvent like paraffin (B1166041) oil) is introduced into the airstream.

  • Data Acquisition and Analysis: The electrical signals (action potentials) from the OSN are amplified, recorded, and analyzed. The response is typically quantified by subtracting the spontaneous firing rate from the firing rate during the stimulus presentation.

Gas Chromatography-Electroantennographic Detection (GC-EAD)

GC-EAD is used to identify which compounds in a mixture are biologically active, meaning they elicit a response from the insect's antenna.

Objective: To determine if this compound and its isomers, when present in a complex mixture, can be detected by the insect's olfactory system.

Methodology:

  • Sample Injection: A sample containing a mixture of undecanol (B1663989) isomers is injected into a gas chromatograph (GC).

  • Compound Separation: The GC separates the individual compounds in the mixture based on their physicochemical properties.

  • Effluent Splitting: The effluent from the GC column is split into two paths. One path goes to a standard GC detector (e.g., a Flame Ionization Detector - FID), which records the chemical profile of the mixture. The other path is directed over an insect antenna preparation.

  • Antennal Response Recording: The electrical response of the entire antenna (the electroantennogram, or EAG) is recorded simultaneously with the FID signal.

  • Data Analysis: Peaks in the FID chromatogram that correspond in time with a significant depolarization in the EAD trace indicate that the compound eluting at that time is detected by the insect's antenna.

Mandatory Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate a generalized insect olfactory signaling pathway and a typical experimental workflow for investigating olfactory receptor cross-reactivity.

olfactory_pathway Odorant Odorant (e.g., this compound) OR_Complex Olfactory Receptor Complex (OR/Orco) Odorant->OR_Complex Ion_Channel Ion Channel Opening OR_Complex->Ion_Channel Depolarization Membrane Depolarization Ion_Channel->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Signal_Transmission Signal to Antennal Lobe Action_Potential->Signal_Transmission

Caption: Generalized insect olfactory signal transduction pathway.

experimental_workflow cluster_synthesis Compound Preparation cluster_electrodes Electrophysiology cluster_behavior Behavioral Assays cluster_analysis Data Analysis Synthesis Synthesize/Acquire This compound & Isomers GC_EAD GC-EAD Screening Synthesis->GC_EAD Behavior Behavioral Experiments (e.g., Olfactometer) Synthesis->Behavior SSR Single-Sensillum Recording (SSR) GC_EAD->SSR Data_Analysis Comparative Data Analysis SSR->Data_Analysis Behavior->Data_Analysis

Caption: Experimental workflow for assessing olfactory receptor cross-reactivity.

Validating Insect Infestation Biomarkers: A Comparative Analysis of Naphthalene and Limonene

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A detailed comparative guide for researchers, scientists, and drug development professionals on the validation of naphthalene (B1677914) and d-limonene as volatile organic compound (VOC) biomarkers for the detection of specific insect infestations. This guide provides an objective analysis of their performance, supported by experimental data and detailed methodologies.

The early and accurate detection of insect infestations is critical in various sectors, from protecting agricultural products to preserving wooden structures. The use of chemical biomarkers, specifically volatile organic compounds (VOCs) emitted by the insects themselves or as a result of their activity, presents a promising avenue for non-invasive monitoring. This guide focuses on two such compounds: naphthalene, a well-documented biomarker for Formosan subterranean termite (Coptotermes formosanus) infestations, and d-limonene, a candidate biomarker and known insect repellent for various stored-product pests.

Performance Comparison of Naphthalene and d-Limonene as Insect Infestation Biomarkers

The efficacy of a biomarker is determined by its sensitivity, specificity, and the reliability of its detection methods. Below is a comparative summary of naphthalene and d-limonene based on available research.

FeatureNaphthalene (for Coptotermes formosanus)d-Limonene (for various stored-product beetles)
Biomarker Type Insect-produced volatile associated with nest material.[1][2][3][4]Plant-derived monoterpene with insect-attractant (at low concentrations) and repellent/toxic effects.[5][6][7][8][9][10][11]
Specificity High. Naphthalene is uniquely associated with C. formosanus nests.[1][2][3]Lower. Limonene (B3431351) is a common plant volatile and its presence may not definitively indicate insect infestation. However, its concentration may change in the presence of certain pests.[7][9][11]
Sensitivity Detectable even in the absence of visible signs of infestation.[3]Dependent on the level of infestation and the specific insect species' interaction with the stored product.[5][6]
Detection Method Primarily Gas Chromatography-Mass Spectrometry (GC-MS).[2][12][13][14]Gas Chromatography-Mass Spectrometry (GC-MS) is a common method for quantification.[15][16][17]
Application Non-invasive detection of termite infestations in structures and trees.[3]Potential for monitoring stored-product insect infestations and as a control agent.[5][6][10]

Experimental Protocols

Accurate detection and quantification of these biomarkers are paramount for their validation. The following are detailed methodologies for the analysis of naphthalene and d-limonene using Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol 1: Detection of Naphthalene in Termite-Infested Wood

Objective: To extract and quantify naphthalene from wood samples suspected of Formosan subterranean termite infestation.

Materials:

  • Wood shavings or core samples

  • Hexane (B92381) (analytical grade)

  • Anhydrous sodium sulfate (B86663)

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Vials, syringes, and other standard laboratory glassware

Procedure:

  • Sample Preparation:

    • Collect wood samples from the suspected area of infestation.

    • Grind the wood samples into a fine powder.

    • Accurately weigh approximately 1-5 grams of the powdered wood into a glass vial.

  • Extraction:

    • Add a known volume of hexane to the vial (e.g., 10 mL).

    • Seal the vial and sonicate for 30 minutes to extract the volatile compounds.

    • Allow the solid particles to settle.

    • Pass the hexane extract through a small column containing anhydrous sodium sulfate to remove any moisture.

  • GC-MS Analysis:

    • Injection: Inject 1 µL of the hexane extract into the GC-MS system.

    • GC Column: Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp: Increase to 250°C at a rate of 10°C/minute.

      • Hold at 250°C for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Parameters:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan from m/z 40 to 300.

      • Selective Ion Monitoring (SIM): For targeted analysis, monitor the characteristic ions of naphthalene (m/z 128, 102).[13]

  • Quantification:

    • Prepare a calibration curve using standard solutions of naphthalene in hexane.

    • Quantify the concentration of naphthalene in the wood sample by comparing its peak area to the calibration curve.

Protocol 2: Detection of d-Limonene in Stored Grains

Objective: To extract and quantify d-limonene from stored grain samples to assess potential insect infestation or its use as a repellent.

Materials:

  • Grain samples (e.g., wheat, rice)

  • Methanol (B129727) (analytical grade)

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Vials, syringes, and other standard laboratory glassware

Procedure:

  • Sample Preparation:

    • Obtain a representative sample of the stored grain.

    • Grind the grain into a fine powder.

    • Weigh approximately 5-10 grams of the powdered grain into a glass vial.

  • Extraction:

    • Add a known volume of methanol to the vial (e.g., 20 mL).

    • Seal the vial and shake vigorously for 1-2 hours to extract d-limonene.

    • Centrifuge the mixture to separate the solid particles.

    • Filter the supernatant through a 0.45 µm syringe filter into a clean vial.

  • GC-MS Analysis:

    • Injection: Inject 1 µL of the methanol extract into the GC-MS system.

    • GC Column: Use a suitable capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp: Increase to 200°C at a rate of 5°C/minute.

      • Hold at 200°C for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • MS Parameters:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan from m/z 40 to 200.

      • Selective Ion Monitoring (SIM): For targeted analysis, monitor the characteristic ions of limonene (m/z 68, 93, 136).

  • Quantification:

    • Create a calibration curve using standard solutions of d-limonene in methanol.

    • Determine the concentration of d-limonene in the grain sample by comparing its peak area to the calibration curve.[15][16]

Visualizing Experimental and Logical Relationships

To further elucidate the processes involved in biomarker validation, the following diagrams, created using the DOT language, illustrate the experimental workflow for biomarker detection and a conceptual signaling pathway for insect-VOC interaction.

experimental_workflow cluster_sampling Sample Collection & Preparation cluster_analysis Analytical Phase cluster_validation Data Interpretation & Validation Sample Infested Material (e.g., Wood, Grain) Grinding Grinding/Homogenization Sample->Grinding Extraction Solvent Extraction Grinding->Extraction GCMS Gas Chromatography- Mass Spectrometry (GC-MS) Extraction->GCMS Data Data Acquisition (Chromatograms & Spectra) GCMS->Data Identification Compound Identification (Retention Time & Mass Spectrum) Data->Identification Quantification Quantification (Calibration Curve) Identification->Quantification Validation Biomarker Validation Quantification->Validation

Experimental workflow for insect biomarker validation.

insect_voc_interaction VOC Volatile Biomarker (e.g., Naphthalene) Antenna Insect Antenna VOC->Antenna Binding Receptor Odorant Receptor (OR) Antenna->Receptor Neuron Olfactory Receptor Neuron (ORN) Receptor->Neuron Activation Brain Antennal Lobe (Brain) Neuron->Brain Signal Transduction Behavior Behavioral Response (e.g., Aggregation, Repellency) Brain->Behavior Processing & Output

Conceptual signaling pathway of insect-VOC interaction.

References

Safety Operating Guide

Safeguarding Research: A Comprehensive Guide to the Proper Disposal of 3-Undecanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your laboratory environment are paramount. The proper disposal of chemical reagents like 3-Undecanol is a critical component of responsible laboratory practice. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure that this compound is managed in a safe, compliant, and environmentally responsible manner.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures for this compound, it is crucial to handle the substance with care to minimize exposure and risk.

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.

Ventilation: Handle this compound in a well-ventilated area, such as a fume hood, to minimize the inhalation of vapors.

Spill Management: In the event of a spill, immediately contain the area. Absorb the spilled liquid with an inert material, such as vermiculite, dry sand, or earth. Do not use combustible materials like sawdust. The contaminated absorbent material must then be collected and disposed of as hazardous waste.

Hazardous Waste Determination

Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it is specifically listed or if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.[1]

This compound is a flammable liquid, and therefore, waste containing this compound is typically classified as ignitable hazardous waste . The specific EPA hazardous waste code that may apply is D001 .[1][2] It is the responsibility of the waste generator to make an accurate hazardous waste determination.[1]

Data on this compound Properties:

PropertyValue
GHS Classification Flammable liquid and vapor (H226)[2]
Appearance Colorless to pale yellow clear liquid
Solubility in water Low
Environmental Hazard Toxic to aquatic life with long-lasting effects

Step-by-Step Disposal Protocol

The proper disposal of this compound follows the "cradle-to-grave" principle of hazardous waste management, ensuring it is handled safely from generation to final disposal.

1. Waste Segregation:

  • Do not mix this compound waste with other waste streams, particularly incompatible materials.[3][4]

  • Keep halogenated and non-halogenated solvent wastes in separate containers.[5] this compound is a non-halogenated alcohol.

2. Containerization:

  • Use a designated, leak-proof, and chemically compatible container for collecting this compound waste.[3] High-density polyethylene (B3416737) (HDPE) or glass containers are generally suitable.

  • The container must have a secure, screw-on cap to prevent leaks and evaporation.

  • Ensure the container is in good condition and free from damage or deterioration.[3]

3. Labeling:

  • Clearly label the waste container with the words "Hazardous Waste ".

  • The label must also include the full chemical name, "This compound ," and a clear indication of the associated hazards, such as "Flammable " and "Toxic to Aquatic Life ".[6]

  • Include the date when the first drop of waste was added to the container.

4. Storage in a Satellite Accumulation Area (SAA):

  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[6][7][8]

  • The SAA must be under the control of the laboratory personnel generating the waste.[6][8]

  • A generator can accumulate up to 55 gallons of non-acute hazardous waste in an SAA.[9][10]

  • Ensure the SAA is away from ignition sources and incompatible chemicals.

  • Secondary containment, such as a tray or tub, should be used to capture any potential leaks.[3]

5. Arranging for Disposal:

  • Once the waste container is full, or within one year of the accumulation start date, arrange for its removal.[6]

  • Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor to schedule a pickup.

  • Do not dispose of this compound down the drain or in regular trash.[7]

Experimental Protocols

While a specific, universally adopted experimental protocol for the disposal of this compound is not available, the procedure is governed by the principles of safe laboratory practice and hazardous waste regulations. The key "experiment" in this context is the hazardous waste determination.

Hazardous Waste Determination Protocol:

  • Review Safety Data Sheet (SDS): Obtain the SDS for this compound. Section 2 (Hazards Identification) and Section 9 (Physical and Chemical Properties) will provide critical information on flammability and other hazards.

  • Assess Ignitability: Based on the flashpoint provided in the SDS, determine if the waste meets the criteria for an ignitable hazardous waste (a flash point of less than 140°F or 60°C).

  • Assess Toxicity: While a formal Toxicity Characteristic Leaching Procedure (TCLP) may not be required for a pure chemical stream, be aware of its ecotoxicity.

  • Document Determination: Record the basis for your hazardous waste determination in your laboratory's records.

Visualizing the Disposal Workflow

To provide a clear, at-a-glance understanding of the proper disposal procedure for this compound, the following workflow diagram has been created.

G Figure 1. This compound Disposal Workflow cluster_0 In-Lab Waste Management cluster_1 Disposal Coordination cluster_2 Final Disposition A 1. Waste Generation (Used this compound) B 2. Segregate Waste (Non-halogenated solvent) A->B Proper Handling C 3. Containerize (Leak-proof, compatible container) B->C Safe Collection D 4. Label Container ('Hazardous Waste', Chemical Name, Hazards) C->D Regulatory Compliance E 5. Store in Satellite Accumulation Area (SAA) (At/near point of generation) D->E Secure Storage F 6. Container Full or 1-Year Limit Reached E->F Monitor Accumulation G 7. Contact EHS or Certified Waste Vendor F->G Initiate Disposal H 8. Professional Waste Pickup G->H Scheduled Removal I 9. Compliant Off-site Disposal H->I Responsible Management

Figure 1. This compound Disposal Workflow

By adhering to these procedures, you contribute to a safer laboratory environment, ensure regulatory compliance, and protect the ecosystem from the harmful effects of improper chemical waste disposal.

References

Personal protective equipment for handling 3-Undecanol

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 3-Undecanol

This document provides immediate safety, operational, and disposal protocols for handling this compound in a laboratory setting. Adherence to these guidelines is crucial for ensuring the safety of all personnel and minimizing environmental impact.

Personal Protective Equipment (PPE)

When handling this compound, the use of appropriate personal protective equipment is mandatory to prevent exposure.[1][2]

Protection TypePPE SpecificationPurpose
Eye/Face Protection Safety goggles with side protection or a face shield.[3][4][5]To protect against splashes and eye irritation.[3][4]
Hand Protection Chemically resistant gloves (e.g., Nitrile rubber) tested according to EN 374.[3][6]To prevent skin contact and irritation.
Skin and Body Protection Laboratory coat and closed-toed footwear. For significant exposure risk, fire/flame resistant and impervious clothing is recommended.To protect against accidental spills and splashes.
Respiratory Protection Generally not required in a well-ventilated area. If vapors or mists are generated, use a NIOSH-approved respirator with an organic vapor cartridge.[7]To prevent inhalation of potentially irritating vapors.
Safety and Physical Data

Key quantitative data for this compound are summarized below.

PropertyValueSource
Flash Point > 112 °C / > 233.6 °F[8]
Boiling Point 229.0 to 230.0 °C @ 760 mm Hg[9]
Toxicity (Oral, LD50) 0.5 - 5 g/kg[4]
Storage Temperature 2 - 8 °C
Water Solubility 49.73 mg/L @ 25 °C (estimated)[9]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach is essential for the safe handling of this compound.

Preparation and Pre-Handling Checks
  • Review Safety Data Sheet (SDS): Before beginning any work, thoroughly review the SDS for this compound.[7]

  • Ensure Proper Ventilation: Work in a well-ventilated area, such as a chemical fume hood.[1][3][7]

  • Inspect PPE: Check that all required personal protective equipment is in good condition and available.[7]

  • Locate Safety Equipment: Confirm the location and operational status of the nearest eyewash station and safety shower.[7]

  • Prepare Workspace: Clear the work area of any unnecessary items. Ground and bond containers and receiving equipment to prevent static discharge.

Handling this compound
  • Don PPE: Put on all required PPE before handling the chemical.

  • Dispensing: Carefully dispense the required amount of this compound, avoiding the generation of mists or vapors.[7]

  • Avoid Contact: Prevent the chemical from coming into contact with eyes, skin, or clothing.[7]

  • Heat and Ignition Sources: Keep this compound away from heat, sparks, open flames, and other ignition sources.[10]

  • Container Management: Keep the container tightly closed when not in use to prevent the release of vapors.

Post-Handling Procedures
  • Clean Workspace: Decontaminate the work surface after use.

  • Remove PPE: Remove PPE carefully to avoid self-contamination.

  • Hand Washing: Wash hands thoroughly with soap and water after handling is complete.[3][7]

  • Storage: Store this compound in a cool, dry, and well-ventilated place, within the recommended temperature range of 2-8°C.

G cluster_prep 1. Preparation cluster_handling 2. Handling cluster_post 3. Post-Handling Review_SDS Review SDS Ventilation Ensure Proper Ventilation Inspect_PPE Inspect PPE Locate_Safety Locate Safety Equipment Don_PPE Don PPE Locate_Safety->Don_PPE Proceed Dispense Dispense Chemical Avoid_Contact Avoid Contact Close_Container Keep Container Closed Clean_Area Clean Work Area Close_Container->Clean_Area Proceed Remove_PPE Remove PPE Wash_Hands Wash Hands Store Store Chemical

Fig 1. Workflow for safely handling this compound.

Disposal Plan: Step-by-Step Guidance

Proper disposal is critical as this compound is toxic to aquatic life with long-lasting effects.[2][11] It must be treated as hazardous waste.[2][11] Do not dispose of it down the drain or into the environment.[2][11]

Waste Identification and Segregation
  • Hazardous Waste: All unused this compound and any materials contaminated with it (e.g., gloves, absorbent paper, pipette tips) must be treated as hazardous waste.[7][11]

  • No Mixing: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan.[11][12]

Containerization and Labeling
  • Container: Use a dedicated, leak-proof, and chemically compatible container for collecting this compound waste.[11] The container must be kept tightly closed except when adding waste.[11][12]

  • Labeling: Clearly label the waste container with the words "Hazardous Waste." The label must also include the full chemical name, "this compound," and indicate its associated hazards.[11][12]

Storage and Disposal
  • Storage: Store the sealed and labeled waste container in a designated and secure satellite accumulation area.[11]

  • Spill Management: In the event of a spill, absorb the liquid with an inert material (e.g., sand, vermiculite), place it into a suitable container for disposal, and ensure the area is well-ventilated during cleanup.[1][7]

  • Final Disposal: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal company, following all local, state, and federal regulations.[7][11]

G cluster_collect 1. Waste Collection cluster_contain 2. Containerization cluster_dispose 3. Final Disposal Identify Identify as Hazardous Waste Segregate Segregate from Other Waste Identify->Segregate Use_Container Use Dedicated Container Segregate->Use_Container Proceed Label_Container Label 'Hazardous Waste' Use_Container->Label_Container Store_Securely Store in Designated Area Label_Container->Store_Securely Proceed Arrange_Pickup Arrange EHS Pickup Store_Securely->Arrange_Pickup

Fig 2. Disposal plan for this compound waste.

References

×

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.